Product packaging for 13-Tetradecynoic acid(Cat. No.:CAS No. 82909-47-5)

13-Tetradecynoic acid

Cat. No.: B1664783
CAS No.: 82909-47-5
M. Wt: 224.34 g/mol
InChI Key: JNXXRQLAAJXERE-UHFFFAOYSA-N
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Description

13-tetradecynoic acid is a long-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B1664783 13-Tetradecynoic acid CAS No. 82909-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradec-13-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXXRQLAAJXERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415589
Record name 13-Tetradecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82909-47-5
Record name 13-Tetradecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 13-Tetradecynoic Acid: Structure, Properties, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 13-tetradecynoic acid, a molecule of significant interest in contemporary biomedical research. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and notable applications of this unique fatty acid analog. Our focus extends beyond a mere recitation of facts to an exploration of the causality behind its utility in the laboratory, ensuring a trustworthy and authoritative resource.

Molecular Profile and Physicochemical Characteristics

This compound, systematically named tetradec-13-ynoic acid, is a long-chain fatty acid distinguished by a terminal alkyne functional group.[1][2][3] This feature imparts unique chemical reactivity compared to its saturated counterpart, myristic acid.[4] Its molecular formula is C₁₄H₂₄O₂, with a molecular weight of approximately 224.34 g/mol .[2][4]

The presence of both a hydrophilic carboxylic acid head and a long, hydrophobic carbon chain terminating in a reactive alkyne group makes this compound a valuable tool for chemical biology and drug discovery.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name tetradec-13-ynoic acid[1][2]
Synonyms Alkynyl Myristic Acid, 13-Tetradecyn-1-oic acid[3]
CAS Number 82909-47-5[2][3]
Molecular Formula C₁₄H₂₄O₂[2][4]
Molecular Weight 224.34 g/mol [2][4]
Melting Point ~54°C[4]
Boiling Point ~250°C (at reduced pressure)[4]
Solubility Insoluble in water; Soluble in DMSO and other organic solvents.[4]

It is important to note that while some physical properties like melting and boiling points are reported, comprehensive experimental data on the phase transitions of this compound are limited in the scientific literature.[4]

Structural Elucidation: A Spectroscopic Perspective

The unambiguous identification and characterization of this compound rely on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: A distinctive sharp singlet is observed in the region of 1.9-2.1 ppm, which is characteristic of the terminal alkyne proton.[4]

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid resonates around 172-174 ppm. The alkyne carbons produce signals in the characteristic range of 68-85 ppm.[4]

  • Infrared (IR) Spectroscopy :

    • A sharp, strong absorption peak around 3300 cm⁻¹ confirms the presence of the terminal alkyne C-H stretch.[4]

    • A strong absorption band in the 1700-1730 cm⁻¹ range is indicative of the carboxylic acid carbonyl stretch.[4]

  • Mass Spectrometry :

    • Electron impact ionization typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 224, confirming the molecular weight of the compound.[4]

Synthesis of this compound

A potential synthetic workflow is outlined below. This should be considered a conceptual framework, with the understanding that optimization of reaction conditions would be necessary.

G cluster_0 Conceptual Synthesis of this compound Start Starting Materials: - Acetylene (or protected equivalent) - 12-Bromododecanoic acid Step1 Protection of Carboxylic Acid: Esterification of 12-bromododecanoic acid (e.g., with methanol and acid catalyst) to yield methyl 12-bromododecanoate. Start->Step1 Protection Step2 Alkylation: Reaction of the protected bromo-ester with lithium acetylide (or a similar acetylide anion) in a suitable solvent like THF. Step1->Step2 Coupling Step3 Deprotection: Hydrolysis of the methyl ester (e.g., using NaOH followed by acidic workup) to yield this compound. Step2->Step3 Hydrolysis Purification Purification: Chromatographic techniques (e.g., silica gel chromatography) to isolate the final product. Step3->Purification Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Biomedical Research

The unique bifunctional nature of this compound, with its metabolic handle (fatty acid) and a reactive chemical handle (alkyne), makes it a powerful tool in chemical biology and drug development.

Probing Lipid Metabolism and Membrane Dynamics

This compound serves as a chemical reporter for studying fatty acid metabolism.[4] Its structural similarity to myristic acid allows it to be recognized and processed by cellular machinery involved in fatty acid transport, activation, and incorporation into complex lipids. The terminal alkyne then allows for the visualization and identification of these modified biomolecules through "click chemistry."

Experimental Protocol: Metabolic Labeling of Proteins with this compound

This protocol outlines a general procedure for the metabolic labeling of cellular proteins with this compound, followed by detection using a fluorescent azide via copper-catalyzed alkyne-azide cycloaddition (CuAAC).

I. Materials

  • This compound

  • Cell culture medium and supplements

  • Mammalian cells of interest (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Fluorescent azide probe (e.g., Azide-Fluor 488)

  • CuAAC reaction components:

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents and equipment

  • Fluorescence imaging system

II. Methodology

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Supplement the cell culture medium with this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for 4-24 hours to allow for metabolic incorporation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction (CuAAC):

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the fluorescent azide probe (final concentration ~100 µM).

    • Sequentially add the CuAAC reagents: TCEP or sodium ascorbate (final concentration ~1 mM), TBTA (final concentration ~100 µM), and CuSO₄ (final concentration ~1 mM).

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

G cluster_1 Metabolic Labeling Workflow Cell_Culture 1. Cell Incubation with This compound Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Lysis Click_Reaction 3. CuAAC 'Click' Reaction with Fluorescent Azide Lysis->Click_Reaction SDS_PAGE 4. SDS-PAGE Separation Click_Reaction->SDS_PAGE Imaging 5. Fluorescence Imaging of Labeled Proteins SDS_PAGE->Imaging

Sources

An In-depth Technical Guide to the Biological Role and Application of Terminal Alkyne Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the "Invisible" Lipidome with Chemical Reporters

In the intricate landscape of cellular biology, lipids and their covalent attachment to proteins—a post-translational modification known as fatty acylation—play pivotal roles in regulating everything from signal transduction and protein trafficking to membrane organization and cellular metabolism.[1][2][3] Traditionally, studying these dynamic and often transient processes has been challenging, frequently relying on cumbersome and hazardous radioisotope labeling.[2][4] The advent of bioorthogonal chemistry has revolutionized this field, providing a powerful toolkit to observe and manipulate biological processes in their native environment without interfering with cellular machinery.[1][5][6]

At the forefront of this revolution are terminal alkyne fatty acids . These molecules are synthetic analogs of natural fatty acids, ingeniously designed with a small, bio-inert terminal alkyne (a carbon-carbon triple bond) at the omega (ω) position.[1][7] The core "biological role" of these fatty acids is not one of inherent physiological function, but rather to serve as sophisticated chemical reporters . They are readily taken up by cells and metabolized through endogenous pathways, effectively "tagging" a diverse array of lipids and proteins.[2][8] The terminal alkyne handle is practically invisible to the cell's machinery but provides a specific point of attachment for external probes via a highly efficient and selective reaction known as "click chemistry".[4][7][9]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles, applications, and methodologies for using terminal alkyne fatty acids to explore the complex world of lipid biology. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation, empowering researchers to leverage this transformative technology.

The Principle of Bioorthogonal Reporting: How It Works

The utility of terminal alkyne fatty acids is rooted in a two-step process: metabolic incorporation followed by bioorthogonal ligation .

Step 1: Metabolic Incorporation - Mimicking Nature

Cells readily import terminal alkyne fatty acids and process them similarly to their natural counterparts. Key enzymatic steps include:

  • Activation: Cytosolic acyl-CoA synthetases activate the alkyne fatty acids into their coenzyme A (CoA) thioesters.[4]

  • Metabolic Fates: Once activated, these alkyne-tagged acyl-CoAs can enter various metabolic pathways:

    • Protein Acylation: They are used as substrates by N-myristoyltransferases (NMT) for N-myristoylation or by a family of palmitoyl acyltransferases (PATs) for S-palmitoylation (also known as S-acylation), leading to the covalent attachment of the alkyne tag to specific proteins.[2][10][11]

    • Lipid Synthesis: They are incorporated into complex lipids such as glycerolipids, glycerophospholipids, and sphingolipids.[1][12]

    • De Novo Synthesis Probing: Short-chain analogs, like 5-hexynoic acid (Alk-4), can act as reporters for de novo fatty acid synthesis by fatty acid synthase (FASN), which is often upregulated in cancer and viral infections.[13][14]

The choice of alkyne fatty acid is critical and depends on the biological question. The chain length of the reporter often dictates its primary metabolic fate.[11][15]

Fatty Acid ReporterTypical Chain LengthPrimary Target Modification
Alkynyl-Myristate14 Carbons (e.g., 13-tetradecynoic acid)N-Myristoylation
Alkynyl-Palmitate16 Carbons (e.g., 15-hexadecynoic acid)S-Palmitoylation
Alkynyl-Stearate18 Carbons (e.g., 17-octadecynoic acid)S-Acylation
5-Hexynoic Acid (Alk-4)6 Carbons (as an acetate analog)FASN-dependent acylation

This table summarizes common alkyne fatty acid reporters and their primary biological targets based on chain length mimicry.[11][13][16]

Step 2: Bioorthogonal Ligation - The "Click" Reaction

After metabolic labeling, the incorporated alkyne tag serves as a handle for detection. The most widely used reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][7] This reaction forms a stable triazole linkage between the alkyne-tagged biomolecule and a reporter molecule functionalized with an azide group.

The key advantages of the CuAAC reaction in a biological context are its:

  • High Specificity: The alkyne and azide groups are mutually reactive and do not cross-react with other functional groups present in a complex biological lysate.[9]

  • High Efficiency: The reaction proceeds rapidly to completion under mild, aqueous conditions.[4]

  • Versatility: A wide range of azide-functionalized reporters can be used, including:

    • Fluorophores (e.g., Azido-Rhodamine, Alexa Fluor Azides) for in-gel fluorescence scanning and microscopy.[10]

    • Affinity Tags (e.g., Azido-Biotin) for enrichment and pull-down of labeled molecules for subsequent identification by mass spectrometry or Western blotting.[10]

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Biomolecule-Alkyne (Protein or Lipid) Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Reductant) Alkyne->Catalyst Azide Reporter-Azide (e.g., Biotin-N₃ or Fluorophore-N₃) Azide->Catalyst Product Labeled Biomolecule (Stable Triazole Linkage) Catalyst->Product Covalent Bond Formation

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Core Applications in Research and Drug Development

Terminal alkyne fatty acids are versatile tools with broad applications across various research disciplines.

Global Profiling of Protein Fatty Acylation

A primary application is the identification of novel fatty-acylated proteins and the characterization of the "acyl-proteome".[3][10] By labeling cells with an alkyne fatty acid, clicking on an azide-biotin tag, and using streptavidin affinity purification, researchers can enrich the entire population of proteins modified by that fatty acid. Subsequent analysis by mass spectrometry can identify hundreds of known and previously unknown lipidated proteins.[10][13] This approach is invaluable for understanding how protein acylation patterns change in response to cellular stimuli, disease states, or drug treatment.[2]

Tracing Lipid Metabolism and Dynamics

These probes allow for dynamic tracking of fatty acid metabolism.[1][5][17] Researchers can perform pulse-chase experiments to follow the flow of the alkyne label from precursor fatty acids into various classes of complex lipids over time.[18] This provides unprecedented insight into the rates of lipid synthesis, remodeling, and degradation pathways.[5][18] When coupled with mass spectrometry, this technique enables detailed lipidomic analysis, resolving the metabolic fate of the tracer at the level of individual lipid species.[1][18]

In Situ Visualization of Lipids and Proteins

The ability to click a fluorophore onto the alkyne tag enables direct visualization of lipid and protein localization within cells.[1][19] This has been used to image the distribution of newly synthesized lipids in organelles like the endoplasmic reticulum and lipid droplets, and to visualize the membrane targeting of specific fatty-acylated proteins.[2][20] This spatial information is critical for understanding the functional consequences of lipidation.

Overall_Workflow cluster_analysis Downstream Analysis cluster_proteomics Start Start: Live Cells or Organism Labeling Step 1: Metabolic Labeling with Terminal Alkyne Fatty Acid Start->Labeling Harvest Harvest & Lyse Cells Labeling->Harvest Click Step 2: CuAAC 'Click' Reaction with Azide-Reporter Harvest->Click Imaging Fluorescence Imaging (Microscopy) Click->Imaging Azide-Fluorophore Gel In-Gel Fluorescence Scanning Click->Gel Azide-Fluorophore Enrich Affinity Enrichment (Biotin-Streptavidin) Click->Enrich Azide-Biotin WB Western Blot Enrich->WB MS Mass Spectrometry (Proteomics/Lipidomics) Enrich->MS

Caption: General experimental workflow using terminal alkyne fatty acid reporters.

Detailed Experimental Methodologies

The success of experiments using terminal alkyne fatty acids relies on careful optimization of the labeling and detection steps. The following protocols provide a robust framework.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the essential first step of incorporating the alkyne fatty acid into cellular biomolecules.

Causality and Rationale: Long-chain fatty acids have poor solubility in aqueous media. To ensure efficient cellular uptake and minimize toxicity, the fatty acid is first saponified (converted to a salt) and then complexed with fatty acid-free Bovine Serum Albumin (BSA), which acts as a carrier protein.[16] This mimics the natural transport of fatty acids in circulation and dramatically increases labeling efficiency, especially for longer-chain analogs like alkynyl-stearate.[16]

Materials:

  • Terminal alkyne fatty acid (e.g., 15-hexadecynoic acid)

  • DMSO

  • Potassium Hydroxide (KOH), 0.1 M

  • Fatty Acid-Free BSA (in PBS), 10% w/v

  • Cell culture medium (e.g., DMEM)

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

Procedure:

  • Prepare Fatty Acid Stock: Dissolve the terminal alkyne fatty acid in DMSO to create a concentrated stock solution (e.g., 100 mM). Store at -20°C.

  • Saponification: In a sterile microfuge tube, mix the fatty acid stock with 0.1 M KOH in a 1:2.5 volume ratio (e.g., 2 µL of 100 mM stock + 5 µL of 0.1 M KOH). Vortex briefly and incubate at 65°C for 5 minutes.

  • Complexation with BSA: Add the saponified fatty acid to the 10% BSA solution. The volume of BSA should be calculated to achieve a final 20x concentrated labeling solution (e.g., add the 7 µL from step 2 to 193 µL of 10% BSA). Vortex and incubate at 37°C for 10 minutes to allow complex formation. This is your 20x Labeling Reagent .

  • Cell Labeling: Aspirate the growth medium from your cultured cells. Add fresh medium and then add the 20x Labeling Reagent directly to the medium to achieve a 1x final concentration. (e.g., add 100 µL of 20x reagent to 1.9 mL of medium).

    • Optimal Concentration: The final concentration of the alkyne fatty acid typically ranges from 25 µM to 100 µM. This must be optimized for your cell type and the specific fatty acid analog to maximize labeling while minimizing cytotoxicity.[16]

  • Incubation: Return the cells to a 37°C, 5% CO₂ incubator. The incubation time can range from 4 to 24 hours, depending on the turnover rate of the biological process being studied.

  • Harvesting: After incubation, wash the cells twice with cold PBS to remove unincorporated fatty acid. The cells can then be harvested by scraping or trypsinization and lysed in a suitable buffer (e.g., RIPA buffer with protease inhibitors) for downstream analysis.

Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

This protocol allows for the rapid visualization of the entire population of proteins that have incorporated the alkyne tag.

Causality and Rationale: This method leverages the CuAAC reaction to attach a fluorescent azide directly to the alkyne-tagged proteins within a total cell lysate. When the proteins are separated by SDS-PAGE, only those that were successfully labeled will be fluorescent, providing a global profile of protein acylation. This is a much faster and more sensitive alternative to autoradiography.[4][10]

Materials:

  • Alkyne-labeled cell lysate (from Protocol 1)

  • Azide-fluorophore (e.g., Azido-Rhodamine), 10 mM stock in DMSO

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in water

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Procedure:

  • Prepare Click Reaction Mix: In a microfuge tube, prepare the reaction mix for a 50 µL final volume. Add components in the following order:

    • 50 µg of alkyne-labeled protein lysate

    • Adjust volume to 44 µL with PBS

    • 1 µL of Azide-Rhodamine (final concentration: 0.2 mM)

    • 2 µL of TCEP (final concentration: 2 mM) - This reduces Cu(II) to the catalytic Cu(I) species.

    • 2 µL of TBTA (final concentration: 0.4 mM) - This is a ligand that stabilizes the Cu(I) and improves reaction efficiency.

    • 1 µL of CuSO₄ (final concentration: 1 mM)

  • Incubation: Vortex the tube briefly and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation (Optional but Recommended): To concentrate the protein and remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes, then centrifuge at max speed for 10 minutes. Discard the supernatant and air-dry the pellet.

  • SDS-PAGE and Imaging: Resuspend the protein pellet in 1x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.

  • Imaging: After electrophoresis, scan the gel directly using a fluorescence imager with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., ~550/580 nm for Rhodamine).

Limitations and Critical Considerations

While powerful, this technology is not without its limitations. Acknowledging these is key to robust experimental design and accurate data interpretation.

  • Metabolic Perturbation: Although the alkyne tag is small, it can sometimes alter the metabolism of the fatty acid analog compared to its natural counterpart. For example, the terminal triple bond has been shown to interfere with ω-oxidation pathways.[1][5] It is crucial to be aware that the probe might not perfectly recapitulate all aspects of the native fatty acid's metabolism.

  • Off-Target Effects: At high concentrations, fatty acids can induce cellular stress, activate signaling pathways, or cause toxicity.[16] It is imperative to perform dose-response experiments to find the lowest effective concentration of the alkyne probe.

  • Controls are Essential: Several controls are necessary to validate the specificity of the labeling:

    • No-Alkyne Control: Cells that are not treated with the alkyne fatty acid but are subjected to the click reaction. This control should yield no signal and confirms that the azide reporter does not non-specifically react with cellular components.

    • Competition Control: Co-incubation of the alkyne fatty acid with an excess of its corresponding natural fatty acid. This should reduce the signal from the alkyne probe, demonstrating that they compete for the same enzymatic machinery.

    • Chemical-Reversal Control (for S-palmitoylation): S-palmitoylation involves a thioester bond, which is sensitive to cleavage by neutral hydroxylamine or high pH.[16] Treating a blot with these reagents should diminish the signal for S-acylated proteins, confirming the nature of the linkage.

Future Directions

The field of bioorthogonal chemistry is continually evolving. The application of terminal alkyne fatty acids is expanding into new territories. Emerging areas include their use in combination with advanced imaging techniques like stimulated Raman scattering (SRS) microscopy, which can visualize the alkyne bond directly without the need for a bulky fluorophore.[12] Furthermore, the development of new alkyne-containing reporters for other lipid classes and the application of these tools in whole organisms, not just cultured cells, promise to further deepen our understanding of the profound impact of lipids on health and disease.[4]

References

  • Title: Bioorthogonal Chemistry and Its Applications Source: ACS Publications, 2021 URL
  • Title: A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation Source: Journal of Biological Chemistry, 2021 URL
  • Title: A Comparative Guide to Alkyne Fatty Acid Probes for Protein Acylation Studies Source: BenchChem, 2025 URL
  • Title: Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art Source: Frontiers in Molecular Biosciences, 2022 URL
  • Title: Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art (Figure Data)
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  • Title: A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation Source: Journal of Biological Chemistry, 2021 URL
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  • Title: Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS Source: ResearchGate, 2025 URL
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  • Title: Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging Source: AIP Publishing, 2021 URL
  • Title: The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide Source: BenchChem, 2025 URL
  • Title: Alkynes are important functional groups in human therapeutics. (a)...
  • Title: Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art Source: Frontiers in Molecular Biosciences, 2022 URL
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  • Title: New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity Source: MDPI, 2024 URL
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  • Title: ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations Source: Journal of the American Chemical Society, 2014 URL

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 13-Tetradecynoic Acid (CAS 82909-47-5): A Chemical Probe for Protein N-Myristoylation

Abstract

This compound (13-TDYA), also known as alkynyl myristic acid, is a synthetic, terminally-functionalized fatty acid that has emerged as an indispensable chemical tool for investigating protein N-myristoylation. This post-translational modification, involving the attachment of a C14 myristoyl group to the N-terminal glycine of a protein, is crucial for regulating protein localization, stability, and function.[1] The terminal alkyne group of 13-TDYA serves as a bioorthogonal handle, allowing for the detection and characterization of myristoylated proteins through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides a comprehensive overview of 13-TDYA, including its synthesis, physicochemical properties, biological mechanism, and detailed protocols for its application in metabolic labeling and proteomic studies.

Physicochemical Properties and Characterization

This compound is a long-chain fatty acid that mimics the natural C14 saturated fatty acid, myristic acid, with the key addition of a terminal alkyne group. This small modification is generally well-tolerated by cellular machinery, allowing it to be processed by enzymes that recognize myristic acid.[1]

PropertyValueSource(s)
CAS Number 82909-47-5
Molecular Formula C₁₄H₂₄O₂[2]
Molecular Weight 224.34 g/mol [2]
IUPAC Name tetradec-13-ynoic acid[2]
Synonyms Alkynyl Myristic Acid, 13-TDYA[2]
Appearance Solid[3]
Solubility Soluble in DMSO, organic solvents; poorly soluble in water.
Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of synthesized 13-TDYA. Below are the expected NMR and mass spectrometry data based on its structure and established spectroscopic principles for fatty acids and terminal alkynes.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the terminal alkyne proton, the methylene group adjacent to the carboxylic acid, and the long aliphatic chain.

Chemical Shift (δ) ppm (Predicted)MultiplicityProtons AssignedRationale
~2.35Triplet2H (-CH₂COOH)Deshielded by the adjacent carbonyl group.
~2.18Triplet of doublets2H (-CH₂-C≡CH)Coupled to the alkyne proton and the adjacent methylene.
~1.94Triplet1H (-C≡CH)Characteristic chemical shift for a terminal alkyne proton.
~1.63Quintet2H (-CH₂CH₂COOH)β-position to the carbonyl group.
~1.2-1.4Multiplet16H (-(CH₂)₈-)Overlapping signals of the long methylene chain.
10-12 (broad)Singlet1H (-COOH)Acidic proton, often broad and may exchange with D₂O.

¹³C-NMR Spectroscopy: The carbon spectrum is distinguished by the signals of the carbonyl carbon and the two sp-hybridized carbons of the alkyne group.

Chemical Shift (δ) ppm (Predicted)Carbon AssignedRationale
~179C1 (-COOH)Carbonyl carbon chemical shift.
~84C13 (-C≡CH)sp-hybridized carbon attached to the proton.
~68C14 (-C≡CH)sp-hybridized carbon at the terminus.
~34C2 (-CH₂COOH)α-carbon to the carbonyl.
~24-30C3-C11Methylene carbons of the aliphatic chain.
~24C12 (-CH₂-C≡CH)Carbon adjacent to the alkyne group.

Mass Spectrometry (Electron Ionization): The mass spectrum provides the molecular weight and characteristic fragmentation patterns.

m/z (Predicted)IonRationale
224[M]⁺Molecular ion peak.
[M-H₂O]⁺Loss of water from the carboxylic acid.Common fragmentation for carboxylic acids.
[(CH₂)nCOOH]⁺Cleavage along the aliphatic chain.Characteristic fragmentation pattern for fatty acids.[2]

Synthesis of this compound

While 13-TDYA is commercially available, its synthesis can be achieved in a laboratory setting. A common and effective strategy is the alkylation of a terminal alkyne. A robust approach involves the coupling of a protected acetylene unit with a long-chain halo-acid, such as 11-bromoundecanoic acid. The following is a representative protocol based on established organic chemistry principles for C-C bond formation.[4][5]

G cluster_0 Step 1: Protection of Acetylene cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Acetylene B Strong Base (e.g., n-BuLi) A->B Deprotonation C Silyl Halide (e.g., TMSCl) B->C Quenching D TMS-Acetylene C->D Protection E TMS-Acetylene F Strong Base (e.g., n-BuLi) E->F Deprotonation G 11-Bromoundecanoic Acid F->G SN2 Attack H TMS-alkynyl undecanoic acid G->H Coupling I TMS-alkynyl undecanoic acid J Deprotecting Agent (e.g., TBAF or K₂CO₃/MeOH) I->J Silyl Group Removal K This compound J->K Final Product

General synthetic workflow for this compound.
Protocol 1: Synthesis of this compound

Materials:

  • 11-Bromoundecanoic acid

  • Lithium acetylide-ethylenediamine complex

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 11-bromoundecanoic acid (1 equivalent) in anhydrous DMSO.

  • Acetylide Addition: Add lithium acetylide-ethylenediamine complex (e.g., 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. Acidify the aqueous mixture to pH ~2 with dilute HCl.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Mechanism and Application

A Substrate for N-Myristoyltransferase (NMT)

Protein N-myristoylation is a lipid modification where the enzyme N-myristoyltransferase (NMT) catalyzes the attachment of myristate (a C14 fatty acid) from myristoyl-CoA to the N-terminal glycine of target proteins. This modification is critical for mediating protein-membrane interactions and protein-protein interactions.

13-TDYA is designed as a chemical reporter for this process. Due to its structural similarity to myristic acid, it is recognized and utilized by NMT. Cells cultured in the presence of 13-TDYA will incorporate it into the same protein targets that are naturally myristoylated.

Bioorthogonal Detection via Click Chemistry

The incorporated 13-TDYA molecule carries a terminal alkyne, a functional group that is absent in most biological systems. This alkyne serves as a "bioorthogonal handle." It can be specifically and covalently linked to a reporter molecule containing an azide group through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6] The reporter molecule can be a fluorophore for imaging or in-gel fluorescence, or a biotin tag for affinity purification and subsequent mass spectrometry-based proteomic analysis.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Detection 13_TDYA This compound NMT N-Myristoyl- Transferase (NMT) 13_TDYA->NMT Labeled_Protein Alkyne-Labeled Protein NMT->Labeled_Protein Incorporation Protein Protein with N-terminal Glycine Protein->NMT Azide_Probe Azide-Fluorophore or Azide-Biotin Detected_Protein Fluorescently Tagged or Biotinylated Protein Labeled_Protein->Detected_Protein CuAAC Reaction Cu_Catalyst Cu(I) Catalyst Azide_Probe->Detected_Protein Cu_Catalyst->Detected_Protein

Mechanism of protein labeling and detection using 13-TDYA.

Experimental Protocols for Application

The following protocols detail the use of 13-TDYA for labeling and detecting N-myristoylated proteins in cultured mammalian cells.

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (13-TDYA) stock solution (e.g., 50 mM in DMSO)

  • Fatty acid-free bovine serum albumin (FAF-BSA)

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the 13-TDYA stock solution into the complete growth medium. A final concentration of 25-50 µM is a good starting point, but should be optimized for your cell line to balance labeling efficiency and potential toxicity. The use of FAF-BSA can aid in the solubility and delivery of the fatty acid.

  • Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 4-16 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the turnover rate of the protein of interest.

  • Harvesting: After incubation, place the plate on ice. Remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells directly in the well by adding an appropriate lysis buffer (e.g., RIPA buffer or 1% SDS in PBS) containing protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 3: Click Chemistry Reaction and In-Gel Fluorescence Analysis

Materials:

  • Protein lysate from metabolically labeled cells (from Protocol 2)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488), 10 mM stock in DMSO

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM fresh stock in water

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM stock in DMSO/t-BuOH (4:1)

  • Copper(II) sulfate (CuSO₄), 50 mM stock in water

  • SDS-PAGE loading buffer

  • Acetone, ice-cold

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components. Adjust volumes to maintain a final protein concentration of 1-2 mg/mL.

    • Protein lysate: 25-50 µg

    • PBS: to a final volume of ~45 µL

  • Prepare Click Cocktail: In a separate tube, prepare the click chemistry cocktail by sequentially adding the reagents. It is crucial to add the reagents in the specified order to prevent precipitation.

    • Azide-fluorophore: 1 µL (final concentration ~200 µM)

    • TCEP: 2 µL (final concentration 2 mM)

    • TBTA: 1 µL (final concentration ~40 µM)

    • CuSO₄: 1 µL (final concentration 1 mM)

  • Initiate Reaction: Add 5 µL of the freshly prepared click cocktail to the protein lysate mixture. The final volume will be ~50 µL.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone (~200 µL). Vortex and incubate at -20°C for at least 1 hour (or overnight).

  • Pelleting and Washing: Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein. Carefully discard the supernatant. Wash the pellet with 200 µL of ice-cold methanol, centrifuge again, and discard the supernatant. Air-dry the pellet briefly.

  • Sample Preparation for SDS-PAGE: Resuspend the protein pellet in an appropriate volume of 1x SDS-PAGE loading buffer. Heat the sample at 95°C for 5-10 minutes.

  • In-Gel Fluorescence Analysis: Resolve the proteins by SDS-PAGE. After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. The gel can subsequently be stained with Coomassie Blue or another total protein stain to visualize all proteins as a loading control.

G A Seed Cells in Plate B Culture Overnight A->B D Wash Cells with PBS B->D C Prepare Labeling Medium (13-TDYA in DMEM/FBS) E Add Labeling Medium C->E D->E F Incubate 4-16 hours E->F G Wash Cells with ice-cold PBS F->G H Lyse Cells & Quantify Protein G->H I Perform Click Reaction (Lysate + Azide-Fluorophore + Catalyst) H->I J Precipitate & Wash Protein I->J K Resuspend in Loading Buffer J->K L Run SDS-PAGE K->L M In-Gel Fluorescence Scan L->M N Total Protein Stain (e.g., Coomassie) M->N

Sources

The Biochemical Significance of Acetylenic Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetylenic fatty acids, a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds, are emerging from the periphery of lipid biochemistry to the forefront of drug discovery and development. Initially identified as intriguing natural products from a diverse range of organisms including plants, fungi, and marine invertebrates, these molecules are now recognized for their potent and often selective biological activities. This in-depth technical guide provides a comprehensive overview of the biochemical significance of acetylenic fatty acids, detailing their natural occurrence, biosynthesis, and multifaceted roles as enzyme inhibitors, signaling modulators, and antimicrobial agents. We will delve into the intricate mechanisms of action, with a particular focus on their impact on fatty acid metabolism and inflammatory pathways. Furthermore, this guide offers detailed, field-proven experimental protocols for the extraction, analysis, and bioactivity assessment of acetylenic fatty acids, equipping researchers and drug development professionals with the essential knowledge to explore the therapeutic potential of this fascinating class of molecules.

Introduction: The Unique Chemistry and Broad Bioactivity of Acetylenic Fatty Acids

Fatty acids, the fundamental building blocks of complex lipids, are renowned for their structural diversity and critical roles in cellular function. While saturated and unsaturated fatty acids have been extensively studied, a less-explored but highly significant class are the acetylenic fatty acids. The defining feature of these molecules is the presence of a triple bond (alkyne) in their hydrocarbon chain, a structural motif that imparts unique chemical reactivity and conformational rigidity. This seemingly subtle modification has profound implications for their biological activity, enabling them to interact with and modulate the function of a variety of cellular targets with high specificity.

Naturally occurring acetylenic fatty acids are found in a wide array of organisms. Plants, particularly those in the Santalaceae and Olacaceae families, are a rich source, with some seed oils containing up to 90% acetylenic fatty acids[1]. Marine sponges and fungi also produce a diverse range of these compounds, many of which exhibit potent antimicrobial and cytotoxic properties[1][2]. The biosynthesis of acetylenic fatty acids is a fascinating area of research, often involving modifications of common fatty acid precursors through the action of specialized desaturase-like enzymes[3][4].

The biochemical significance of acetylenic fatty acids lies in their diverse and potent biological activities. These include:

  • Antimicrobial and Antifungal Properties: Many acetylenic fatty acids exhibit strong activity against a broad spectrum of bacteria and fungi, including drug-resistant strains[1][5][6][7]. Their mechanism of action often involves the disruption of fatty acid homeostasis, a critical pathway for microbial survival[8][9].

  • Enzyme Inhibition: The triple bond of acetylenic fatty acids can act as a reactive handle, enabling them to function as potent inhibitors of various enzymes, including those involved in inflammation and lipid metabolism[7][10].

  • Anti-inflammatory Effects: By inhibiting key enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), certain acetylenic fatty acids can effectively suppress the production of pro-inflammatory mediators[1][11].

  • Modulation of Cellular Signaling: Acetylenic fatty acids can influence cellular signaling pathways, impacting processes such as gene expression, cell proliferation, and apoptosis.

This guide will explore these facets in detail, providing a robust foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of acetylenic fatty acids.

Mechanisms of Action: Targeting Key Cellular Pathways

The unique structural features of acetylenic fatty acids enable them to interact with and modulate a variety of cellular targets. Their mechanisms of action are diverse and often involve the inhibition of key enzymes or the disruption of essential metabolic pathways.

Disruption of Fatty Acid Homeostasis: A Potent Antifungal Strategy

One of the most well-characterized mechanisms of action for acetylenic fatty acids is their ability to disrupt fatty acid homeostasis, particularly in fungi. This is exemplified by the antifungal activity of 6-nonadecynoic acid (6-NDA), which has been shown to inhibit the formation of fatty acids longer than 14 carbons in yeast[8]. This disruption of fatty acid elongation is a critical stressor for the fungal cell, leading to growth inhibition.

The proposed mechanism involves the interference with enzymes essential for fatty acid synthesis and elongation. Transcriptional profiling of yeast treated with 6-NDA reveals an altered expression of genes involved in fatty acid metabolism, indicating a cellular response to fatty acid stress[8].

Fatty_Acid_Homeostasis_Disruption AFA Acetylenic Fatty Acid (e.g., 6-NDA) FAS Fatty Acid Synthase Complex & Elongases AFA->FAS Inhibition FattyAcids Long-Chain Fatty Acids (>C14) FAS->FattyAcids Synthesis Growth Fungal Growth Inhibition FAS->Growth Disruption leads to Membrane Fungal Cell Membrane Integrity FattyAcids->Membrane Essential for FattyAcids->Growth Required for Membrane->Growth

Caption: Antifungal mechanism of acetylenic fatty acids via disruption of fatty acid homeostasis.

Enzyme Inhibition: A Hub for Therapeutic Intervention

The triple bond in acetylenic fatty acids can act as a "warhead," enabling them to irreversibly or potently inhibit the activity of various enzymes. This makes them attractive candidates for the development of targeted therapeutics.

A significant discovery in the field is the identification of certain acetylenic fatty acids as specific inhibitors of Acyl-CoA Oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation[11][12][13][14][15]. The inhibition of ACOX1 by acetylenic acids like 10,12-tricosadiynoic acid (TDYA) has been shown to have profound effects on hepatic lipid and reactive oxygen species (ROS) metabolism[12][13].

The inhibition of ACOX1 leads to a reduction in hydrogen peroxide (H₂O₂) production, a byproduct of peroxisomal β-oxidation. This, in turn, activates the SIRT1-AMPK signaling pathway, a central regulator of cellular energy homeostasis[10][12]. Activation of this pathway promotes mitochondrial fatty acid oxidation, reduces hepatic lipid accumulation, and improves insulin sensitivity, highlighting the therapeutic potential of ACOX1 inhibitors in metabolic diseases like non-alcoholic fatty liver disease (NAFLD)[12][13].

ACOX1_Inhibition_Pathway AFA Acetylenic Fatty Acid (e.g., TDYA) ACOX1 Acyl-CoA Oxidase-1 (ACOX1) AFA->ACOX1 Inhibition Peroxisomal_FAO Peroxisomal β-oxidation ACOX1->Peroxisomal_FAO Catalyzes SIRT1 SIRT1 ACOX1->SIRT1 Activation via reduced H₂O₂ H2O2 H₂O₂ (ROS) Peroxisomal_FAO->H2O2 Produces H2O2->SIRT1 Inhibition AMPK AMPK SIRT1->AMPK Activation Mitochondrial_FAO Mitochondrial β-oxidation AMPK->Mitochondrial_FAO Activation Lipid_Accumulation Hepatic Lipid Accumulation Mitochondrial_FAO->Lipid_Accumulation Reduction Insulin_Sensitivity Insulin Sensitivity Mitochondrial_FAO->Insulin_Sensitivity Improvement

Caption: Inhibition of ACOX1 by acetylenic fatty acids and subsequent activation of the SIRT1-AMPK pathway.

Acetylenic fatty acids are also potent inhibitors of cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), key enzymes in the biosynthesis of eicosanoids, a class of signaling molecules that play a crucial role in inflammation[1][2][11][16][17][18][19][20]. By blocking the activity of these enzymes, acetylenic fatty acids can effectively reduce the production of pro-inflammatory prostaglandins and leukotrienes[8][15]. This anti-inflammatory action makes them promising candidates for the treatment of inflammatory disorders.

The inhibitory activity of acetylenic fatty acids against COX and LOX is often dependent on their specific chemical structure, including the position of the triple bond and the overall chain length. This provides an opportunity for the rational design of selective inhibitors with improved therapeutic profiles.

Experimental Protocols for the Study of Acetylenic Fatty Acids

To facilitate further research in this exciting field, this section provides detailed, step-by-step methodologies for the extraction, analysis, and bioactivity assessment of acetylenic fatty acids.

Extraction and Purification of Acetylenic Fatty Acids from Natural Sources

The extraction and purification of acetylenic fatty acids from natural sources such as plant seeds or marine organisms is a critical first step in their study. A general workflow is outlined below.

Experimental Workflow: Extraction and Purification

Extraction_Purification_Workflow Start Start: Natural Source Material (e.g., ground seeds) Solvent_Extraction Step 1: Solvent Extraction (e.g., Hexane/Isopropanol) Start->Solvent_Extraction Crude_Extract Crude Lipid Extract Solvent_Extraction->Crude_Extract Saponification Step 2: Saponification (e.g., KOH in Ethanol) Crude_Extract->Saponification Free_Fatty_Acids Mixture of Free Fatty Acids Saponification->Free_Fatty_Acids Urea_Complexation Step 3: Urea Complexation (to remove saturated FAs) Free_Fatty_Acids->Urea_Complexation Unsaturated_FAs Unsaturated Fatty Acid Fraction Urea_Complexation->Unsaturated_FAs Chromatography Step 4: Chromatographic Purification (e.g., HPLC, Column Chromatography) Unsaturated_FAs->Chromatography Pure_AFA Pure Acetylenic Fatty Acid Chromatography->Pure_AFA

Caption: General workflow for the extraction and purification of acetylenic fatty acids.

Step-by-Step Protocol:

  • Sample Preparation: The natural source material (e.g., plant seeds) is dried and finely ground to increase the surface area for extraction.

  • Solvent Extraction: The ground material is extracted with a suitable organic solvent system, such as a mixture of hexane and isopropanol, to obtain the crude lipid extract[14][21].

  • Saponification: The crude extract is saponified by refluxing with an alcoholic solution of potassium hydroxide (KOH) to hydrolyze the triacylglycerols and release the free fatty acids[14][21].

  • Urea Complexation: To enrich the acetylenic fatty acids, the mixture of free fatty acids can be subjected to urea complexation. Saturated and monounsaturated fatty acids form crystalline complexes with urea and can be removed by filtration, leaving the more unsaturated acetylenic fatty acids in the filtrate[14][21].

  • Chromatographic Purification: The final purification of the acetylenic fatty acids is typically achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography on silica gel or silver nitrate-impregnated silica gel[5][6][13][22].

Bioassays for Antifungal Activity

The antifungal activity of acetylenic fatty acids can be determined using standard microdilution assays.

Step-by-Step Protocol (Broth Microdilution Assay):

  • Prepare Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640)[1][23].

  • Prepare Test Compounds: The acetylenic fatty acid is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the acetylenic fatty acid that completely inhibits the visible growth of the fungus[1][23].

Enzyme Inhibition Assays

The inhibitory activity of acetylenic fatty acids against specific enzymes can be assessed using various in vitro assays.

The activity of ACOX1 can be measured by monitoring the production of hydrogen peroxide (H₂O₂)[12][24].

Step-by-Step Protocol:

  • Prepare Reaction Mixture: A reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), horseradish peroxidase, and the substrate palmitoyl-CoA is prepared.

  • Add Enzyme and Inhibitor: The enzyme source (e.g., liver homogenate or purified ACOX1) and the acetylenic fatty acid inhibitor are added to the reaction mixture.

  • Initiate Reaction: The reaction is initiated by the addition of the substrate.

  • Measure Absorbance: The rate of H₂O₂ production is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 500 nm) over time[12][24].

  • Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

COX activity can be determined by measuring the production of prostaglandins, such as prostaglandin E₂ (PGE₂)[14][25][26][27].

Step-by-Step Protocol (LC-MS/MS-based):

  • Prepare Reaction Mixture: A reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the enzyme (COX-1 or COX-2) is prepared.

  • Pre-incubation with Inhibitor: The acetylenic fatty acid inhibitor is pre-incubated with the enzyme.

  • Initiate Reaction: The reaction is initiated by adding the substrate, arachidonic acid.

  • Stop Reaction and Extract: The reaction is stopped after a specific time, and the prostaglandins are extracted.

  • LC-MS/MS Analysis: The amount of PGE₂ produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[26].

  • Calculate IC₅₀: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is determined.

LOX activity can be measured by monitoring the formation of hydroperoxides from a polyunsaturated fatty acid substrate[3][28][29][30][31].

Step-by-Step Protocol (Spectrophotometric):

  • Prepare Reaction Mixture: A reaction mixture containing a suitable buffer (e.g., borate buffer, pH 9.0) and the substrate (e.g., linoleic acid or arachidonic acid) is prepared.

  • Add Enzyme and Inhibitor: The enzyme (e.g., soybean lipoxygenase) and the acetylenic fatty acid inhibitor are added to the reaction mixture.

  • Monitor Absorbance: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm[28][29].

  • Calculate Inhibition: The percentage of inhibition is calculated by comparing the initial rate of the reaction in the presence and absence of the inhibitor.

Analysis of Fatty Acid Profiles

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid composition of biological samples after treatment with acetylenic fatty acids.

Step-by-Step Protocol (GC-MS):

  • Lipid Extraction: Total lipids are extracted from the cells or tissues using a method such as the Folch or Bligh-Dyer procedure[32].

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent such as methanolic HCl or BF₃-methanol[32][33].

  • GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column with a polar stationary phase[1][34][35][36].

  • Data Analysis: The fatty acid profile is determined by comparing the retention times and mass spectra of the sample components with those of known standards.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of selected acetylenic fatty acids against various targets.

Acetylenic Fatty AcidTargetIC₅₀ / MICOrganism/SystemReference
6-Nonadecynoic acid (6-NDA)Candida albicans0.28 µg/mL (MIC)Fungi[8]
6-Nonadecynoic acid (6-NDA)Aspergillus fumigatus0.34 µg/mL (MIC)Fungi[8]
10,12-Tricosadiynoic acid (TDYA)Acyl-CoA Oxidase-1 (ACOX1)Specific inhibitorRat liver[12]
α-Linolenic acidCyclooxygenase-2 (COX-2)~3.9-180 µM (IC₅₀)Ovine[19]
Linoleic acidCyclooxygenase-2 (COX-2)~3.9-180 µM (IC₅₀)Ovine[19]

Future Perspectives and Conclusion

Acetylenic fatty acids represent a rich and largely untapped source of novel therapeutic agents. Their unique chemical structures and potent biological activities make them attractive candidates for drug discovery programs targeting a wide range of diseases, from infectious diseases to metabolic and inflammatory disorders.

Future research in this field should focus on:

  • Discovery of Novel Acetylenic Fatty Acids: Exploration of diverse natural sources, including marine organisms and endophytic fungi, is likely to yield new acetylenic fatty acids with unique structures and bioactivities.

  • Elucidation of Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic potential and may reveal new drug targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structures of naturally occurring acetylenic fatty acids will enable the optimization of their potency, selectivity, and pharmacokinetic properties.

  • Preclinical and Clinical Development: Promising lead compounds should be advanced through preclinical and clinical studies to evaluate their safety and efficacy in relevant disease models.

References

  • A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis. (n.d.).
  • Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. (2017).
  • 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. (n.d.).
  • Fatty acids - Acetylenic FA. (n.d.). Cyberlipid. [Link]
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  • Fatty Acid Analysis by HPLC. (2019). AOCS. [Link]
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  • Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. (2020). Frontiers. [Link]
  • SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle. (2019).
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  • A process of extraction and purification of polyunsaturated fatty acids from natural sources. (n.d.).
  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark. [Link]
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.).
  • Leukotriene biosynthetic enzymes as therapeutic targets. (n.d.).
  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.).
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  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). ScienceDirect. [Link]
  • Protocol for fatty acid analysis using GC-MS. (n.d.).
  • Fatty Acid Mass Spectrometry Protocol. (2010). LIPID MAPS. [Link]
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-portal.org. [Link]
  • Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice. (n.d.). Frontiers. [Link]
  • Lipoxygenase inhibitors. (n.d.). Taylor & Francis. [Link]
  • Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. (n.d.). European Commission. [Link]
  • The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD+. (n.d.).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.).
  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (n.d.). MDPI. [Link]
  • SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function. (n.d.).
  • Different impacts of saturated and unsaturated free fatty acids on COX-2 expression in C(2)C(12) myotubes. (2009).
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Sources

An In-Depth Technical Guide to the Cellular Mechanism of Action of 13-Tetradecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation, the attachment of a 14-carbon myristate lipid to the N-terminal glycine of proteins, is a critical co- and post-translational modification that governs protein localization, stability, and signal transduction.[1][2] Dysregulation of this process is implicated in numerous diseases, including cancer and infectious diseases.[3][4] Studying this modification has been historically challenging. 13-Tetradecynoic acid (13-TDYA), a myristic acid analog featuring a terminal alkyne, has emerged as a powerful chemical probe for the robust and specific investigation of the "myristoylome."[5] This guide provides a detailed examination of the cellular mechanism of 13-TDYA, outlining how it is metabolized and incorporated into proteins, and how its bioorthogonal alkyne handle enables downstream detection and proteomic analysis through click chemistry. We will explore detailed experimental protocols, discuss the scientific insights gained from its application, and address its limitations, offering a comprehensive resource for professionals in cellular biology and drug discovery.

Introduction: The Challenge of Studying N-Myristoylation

N-myristoylation is a ubiquitous and irreversible lipid modification catalyzed by the enzyme N-myristoyltransferase (NMT).[4] NMT transfers myristate from myristoyl-coenzyme A (CoA) to the N-terminal glycine of a vast array of substrate proteins.[3] This lipid anchor is crucial for mediating protein-membrane and protein-protein interactions that are fundamental to cellular signaling.[6] Given its importance, NMT is an attractive drug target.[3] However, the lack of high-quality antibodies for myristoylated proteins and the dynamic nature of the modification have made its study notoriously difficult.[5]

The advent of bioorthogonal chemistry has provided a transformative solution. Chemical probes, such as this compound (13-TDYA or YnMyr), are designed to mimic endogenous molecules, be accepted by cellular enzymes, and carry a unique chemical handle—in this case, a terminal alkyne—that is inert to biological systems but can undergo a highly specific chemical reaction.[5][7] This allows researchers to "tag" and subsequently visualize or enrich proteins of interest.

The Core Mechanism: A Three-Step Cellular Trojan Horse

The mechanism of action of 13-TDYA can be understood as a three-stage process where the molecule acts as a metabolic surrogate for myristic acid, ultimately installing a bioorthogonal alkyne handle onto NMT substrate proteins.

Cellular Uptake and Metabolic Activation

As a long-chain fatty acid, this compound is readily taken up by cells.[8] Once inside the cytoplasm, it is recognized by endogenous acyl-CoA synthetases, which catalyze its activation into 13-tetradecynoyl-CoA. This step is critical, as NMT specifically recognizes the CoA-activated form of the fatty acid.[3]

Enzymatic Incorporation by N-Myristoyltransferase (NMT)

The key to 13-TDYA's utility lies in its acceptance by N-myristoyltransferase as a substrate. NMT exhibits a degree of plasticity in its acyl-CoA binding site, primarily selecting substrates based on chain length rather than hydrophobicity.[9][10] 13-TDYA, having the same 14-carbon backbone as myristic acid, is an effective mimic. The enzyme catalyzes the covalent attachment of the 13-tetradecynoyl group to the N-terminal glycine of its target proteins.[4][7] This process occurs both co-translationally on nascent polypeptide chains and post-translationally after proteolytic cleavage reveals an internal glycine residue.[7]

Bioorthogonal Ligation via Click Chemistry

The terminal alkyne group on the incorporated 13-TDYA is the linchpin of this technology. It serves as a bioorthogonal handle, meaning it does not react with any functional groups found within the cellular environment.[11] This inertness preserves normal cellular function during the labeling phase.

Following metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then specifically and covalently linked to a reporter molecule containing a complementary azide group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a type of "click chemistry".[11][12] This reaction is exceptionally efficient, highly specific, and can be performed in complex biological mixtures.[11][12] The reporter molecule can be:

  • A Fluorophore (e.g., TAMRA-azide, Alexa Fluor 488-azide): For visualization of myristoylated proteins by in-gel fluorescence scanning.[13]

  • A Biotin Tag (e.g., Biotin-azide): For the enrichment of myristoylated proteins using streptavidin-coated beads, followed by identification and quantification via mass spectrometry-based proteomics.[5]

The overall mechanism is depicted in the diagram below.

13_TDYA_Mechanism cluster_cell Cellular Environment cluster_lysis Post-Lysis Workflow TDYA_ext 13-TDYA (extracellular) TDYA_int 13-TDYA (intracellular) TDYA_ext->TDYA_int Uptake TDYA_CoA 13-Tetradecynoyl-CoA TDYA_int->TDYA_CoA Acyl-CoA Synthetase NMT N-Myristoyl- transferase (NMT) TDYA_CoA->NMT Tagged_Protein Alkyne-Tagged Protein NMT->Tagged_Protein Myristoylation Protein Target Protein (N-terminal Gly) Protein->NMT Lysate Cell Lysate containing Alkyne-Tagged Protein Tagged_Protein->Lysate Click_Reaction Click Chemistry (CuAAC) Lysate->Click_Reaction Labeled_Product Biotinylated Myristoyl-Proteome Click_Reaction->Labeled_Product Reporter_Azide Reporter-Azide (e.g., Biotin-N₃) Reporter_Azide->Click_Reaction

Fig. 1: Cellular mechanism of 13-TDYA action and subsequent detection.

Experimental Workflows and Protocols

The application of 13-TDYA involves a multi-step workflow from metabolic labeling to downstream analysis. The specific parameters must be optimized for each cell line and experimental goal.

Metabolic Labeling of Cultured Cells

This protocol outlines the fundamental step of incorporating 13-TDYA into cellular proteins.

Causality Behind Choices:

  • Fatty Acid-Free Medium: Using serum depleted of fatty acids is crucial to maximize the uptake and incorporation of 13-TDYA by reducing competition from endogenous myristic acid.

  • Concentration Titration: The optimal concentration of 13-TDYA is a balance between achieving sufficient labeling for detection and avoiding potential cellular toxicity. A typical starting range is 25-50 µM.[14]

  • Incubation Time: A duration of 18-24 hours generally allows for sufficient protein turnover and labeling for robust detection.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.

  • Media Preparation: Prepare complete culture medium supplemented with fatty acid-free fetal bovine serum (FBS).

  • Probe Preparation: Prepare a 10-50 mM stock solution of 13-TDYA in DMSO.

  • Labeling: Aspirate the old medium from the cells. Wash once with warm PBS. Add the pre-warmed fatty acid-free medium containing the desired final concentration of 13-TDYA (e.g., 50 µM).

  • Incubation: Incubate the cells for 18-24 hours under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated probe. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation. The cell pellet can be stored at -80°C or used immediately for lysis.

Proteomic Analysis Workflow: Enrichment and Identification

This workflow details the steps from cell lysis to the identification of myristoylated proteins by mass spectrometry.

Proteomics_Workflow Start 13-TDYA Labeled Cell Pellet Lysis Cell Lysis (e.g., RIPA buffer) Start->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant Click CuAAC Reaction (+ Biotin-Azide, CuSO₄, THPTA, Na-Ascorbate) Quant->Click Precip Protein Precipitation (e.g., Methanol/Chloroform) Click->Precip Enrich Affinity Purification (Streptavidin Beads) Precip->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest Analysis LC-MS/MS Analysis Digest->Analysis End Identification of Myristoylated Proteins Analysis->End

Fig. 2: Proteomic workflow for identifying 13-TDYA-labeled proteins.

Step-by-Step Protocol (Click Reaction & Enrichment): This protocol is adapted from general click chemistry guidelines and should be optimized.[12][15]

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Reaction Cocktail Preparation: For a typical 200 µL reaction with 1 mg of protein:

    • Protein Lysate: X µL (for 1 mg protein)

    • PBS: to 170 µL

    • Biotin-Azide (10 mM stock): 2 µL (100 µM final)

    • THPTA ligand (100 mM stock): 10 µL (5 mM final) - A water-soluble ligand that stabilizes Cu(I) and reduces cell toxicity.[12]

    • Copper (II) Sulfate (CuSO₄) (20 mM stock): 10 µL (1 mM final)

  • Reaction Initiation: Add 10 µL of freshly prepared Sodium Ascorbate (300 mM stock) to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) state.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Enrichment:

    • Add pre-washed streptavidin agarose beads to the reaction mixture.

    • Incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.

  • Mass Spectrometry Preparation: The enriched proteins on the beads can be eluted or subjected to on-bead digestion with trypsin before analysis by LC-MS/MS.

Self-Validating Controls (Trustworthiness):

  • No-Alkyne Control: Cells treated with DMSO vehicle instead of 13-TDYA. This sample should yield no signal after the click reaction, confirming the specificity of the probe.

  • Competition Control: Cells co-incubated with 13-TDYA and an excess of myristic acid. This should reduce the labeling signal, demonstrating that 13-TDYA utilizes the myristoylation pathway.

  • No-Catalyst Control: A lysate sample where copper is omitted from the click reaction. This confirms that the ligation is copper-dependent and not a result of non-specific binding of the azide reporter.

Quantitative Data and Scientific Insights

The use of 13-TDYA has significantly expanded our understanding of the myristoylome. Quantitative proteomic studies have identified hundreds of N-myristoylated proteins in human cells, many of which were previously unknown.[7]

Parameter Typical Range/Value Rationale/Significance Reference
Labeling Concentration 25 - 100 µMBalances labeling efficiency with potential off-target effects or toxicity.[13][14]
Incubation Time 4 - 24 hoursDependent on protein turnover rates and experimental goals (pulse-chase vs. steady state).[13][16]
Identified Proteins >100 in human cellsDemonstrates the broad applicability and discovery potential of the technique.[7]
NMT Substrate Motif N-terminal 'MG'The initial methionine is cleaved to expose the glycine for myristoylation.[4]

Studies using 13-TDYA have been instrumental in:

  • Identifying Novel NMT Substrates: Global profiling has revealed new myristoylated proteins involved in apoptosis, cell signaling, and oncogenesis.[7]

  • Validating NMT Inhibitors: The reduction of 13-TDYA incorporation serves as a direct, cell-based readout for the efficacy and target engagement of novel NMT inhibitors.[13]

  • Studying Dynamic Myristoylation: Pulse-chase experiments using 13-TDYA can be used to study the lifecycle and turnover of myristoylated proteins.

Limitations and Considerations

Despite its power, researchers using 13-TDYA must be aware of several limitations:

  • Potential for Toxicity: At high concentrations or with prolonged exposure, fatty acid analogs can induce cellular stress or toxicity. It is essential to perform viability assays.

  • Incomplete Labeling: 13-TDYA competes with endogenous myristic acid, meaning not all myristoylated proteins will be labeled. This can affect absolute quantification.

  • Altered Protein Function: The presence of the bulky alkyne and subsequent triazole linkage could potentially alter the localization or function of some labeled proteins, although this is generally considered minimal for many applications.

  • Off-Target Metabolism: While primarily used by NMT, it is conceivable that 13-TDYA could be incorporated into other lipid metabolic pathways, although this is not widely reported as a major confounding factor in myristoylation studies.

Conclusion

This compound is a cornerstone tool in chemical biology for the study of protein N-myristoylation. Its mechanism of action, leveraging the cell's own metabolic machinery to install a bioorthogonal handle, provides a specific and versatile platform for the identification, visualization, and quantification of the myristoylome. By understanding its core mechanism and employing rigorous experimental design with appropriate controls, researchers can continue to uncover the profound roles of this lipid modification in health and disease, paving the way for novel therapeutic strategies targeting N-myristoyltransferase.

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  • Zhang, Z., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases.
  • Zhang, Z., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases.
  • Wang, Y., et al. (2023).
  • Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology. [Link]
  • Malvoisin, E., et al. (1987). 12-O-tetradecanoyl phorbol 13-acetate stimulates the myristylation of an approximately 82 kDa protein in HL-60 cells. FEBS Letters. [Link]
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  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link]
  • Venn-Watson, S., et al. (2024). Molecular and cellular mechanisms of pentadecanoic acid. Nutrients. [Link]
  • High-affinity interaction of the N-terminal myristoylation motif of the neuronal calcium sensor protein hippocalcin with phosphatidylinositol 4,5-bisphosph
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A Comprehensive Technical Guide to the Natural Occurrence of 13-Tetradecynoic Acid in Plants: From Phytochemistry to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Acetylenic Lipids in Phytochemical Research

The vast and intricate world of plant-derived natural products continues to be a premier source of novel chemical entities with significant therapeutic potential. Among these, the acetylenic fatty acids, a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds, have garnered considerable attention. These compounds, while not as ubiquitous as their olefinic counterparts, exhibit a remarkable range of biological activities. This guide provides an in-depth exploration of a specific C14 acetylenic fatty acid, 13-tetradecynoic acid, charting its course from its natural plant origins to its potential applications in science and medicine. Our focus is to deliver not just a review of the existing literature, but a practical, field-proven guide for professionals engaged in natural product research and drug development.

Part 1: The Phytochemical Landscape of this compound

Acetylenic fatty acids are a distinctive class of natural products, also known as ethynoic acids, which contain at least one triple bond and may also feature one or two double bonds. While numerous acetylenic fatty acids have been synthesized, their natural occurrence is primarily documented in specific plant taxa.[1]

These unique lipids are particularly prevalent in tropical and subtropical plant species. The order Santalales, which encompasses the families Santalaceae and Olacaceae, is a notable reservoir of these compounds.[1][2] In these plants, acetylenic fatty acids can constitute a significant portion of the seed fat, reaching up to 90% in some Santalaceae species and 50% in Olacaceae species.[1] Beyond the Santalales order, acetylenic derivatives are also found in plants belonging to the Asteraceae, Araliaceae, and Umbelliferae families.[3]

While many acetylenic fatty acids are found in vegetative tissues, this compound and its relatives are predominantly located in the seed oils of these plants.[2] A noteworthy example is the avocado (Persea americana), where the methyl ester of this compound has been identified as a major component in seed extracts, with a relative abundance of 21.45%.[2]

Table 1: Documented Plant Sources of Acetylenic Fatty Acids

Plant FamilyGenus/SpeciesPlant PartKnown Acetylenic Fatty Acid(s)Reference
SantalaceaeSantalum album, Exocarpus sp.SeedSantalbic acid, Stearolic acid[1]
OlacaceaeVariousSeedVarious acetylenic fatty acids[1]
SimaroubaceaePicramnia tariri, Picramnia sowSeedTariric acid[1]
AnnonaceaePorcelia macrocarpaSeed12,14-Octadecadiynoic acid[3]
LauraceaePersea americana (Avocado)SeedThis compound (as methyl ester)[2]

Part 2: The Biosynthetic Route to Acetylenic Functionality

The biosynthesis of acetylenic fatty acids in plants is a specialized metabolic pathway that diverges from the conventional fatty acid synthesis. The current understanding suggests that these compounds originate from common unsaturated fatty acids, such as oleic acid and linoleic acid, through a series of enzymatic modifications.[4] The key transformations involve dehydrogenation and oxidation steps to introduce the triple bond functionality.

The process is thought to begin with the desaturation of a saturated fatty acid precursor. For this compound, the likely precursor is myristic acid (tetradecanoic acid). A series of desaturase enzymes would then act upon this precursor to introduce unsaturation, which is subsequently converted into the terminal alkyne. While the precise enzymatic machinery is not fully elucidated for this compound, a putative pathway can be proposed based on general knowledge of acetylenic lipid biosynthesis.[4][5]

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a plausible biosynthetic pathway for this compound, commencing from the primary metabolite, acetyl-CoA.

Biosynthesis of this compound cluster_de_novo De Novo Fatty Acid Synthesis (Plastid) cluster_modification Modification Pathway (Endoplasmic Reticulum) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Myristoyl_ACP Myristoyl-ACP (C14:0) Malonyl_CoA->Myristoyl_ACP FAS Myristic_Acid Myristic Acid Myristoyl_ACP->Myristic_Acid Thioesterase Desaturase_1 Δx Desaturase Intermediate_1 Monounsaturated C14 Myristic_Acid->Intermediate_1 Elongation/Desaturation? Desaturase_2 Δy Desaturase Intermediate_2 Diunsaturated C14 Acetylenase Acetylenase 13_TDA This compound Intermediate_1->Intermediate_2 Desaturation Intermediate_2->13_TDA Hypothetical Acetylenase Action

Caption: Putative biosynthetic pathway of this compound.

Part 3: Biological Activities and Therapeutic Prospects

Acetylenic fatty acids are recognized for their diverse and potent pharmacological properties, positioning them as promising leads for drug discovery.[6] Their reported bioactivities include antimicrobial, antifungal, antiparasitic, and antitumor effects.[6]

For instance, scleropyric acid, an acetylenic fatty acid isolated from Scleropyrum wallichianum, has demonstrated antimycobacterial and antiplasmodial activities.[1] Furthermore, aliphatic acetylenes have shown efficacy against a range of protozoan parasites, including Plasmodium falciparum, Leishmania donovani, and Trypanosoma cruzi.[3] The antifungal properties of 6-nonadecyonic acid, another plant-derived acetylenic acid, have been well-documented against human fungal pathogens like Candida albicans and Aspergillus fumigatus.[6] While specific studies on the bioactivity of this compound are emerging, its structural similarity to other bioactive acetylenic lipids suggests it may possess similar therapeutic potential.

Part 4: A Practical Guide to Investigation

This section provides detailed, field-tested protocols for the extraction, isolation, and characterization of this compound from plant sources. These methodologies are designed to be robust and reproducible for research and development applications.

Extraction Protocols: Liberating the Target Molecule

The choice of extraction method is critical and depends on the nature of the plant matrix and the stability of the target compound. Solvent extraction is the most common approach for isolating fatty acids.[7][8]

Step-by-Step Protocol: Solvent Extraction of this compound from Seeds

  • Sample Preparation: Dry the plant seeds at a controlled temperature (40-50°C) to a constant weight. Grind the dried seeds into a fine powder to increase the surface area for solvent penetration.

  • Solvent Selection: A non-polar solvent like hexane is ideal for extracting lipids. For a broader range of fatty acids, a moderately polar solvent like a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) can be used.

  • Maceration:

    • Submerge the powdered seed material in the chosen solvent in a sealed container (solid-to-solvent ratio of 1:10 w/v).

    • Agitate the mixture at room temperature for 24-48 hours.

    • Filter the mixture to separate the extract from the solid residue. Repeat the extraction on the residue two more times to ensure exhaustive extraction.

  • Soxhlet Extraction (for higher efficiency):

    • Place the powdered seed material in a thimble within a Soxhlet apparatus.

    • Add the solvent to the flask and heat to reflux. The solvent vapor will condense and drip onto the sample, extracting the lipids.

    • Continue the extraction for 6-8 hours.

  • Solvent Removal: Combine the filtrates from all extractions and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude lipid extract.

Advanced Extraction Techniques:

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a green and highly selective method for extracting non-polar compounds like fatty acids.[7][9]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, reducing extraction time and solvent consumption.[7][8]

Isolation and Purification Workflow

The crude extract contains a complex mixture of compounds. Silica gel column chromatography is a robust and widely used technique for purifying fatty acids.[2]

Isolation Workflow Crude_Extract Crude Lipid Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Fractions Containing This compound TLC_Analysis->Pooling Purified_Compound Purified this compound Pooling->Purified_Compound

Caption: Workflow for the isolation of this compound.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a glass column with a slurry of silica gel (70-230 mesh) in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. Collect fractions of a fixed volume.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). Spot fractions onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots using a suitable stain (e.g., iodine vapor or a phosphomolybdic acid solution).

  • Pooling and Concentration: Combine the fractions that contain the pure compound, as determined by TLC, and evaporate the solvent to obtain the purified this compound.

Analytical Characterization: Confirming the Structure

Definitive identification of the isolated compound requires a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile compounds, and MS provides information about their mass and fragmentation pattern, allowing for identification.

  • Protocol:

    • Derivatization: Convert the carboxylic acid to its more volatile methyl ester (FAME) by reacting with a methylating agent like BF3-methanol.

    • Injection: Inject the FAME derivative into the GC-MS system.

    • Analysis: The retention time in the GC and the mass spectrum from the MS are compared to known standards and databases for identification.

Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation.

  • Expected Absorptions for this compound:

    • Terminal Alkyne C-H stretch: A sharp, strong band around 3300 cm⁻¹.[2]

    • Carboxylic Acid O-H stretch: A broad band from 2500-3300 cm⁻¹.

    • Carbonyl C=O stretch: A strong band around 1700-1725 cm⁻¹.

    • Alkyne C≡C stretch: A weak band around 2100-2260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • Expected ¹H NMR Signals for this compound:

    • Terminal Alkyne Proton: A sharp singlet or triplet in the region of 1.9-2.1 ppm.[2]

    • Carboxylic Acid Proton: A broad singlet typically downfield (>10 ppm).

    • Methylene protons adjacent to the carbonyl and alkyne groups: Distinctive multiplets.

    • Alkyl chain methylene protons: A large multiplet in the 1.2-1.6 ppm region.

Table 2: Characteristic NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
Terminal Alkyne (H-14)~1.9 - 2.1t
Methylene α to COOH (H-2)~2.35t
Methylene α to Alkyne (H-12)~2.18dt
Carboxylic Acid (OH)>10br s
Alkyl Chain (-CH₂-)n~1.2 - 1.6m

Part 5: Concluding Remarks and Future Horizons

This compound represents a fascinating and underexplored member of the acetylenic fatty acid family. Its presence in the seeds of certain plants, coupled with the known biological activities of related compounds, underscores its potential as a valuable natural product. This guide has provided a comprehensive overview of its phytochemistry, biosynthesis, and the practical methodologies required for its investigation.

Future research should focus on:

  • Screening a wider range of plant species , particularly within the Santalales and Lauraceae families, to identify new and abundant sources of this compound.

  • Elucidating the specific enzymes involved in its biosynthetic pathway to enable biotechnological production.

  • Conducting comprehensive biological screening to fully characterize its therapeutic potential, particularly in the areas of antimicrobial and anticancer research.

The continued exploration of such unique natural products is paramount for the advancement of science and the development of next-generation therapeutics.

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  • Xu, T., Tripathi, S. K., Feng, Q., Lorenz, M. C., Wright, M. A., Jacob, M. R., ... & Agarwal, A. K. (2015). A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis. Antimicrobial Agents and Chemotherapy, 59(5), 2845-2854.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 13-Tetradecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 13-tetradecynoic acid, a unique long-chain fatty acid featuring a terminal alkyne. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. By elucidating the underlying fragmentation mechanisms, this guide offers actionable insights for the unambiguous identification and structural characterization of this and similar alkynoic fatty acids. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, alongside visual representations of fragmentation pathways to facilitate a deeper understanding.

Introduction: The Significance of this compound

This compound (C₁₄H₂₄O₂) is a C14 fatty acid distinguished by a terminal triple bond between carbons 13 and 14.[1][2] Its molecular weight is 224.34 g/mol .[1][3] This terminal alkyne functional group imparts unique chemical properties and reactivity compared to its saturated and unsaturated counterparts, making it a molecule of interest in various research domains, including biochemistry and drug discovery. The ability to accurately identify and characterize this compound within complex biological matrices is paramount for understanding its metabolic fate and potential physiological roles. Mass spectrometry stands as a powerful analytical tool for this purpose, offering high sensitivity and structural specificity. This guide will explore the fragmentation patterns of this compound, providing a foundational understanding for its analysis.

Electron Ionization Mass Spectrometry (EI-MS) of this compound Methyl Ester

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to their more volatile and less polar methyl esters.[4][5][6][7] This process, often accomplished using reagents like BF₃-methanol, is crucial for achieving good chromatographic separation and stable ionization.[6][7] The following discussion pertains to the fragmentation of this compound methyl ester (C₁₅H₂₆O₂), which has a molecular weight of 238.38 g/mol .

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[8] The resulting mass spectrum serves as a molecular fingerprint.

Key Fragmentation Pathways of this compound Methyl Ester

The fragmentation of this compound methyl ester under EI is governed by the established principles of fatty acid methyl ester (FAME) fragmentation, with additional characteristic cleavages influenced by the terminal alkyne.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 238. For long-chain esters, this peak may be of low abundance due to the high degree of fragmentation.[8]

  • Loss of a Methoxy Group ([M-31]⁺): A common fragmentation pathway for methyl esters is the loss of the methoxy group (•OCH₃), resulting in a prominent ion at m/z 207.

  • McLafferty Rearrangement: A hallmark of FAMEs with a γ-hydrogen is the McLafferty rearrangement, which produces a characteristic ion at m/z 74. This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β carbon bond.

  • Hydrocarbon Fragmentation: The long alkyl chain undergoes a series of cleavages, typically resulting in a series of carbocation fragments separated by 14 Da (corresponding to CH₂ groups).

  • Propargylic Cleavage: The presence of the terminal alkyne introduces a unique and diagnostic fragmentation pathway. Cleavage of the C-C bond beta to the triple bond (the C11-C12 bond) is highly favored due to the formation of a resonance-stabilized propargyl cation (C₃H₃⁺). This results in a characteristic ion at m/z 39 .[9]

  • Loss of Acetylenic Hydrogen ([M-1]⁺): Terminal alkynes often exhibit a strong peak corresponding to the loss of the acidic acetylenic hydrogen atom, leading to an [M-1]⁺ ion.[9] For the methyl ester, this would appear at m/z 237.

Tabulated Summary of Expected EI-MS Fragments
m/z Proposed Fragment Ion Fragmentation Pathway Significance
238[C₁₅H₂₆O₂]⁺Molecular IonConfirms molecular weight
237[C₁₅H₂₅O₂]⁺Loss of •HCharacteristic of terminal alkyne
207[C₁₄H₂₃O]⁺Loss of •OCH₃Characteristic of methyl ester
74[C₃H₆O₂]⁺McLafferty RearrangementConfirms long-chain methyl ester structure
39[C₃H₃]⁺Propargylic CleavageDiagnostic for terminal alkyne
Visualizing EI Fragmentation

EI_Fragmentation M This compound Methyl Ester (m/z 238) M_minus_1 [M-H]⁺ (m/z 237) M->M_minus_1 - •H M_minus_31 [M-OCH₃]⁺ (m/z 207) M->M_minus_31 - •OCH₃ McLafferty McLafferty Ion (m/z 74) M->McLafferty McLafferty Rearrangement Propargyl Propargyl Cation (m/z 39) M->Propargyl Propargylic Cleavage Hydrocarbon_frags Hydrocarbon Fragments (series of CnH2n+1) M->Hydrocarbon_frags - CnH2n+1•

Caption: Proposed EI fragmentation pathways of this compound methyl ester.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of this compound

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful technique for the analysis of fatty acids in their native form, without the need for derivatization. ESI is a "soft" ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation in the initial ionization stage. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).

For carboxylic acids, ESI is most commonly performed in negative ion mode, leading to the formation of the deprotonated molecule, [M-H]⁻. For this compound, this corresponds to an ion at m/z 223.

Key Fragmentation Pathways of [M-H]⁻ of this compound

The fragmentation of the [M-H]⁻ ion of fatty acids is generally less complex than EI fragmentation.

  • Loss of Water ([M-H-18]⁻): A common fragmentation pathway for deprotonated fatty acids is the neutral loss of a molecule of water, which would result in an ion at m/z 205 for this compound.

  • Loss of Carbon Dioxide ([M-H-44]⁻): The loss of CO₂ from the carboxylate group is another characteristic fragmentation, leading to an ion at m/z 179.

  • Cleavages along the Alkyl Chain: While less extensive than in EI, some fragmentation can occur along the hydrocarbon chain. The presence of the alkyne moiety may influence the preferred cleavage sites, although this is generally less pronounced in negative ion mode CID.

It is important to note that localizing the triple bond using conventional CID in negative ion mode can be challenging. More advanced techniques, such as derivatization to introduce a charged group or the use of alternative fragmentation methods like electron-activated dissociation (EAD), may provide more detailed structural information. A notable method for localizing triple bonds involves in-source derivatization with acetonitrile in an Atmospheric Pressure Chemical Ionization (APCI) source, which forms adducts that produce diagnostic fragments upon CID.[10][11]

Tabulated Summary of Expected ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Fragmentation Pathway
22320518 (H₂O)Loss of water
22317944 (CO₂)Loss of carbon dioxide
Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation Precursor [M-H]⁻ of this compound (m/z 223) Loss_H2O [M-H-H₂O]⁻ (m/z 205) Precursor->Loss_H2O - H₂O Loss_CO2 [M-H-CO₂]⁻ (m/z 179) Precursor->Loss_CO2 - CO₂

Sources

Methodological & Application

using 13-tetradecynoic acid for metabolic labeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Probing Protein Acylation: A Guide to Metabolic Labeling with 13-Tetradecynoic Acid

Audience: Researchers, scientists, and drug development professionals in cell biology, biochemistry, and proteomics.

Introduction: Unveiling the Lipid-Modified Proteome

Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs protein trafficking, localization, stability, and interaction networks.[1][2][3] Two of the most prevalent forms are N-myristoylation and S-palmitoylation. N-myristoylation involves the co-translational, stable amide linkage of myristate (a C14 saturated fatty acid) to an N-terminal glycine, a modification crucial for anchoring signaling proteins to membranes.[2][4] S-palmitoylation (or more broadly, S-acylation) is the reversible thioester linkage of fatty acids, most commonly the C16 palmitate, to cysteine residues, allowing for dynamic regulation of protein function.[1][3]

Studying these modifications has traditionally been challenging due to the hydrophobic nature of the lipid moiety and the lability of the thioester bond in S-acylation.[1] The advent of bioorthogonal chemistry has provided a powerful toolkit to overcome these hurdles. This guide details the application of this compound (13-TDYA), a cell-permeable, alkyne-functionalized analog of myristic acid, for the metabolic labeling and subsequent detection of fatty-acylated proteins.[5]

Part 1: The Principle of 13-TDYA Metabolic Labeling

The strategy hinges on introducing a "clickable" chemical handle into proteins. 13-TDYA mimics natural myristic acid and is recognized by the cell's native enzymatic machinery, primarily N-myristoyltransferases (NMTs), which catalyze its attachment to target proteins.[6][7] Once incorporated, the terminal alkyne group of 13-TDYA serves as a bioorthogonal reactor for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[8][9] This allows for the covalent attachment of an azide-bearing reporter molecule—such as a fluorophore for imaging or biotin for enrichment and western blot detection—enabling sensitive and specific analysis of the newly acylated proteome.

Mechanism of Action & Specificity
  • Cellular Uptake & Activation: 13-TDYA is supplied to cells in culture. Due to its structural similarity to myristic acid, it is activated by cellular enzymes to form 13-tetradecynoyl-CoA.

  • Enzymatic Incorporation:

    • N-myristoylation: N-myristoyltransferases (NMTs) utilize 13-tetradecynoyl-CoA as a substrate, attaching the alkyne-modified fatty acid to the N-terminal glycine of nascent polypeptide chains.[6][7] This forms a stable amide bond.[5]

    • S-acylation: While 13-TDYA is a myristate analog, the cellular machinery for S-acylation (e.g., DHHC family of palmitoyl acyltransferases) can also utilize it, attaching it to cysteine residues via a labile thioester bond.[2][5][10]

  • Bioorthogonal Ligation: After labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then reacted with an azide-functionalized reporter probe in the presence of a copper(I) catalyst, forming a stable triazole linkage.[8][9][11]

Experimental Workflow Overview

The entire process can be visualized as a three-stage workflow: Labeling, Ligation, and Analysis.

G cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Click Chemistry Ligation cluster_2 Stage 3: Downstream Analysis a Prepare 13-TDYA (Saponify & Complex with BSA) b Incubate with Cultured Cells a->b c Harvest Cells & Lyse b->c d Add Click Reaction Cocktail: - Azide-Reporter (Biotin/Fluorophore) - CuSO₄ - Ligand (THPTA) - Reducing Agent (Na Ascorbate) c->d c->d e Incubate at Room Temperature d->e f SDS-PAGE e->f e->f i Protein Enrichment & Mass Spectrometry e->i e->i g In-Gel Fluorescence Imaging f->g h Western Blot (Streptavidin-HRP) f->h

Figure 1. High-level workflow for metabolic labeling of fatty-acylated proteins using 13-TDYA.

Part 2: Detailed Protocols & Methodologies

Protocol 1: Preparation of 13-TDYA Labeling Medium

Rationale: Fatty acids are hydrophobic and have low solubility in aqueous culture media. To ensure efficient cellular uptake, 13-TDYA must be saponified (converted to its potassium salt) and then complexed with a carrier protein, Bovine Serum Albumin (BSA), which mimics its natural transport mechanism in vivo.[5]

Materials:

  • This compound (13-TDYA)

  • Potassium Hydroxide (KOH), 1 M stock

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Sterile 3 mL glass conical reaction vials[5]

  • Appropriate cell culture medium

Procedure:

  • Aliquot 13-TDYA: Directly pipette the desired amount of 13-TDYA into the bottom of a sterile glass conical vial. For a 6-well plate, a common starting point is 2 µL of a 50 mM stock solution per well.[5]

    • Expert Tip: To ensure accurate dispensing of the viscous fatty acid, pre-coat the pipette tip by drawing up and dispensing the 13-TDYA solution several times before aliquoting the final volume.[5]

  • Saponification: Prepare a fresh dilution of KOH. For 13-TDYA, a 30 mM KOH solution is typically used.[5] Add a 20% molar excess of KOH to the 13-TDYA. For example, for 2 µL of 50 mM 13-TDYA (100 nmol), add ~4 µL of 30 mM KOH (120 nmol).

  • Incubation: Vortex the mixture briefly and incubate at 37°C for 30 minutes to facilitate saponification.

  • Complexation with BSA:

    • Prepare a 10% (w/v) Fatty Acid-Free BSA solution in sterile DPBS.

    • Add the BSA solution to the saponified 13-TDYA. The final concentration of BSA should be sufficient to bind the fatty acid; a 5:1 molar ratio of fatty acid to BSA is a good starting point.

    • Incubate at 37°C for an additional 15-30 minutes with gentle agitation to allow for complex formation.

  • Preparation of Labeling Medium: Add the 13-TDYA/BSA complex to pre-warmed cell culture medium to achieve the desired final labeling concentration. A typical starting concentration is 25-50 µM. Mix well by gentle inversion.

ParameterRecommended Starting ConditionRange for Optimization
13-TDYA Concentration 25 µM10 - 100 µM
Incubation Time 4 - 6 hours2 - 24 hours
Cell Confluency 70-80%N/A

Table 1. Recommended conditions for cellular labeling with 13-TDYA. Optimal parameters may vary by cell type and should be determined empirically.

Protocol 2: Metabolic Labeling and Cell Lysis

Procedure:

  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Labeling: Aspirate the existing medium, wash cells once with warm sterile DPBS, and replace with the prepared 13-TDYA labeling medium.

  • Incubation: Incubate cells for the desired period (e.g., 4-6 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with ice-cold DPBS to remove residual 13-TDYA.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a standard method (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This protocol uses an in-situ generated Cu(I) catalyst from CuSO₄ and a reducing agent (sodium ascorbate). A water-soluble ligand, THPTA, is included to stabilize the Cu(I) ion, enhance reaction efficiency in aqueous buffers, and reduce cellular toxicity if performing the reaction in lysate.[8][9]

Materials:

  • Protein lysate containing alkyne-labeled proteins (from Protocol 2)

  • Azide-reporter probe (e.g., Azide-PEG4-Biotin or a fluorescent azide like AFDye 488 Azide), 1 mM stock in DMSO or water.[12]

  • Copper(II) Sulfate (CuSO₄), 20 mM stock in water.[12]

  • THPTA ligand, 100 mM stock in water.[12]

  • Sodium Ascorbate, 300 mM stock in water (must be prepared fresh).[12]

  • PBS buffer (pH 7.4)

Procedure (for a 100 µL final reaction volume):

  • Prepare Lysate: In a 1.5 mL microfuge tube, add 25-50 µg of protein lysate. Adjust the volume to 50 µL with lysis buffer or PBS.

  • Add Reporter Probe: Add 4 µL of the 1 mM azide-reporter stock solution (final concentration: 40 µM). Vortex briefly.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before use.

    • Add 10 µL of 100 mM THPTA solution.

    • Add 10 µL of 20 mM CuSO₄ solution.

    • Vortex briefly to mix. The solution should be clear.

  • Add Catalyst: Add the 20 µL of catalyst premix to the protein lysate. Vortex gently.

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[12] The final volume is now ~84 µL. Adjust to 100 µL with PBS if desired.

  • Incubation: Protect the reaction from light (especially if using a fluorescent azide) and incubate at room temperature for 30-60 minutes with gentle rotation.[12]

  • Sample Preparation for Analysis: The click-labeled proteins are now ready for downstream analysis. For SDS-PAGE, add an appropriate volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

Distinguishing N-Myristoylation from S-Acylation

Rationale: The amide bond of N-myristoylation is chemically stable, whereas the thioester bond of S-acylation is susceptible to cleavage by nucleophiles like hydroxylamine or mild alkali.[5] This chemical distinction provides a powerful method to validate the type of acylation.

G cluster_0 13-TDYA Labeled Proteome cluster_1 Treatment cluster_2 Result after Click & Western Blot Proteome N-Gly-[Amide]-13TDYA Cys-[Thioester]-13TDYA Tris Control: 0.1 M Tris-HCl, pH 7.0 Proteome->Tris KOH Alkali: 0.1 M KOH in 9:1 Methanol/Water Proteome->KOH ResultTris Signal from Amide + Thioester Bonds (N-Myristoylation + S-Acylation) Tris->ResultTris ResultKOH Signal from Amide Bond Only (N-Myristoylation) KOH->ResultKOH

Figure 2. Logic diagram for differentiating N-myristoylation from S-acylation via chemical cleavage.

Procedure:

  • After performing SDS-PAGE and transferring proteins to a PVDF membrane, briefly rinse the membrane with ddH₂O.

  • Cut the membrane into two identical halves.

  • Alkali Treatment: Incubate one half in 0.1 M KOH in 9:1 methanol/water for 60 minutes at room temperature.[5]

  • Control Treatment: Incubate the other half in a control solution (e.g., 0.1 M Tris-HCl, pH 7.0 in 9:1 methanol/water) for the same duration.[5]

  • Wash: Wash both membranes thoroughly (e.g., 6 x 5 min) in PBS with 0.1% Tween 20 (PBS-T).[5]

  • Detection: Proceed with standard western blot detection using fluorescently tagged streptavidin or HRP-conjugated streptavidin. A significant reduction or loss of signal in the KOH-treated lane compared to the control lane indicates that the protein was S-acylated. A persistent signal indicates N-myristoylation.[5]

Part 3: Data Interpretation & Troubleshooting

Observation Potential Cause Recommended Action
No/Weak Signal in All Lanes 1. Inefficient 13-TDYA uptake.Ensure proper saponification and complexation of 13-TDYA with fatty acid-free BSA. Optimize labeling time and concentration.[5][13]
2. Inefficient click reaction.Always use freshly prepared sodium ascorbate.[11][12] Ensure all click reagents are at the correct concentration and were added in the correct order.
High Background/Smear 1. Excess unreacted reporter probe.Consider a protein precipitation step (e.g., methanol/chloroform) after the click reaction and before adding sample buffer to remove small molecules.[14]
2. 13-TDYA metabolized into other lipid pools.Reduce the labeling incubation time. A shorter, more concentrated pulse may yield cleaner results.[13]
Signal Does Not Decrease with KOH Treatment 1. Protein is exclusively N-myristoylated.This is the expected result for N-myristoylated proteins.[5]
2. Incomplete hydrolysis of thioester bonds.Ensure the KOH solution is fresh and the incubation time is sufficient.
Unexpected Bands Appear 1. Non-specific binding of streptavidin.Ensure adequate blocking of the western blot membrane (e.g., 5% BSA in PBS-T).
2. Endogenously biotinylated proteins.These will appear as sharp bands even in negative control lanes (no 13-TDYA). Their positions are generally known (e.g., carboxylases).

References

  • JoVE. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. [Link]
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  • Martin, D. A., et al. (2009). Myristoylation as a target for inhibiting HIV assembly: Unsaturated fatty acids block viral budding.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312715, this compound. [Link]
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  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link]
  • Gauthier-Jaunet, A., et al. (2021).
  • Salem, N., et al. (2001). Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. Journal of Lipid Research. [Link]
  • JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. [Link]
  • Ahn, W. S., & Antoniewicz, M. R. (2013).
  • Rocks, O., et al. (2010). Fatty Acylation of Proteins: The Long and the Short of it. Annual Review of Cell and Developmental Biology. [Link]
  • Wang, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules. [Link]
  • Kim, H. H., et al. (2015). Myristoleic acid inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2. European Journal of Pharmacology. [Link]
  • Gower, B. A., et al. (2020). Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
  • Martin, B. R., & Cravatt, B. F. (2009). Non-radioactive analysis of dynamic protein palmitoylation.
  • El-Husseini, A. E. D., & Bredt, D. S. (2002).
  • Patsnap Synapse. (2024). What are NMT1 inhibitors and how do they work?. [Link]
  • Chuh, K. N., & Pratt, M. R. (2016). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology. [Link]
  • Kolthur-Seetharam, U., & Kamat, S. S. (2021). Metabolic transitions regulate global protein fatty acylation. Journal of Biological Chemistry. [Link]
  • Geahlen, R. L., et al. (1994). Treatment of T cells with 2-hydroxymyristic acid inhibits the myristoylation and alters the stability of p56lck. Biochemistry. [Link]
  • Jiang, H., et al. (2018). An Expanding Repertoire of Protein Acylations. Molecular & Cellular Proteomics. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11005, Myristic acid. [Link]
  • Deperalta, G., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
  • ResearchGate. (2020). Typical workflow of 13 C labelling experiment.
  • Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Microbial Biotechnology. [Link]
  • Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein degradation.
  • SERVA. (2016). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). [Link]
  • Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research. [Link]
  • Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research. [Link]
  • Le, T. T., et al. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments.

Sources

Harnessing Click Chemistry with 13-Tetradecynoic Acid for Advanced Metabolic Labeling of Lipids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Narrative: In the dynamic fields of chemical biology and drug development, the ability to precisely track and visualize metabolic processes is paramount. Fatty acids are not merely energy storage molecules; they are integral to cellular structure, signaling, and post-translational modifications. 13-Tetradecynoic acid (13-TDYA), a myristic acid analog featuring a terminal alkyne, has emerged as a powerful chemical probe.[1] Its structure allows it to be readily incorporated into cellular lipid metabolic pathways, effectively planting a bioorthogonal alkyne handle onto a range of lipid species. This "tagging" sets the stage for the highly specific and efficient covalent ligation chemistry known as "click chemistry."

This guide provides a comprehensive overview and detailed protocols for leveraging 13-TDYA in conjunction with the two premier forms of click chemistry: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bio-friendly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques is dictated by the experimental system—CuAAC for its rapid kinetics in fixed cells and lysates, and SPAAC for its unparalleled biocompatibility in live-cell imaging. Understanding the causality behind each step is crucial for adapting these protocols to your specific research questions, ensuring both reproducibility and the integrity of your findings.

Core Principles: Metabolic Labeling and Bioorthogonal Ligation

The experimental strategy is a two-phase process: a metabolic labeling phase followed by a chemical ligation phase.

Phase 1: Metabolic Incorporation of 13-TDYA Cells are incubated with 13-TDYA, which, due to its structural similarity to myristic acid, is recognized and utilized by the cell's natural enzymatic machinery. It can be incorporated into complex lipids and acylated proteins. The key feature is the terminal alkyne group (C≡CH), which is chemically inert within the biological milieu, serving as a silent, bioorthogonal reporter waiting for its specific reaction partner.[1][2]

Phase 2: Click Chemistry Ligation Once lipids are tagged with the alkyne handle, a reporter molecule containing an azide (-N₃) functional group is introduced. This reporter can be a fluorophore for imaging, a biotin tag for enrichment and pull-down assays, or another molecule of interest.[3] The alkyne and azide groups react to form a highly stable triazole linkage.[4]

Deciding Between CuAAC and SPAAC

The critical decision for the researcher is which click reaction to employ. This choice fundamentally depends on the biological state of the sample.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic, highly efficient click reaction. It requires a copper(I) catalyst, typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[5][6] The reaction is extremely fast and high-yielding. However, copper ions can be toxic to living cells, making CuAAC the ideal choice for experiments involving fixed cells, cell lysates, or in vitro assays.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst.[9] The driving force is the high ring strain of a cyclooctyne reagent (e.g., DBCO, DIBO), which reacts rapidly and specifically with azides.[10][] This metal-free nature makes SPAAC the gold standard for applications in living cells and whole organisms.[9][]

The following decision-making diagram illustrates the selection logic.

cluster_input cluster_decision cluster_outputs Goal What is my experimental system? Decision Live Cells / In Vivo? Goal->Decision SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Metal-Free) Decision->SPAAC  Yes CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Fixed Systems / Lysates) Decision->CuAAC  No cluster_workflow CuAAC Workflow A Metabolic Labeling with 13-TDYA B Wash & Fix Cells (e.g., 4% PFA) A->B C Permeabilize (e.g., 0.1% Triton X-100) B->C E Incubate with Cocktail (30-60 min, dark) C->E D Prepare Click-iT® Cocktail (Azide, CuSO₄, Ligand, Reductant) D->E F Wash Cells E->F G Downstream Analysis (Microscopy, WB, etc.) F->G

Caption: Step-by-step workflow for the CuAAC protocol on fixed cells.

Materials:

  • 13-TDYA labeled cells (from Part A)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Azide-functionalized reporter probe (e.g., Azide-Fluor 488, Biotin-Azide)

  • Click Reaction Component Stock Solutions:

    • Copper (II) Sulfate (CuSO₄): 100 mM in deionized water. [12] * Copper Ligand (THPTA): 200 mM in deionized water. [13] * Reducing Agent (Sodium Ascorbate): 1 M in deionized water. Must be prepared fresh before each experiment as it oxidizes quickly. [14] Procedure:

  • Cell Preparation:

    • After incubation with 13-TDYA, wash cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes. This step is crucial for allowing the click reagents to access intracellular lipids.

    • Wash twice with PBS.

  • Prepare the Click Reaction Cocktail:

    • Crucial: Prepare the cocktail immediately before use and in the order listed to ensure proper complex formation and initiation. The volumes below are for a single well of a 24-well plate (~200 µL final volume). Scale as needed.

    • In a microcentrifuge tube, combine:

      • 178 µL of PBS

      • 2 µL of Azide-probe stock (e.g., 10 mM stock for 100 µM final)

      • 10 µL of THPTA stock solution (10 mM final) [13][15] * 2 µL of CuSO₄ stock solution (1 mM final) [12][15] * Vortex briefly.

    • Add 8 µL of freshly prepared Sodium Ascorbate stock solution (40 mM final) to initiate the reaction. [12]Vortex immediately.

  • Click Reaction:

    • Aspirate the PBS from the cells and immediately add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light (especially if using a fluorescent azide).

  • Washing and Analysis:

    • Aspirate the reaction cocktail.

    • Wash the cells three times with PBS.

    • The sample is now ready for downstream analysis (e.g., mounting for fluorescence microscopy, or lysing for SDS-PAGE and subsequent streptavidin blotting if a biotin-azide was used).

Protocol Part C: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

(For Live-Cell Imaging)

Rationale: This protocol leverages the inherent reactivity of a strained alkyne (like DBCO) with an azide, eliminating the need for additives and enabling the reaction to proceed in live cells with minimal perturbation. The simplicity of the reaction mixture is its greatest strength.

The workflow is illustrated below.

cluster_workflow SPAAC Workflow A Metabolic Labeling with 13-TDYA B Wash Cells (with warm media) A->B C Incubate with DBCO-Fluorophore B->C D Wash Cells C->D E Live-Cell Imaging D->E

Caption: Step-by-step workflow for the SPAAC protocol on live cells.

Materials:

  • 13-TDYA labeled cells (from Part A)

  • Pre-warmed complete cell culture medium

  • Azide-functionalized reporter probe with a strained alkyne, e.g., DBCO-Fluor 546

Procedure:

  • Cell Preparation:

    • After incubation with 13-TDYA, gently aspirate the labeling medium.

    • Wash the cells twice with pre-warmed complete culture medium to remove unincorporated 13-TDYA.

  • SPAAC Reaction:

    • Dilute the DBCO-functionalized probe in pre-warmed medium to the desired final concentration (typically 5-25 µM).

    • Add the probe-containing medium to the cells.

    • Incubate for 30-90 minutes under standard culture conditions (37°C, 5% CO₂), protected from light.

  • Washing and Imaging:

    • Aspirate the reaction medium.

    • Wash the cells two to three times with pre-warmed medium to remove the unreacted probe.

    • Replace with fresh imaging medium (e.g., phenol red-free medium).

    • Proceed immediately to live-cell fluorescence microscopy.

ParameterRecommended RangeRationale & Expert Insight
Final DBCO-Probe Concentration 5 - 25 µMStart with 10 µM. The optimal concentration balances signal intensity with background fluorescence. Higher concentrations can lead to non-specific staining.
Incubation Time 30 - 90 minutesSPAAC kinetics are generally slower than CuAAC. A 60-minute incubation is a good starting point. For weakly expressed targets, this time may need to be extended.

References

  • Title: Synthesis of carbon-13-labeled tetradecanoic acids Source: Journal of Lipid Research (via PubMed) URL:[Link]
  • Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Chinese Journal of Chemistry URL:[Link]
  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PMC) URL:[Link]
  • Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Current Protocols in Chemical Biology - Jena Bioscience URL:[Link]
  • Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: NIH Public Access URL:[Link]
  • Title: Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study Source: Molecules (via PMC) URL:[Link]
  • Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: ResearchG
  • Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:[Link]
  • Title: Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates Source: Bioconjug
  • Title: Click Chemistry: new protocol for the labeling and modification of biomolecules Source: Interchim URL:[Link]
  • Title: Quantitative protein analysis using (13)C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]
  • Title: Profiling the metabolism of human cells by deep 13C labeling Source: Cell Reports (via PMC) URL:[Link]
  • Title: Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS Source: ResearchG
  • Title: Synthesis of carbon-13-labeled tetradecanoic acids Source: ResearchG
  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: Analysis of 13C labeling amino acids by capillary electrophoresis - High resolution mass spectrometry in developing flaxseed Source: Analytical Biochemistry (via PubMed) URL:[Link]
  • Title: Tracing Fatty Acid Metabolism by Click Chemistry Source: Request PDF on ResearchG
  • Title: Quantitative Analysis of Newly Synthesized Proteins Source: Journal of Visualized Experiments (via PMC) URL:[Link]
  • Title: Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology Source: Molecules (MDPI) URL:[Link]
  • Title: Click chemistry for drug development and diverse chemical-biology applications Source: Chemical Reviews (via PubMed) URL:[Link]

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Illuminating the Path of a Crucial Molecule: A Guide to Tracing Fatty Acid Metabolism with Alkyne Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Static Snapshots – Visualizing the Dynamics of Fatty Acid Metabolism

Fatty acids are fundamental building blocks of life, serving as critical components of cellular membranes, potent signaling molecules, and a major source of energy.[1][2] Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions.[1][2][3] To decipher the intricate roles of fatty acids in health and disease, researchers require tools that can track their journey and transformations within the complex cellular environment. Traditional methods, often relying on radioactive isotopes, face limitations in terms of spatial resolution and safety.[1][2]

This guide details a powerful and versatile strategy for tracing fatty acid metabolism: the use of fatty acid "probes" tagged with a small, bioorthogonal alkyne group.[1][4][5] This technology allows for the sensitive and specific visualization and identification of fatty acids and their metabolic products in a variety of biological contexts.[1][4][6] By introducing these alkyne-tagged fatty acids to cells or organisms, researchers can follow their incorporation into complex lipids, their modification of proteins, and their trafficking between organelles.[6][7][8][9] Subsequent detection via a "click chemistry" reaction with an azide-bearing reporter molecule enables a range of downstream analyses, from fluorescence microscopy to mass spectrometry.[4][10][11] This approach provides a dynamic window into the metabolic fate of fatty acids, offering unprecedented insights into cellular physiology and pathology.

The Principle: A Two-Step Strategy of Metabolic Labeling and Bioorthogonal Detection

The core of this technique lies in a two-step process: metabolic incorporation of an alkyne-tagged fatty acid analog, followed by the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction for detection.[1][2][4]

  • Metabolic Labeling: Cells are incubated with a fatty acid analog that contains a terminal alkyne group. This small modification is generally well-tolerated by cellular machinery, allowing the alkyne probe to participate in the same metabolic pathways as its natural counterpart.[1][12] These probes can be analogs of various fatty acids, such as stearic acid (17-Octadecynoic acid, 17-ODYA), palmitic acid (15-Hexadecynoic acid, 15-HDYA), or myristic acid (13-Tetradecynoic acid, 13-TDYA), enabling the study of specific fatty acylation events like S-palmitoylation and N-myristoylation.[7][11]

  • Click Chemistry Detection: After a desired incubation period, the cells are typically fixed to halt metabolic processes. The incorporated alkyne tag is then detected by reacting it with a reporter molecule containing a complementary azide group. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in a complex biological environment without interfering with native cellular components.[4][13] The reporter molecule can be a fluorophore for imaging applications or an affinity tag like biotin for enrichment and subsequent proteomic or lipidomic analysis by mass spectrometry.[10][11]

Fatty Acid Tracing Workflow Workflow for Tracing Fatty Acid Metabolism with Alkyne Probes cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Detection cluster_2 Downstream Applications Alkyne_FA Alkyne-Tagged Fatty Acid Probe Cells Live Cells Alkyne_FA->Cells Incubation Labeled_Cells Cells with Incorporated Alkyne-Tagged Lipids/Proteins Cells->Labeled_Cells Metabolic Incorporation Fixation Cell Fixation & Permeabilization Labeled_Cells->Fixation Click_Reaction CuAAC Click Reaction Fixation->Click_Reaction Detection Downstream Analysis Click_Reaction->Detection Azide_Reporter Azide-Reporter (Fluorophore or Biotin) Azide_Reporter->Click_Reaction Imaging Fluorescence Microscopy Detection->Imaging Proteomics Mass Spectrometry (Proteomics) Detection->Proteomics Lipidomics Mass Spectrometry (Lipidomics) Detection->Lipidomics

Caption: A diagram of the experimental workflow for tracing fatty acid metabolism.

Detailed Protocols and Methodologies

Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne-Tagged Fatty Acids

This protocol provides a general framework for labeling cultured mammalian cells. Optimization of probe concentration and incubation time is crucial for each cell type and experimental goal.

Causality Behind Experimental Choices:

  • Saponification and BSA Conjugation: Long-chain fatty acids have poor solubility in aqueous culture media. Saponification with a mild base like KOH followed by conjugation to fatty-acid-free bovine serum albumin (FAF-BSA) dramatically improves their solubility and cellular uptake.[11][14] This is particularly critical for longer chain analogs like 17-ODYA.[11]

  • Delipidated Serum: Using delipidated fetal bovine serum (FBS) in the culture medium reduces competition from endogenous fatty acids, thereby enhancing the incorporation of the alkyne probe.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for imaging, multi-well plates for high-throughput screening, or larger dishes for biochemical analysis) and allow them to reach 70-80% confluency.

  • Preparation of Saponified Fatty Acid-BSA Conjugate (20x Stock):

    • Prepare a 100 mM stock solution of the alkyne-tagged fatty acid in DMSO.

    • Prepare a fresh 100 mM solution of potassium hydroxide (KOH).

    • Prepare a 20% (w/v) solution of FAF-BSA in serum-free DMEM and warm to 37°C.

    • In a sterile microfuge tube, combine the alkyne fatty acid stock, KOH solution, and 20% FAF-BSA solution in a 1:1:50 volume ratio (e.g., 4 µL fatty acid stock + 4 µL KOH + 200 µL FAF-BSA).[14]

    • Incubate the mixture at 37°C for 30 minutes to facilitate saponification and conjugation.[14]

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Prepare the labeling medium by diluting the 20x saponified fatty acid-BSA conjugate 1:20 into pre-warmed complete culture medium (preferably containing delipidated FBS).[14] The final concentration of the alkyne probe will need to be optimized, but typical starting concentrations are in the range of 25-100 µM.[10][11]

    • Add the labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂).[15][16] The optimal incubation time depends on the specific metabolic pathway and the turnover rate of the lipid species being investigated.[11]

  • Cell Harvesting or Fixation:

    • For Imaging: Wash the cells twice with PBS and proceed to fixation with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5][15]

    • For Proteomics/Lipidomics: Wash the cells twice with ice-cold PBS, then harvest by scraping or trypsinization. Pellet the cells by centrifugation and proceed to cell lysis or lipid extraction.[10][15]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol describes the "click" reaction for attaching a fluorescent azide to the metabolically incorporated alkyne probes in fixed cells.

Causality Behind Experimental Choices:

  • Copper Catalyst and Ligand: The CuAAC reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the Cu(I) ion and improve reaction efficiency in aqueous environments.[4] The use of picolyl azide reporters can further enhance sensitivity and allow for lower copper concentrations.[4]

  • Permeabilization: To allow the click chemistry reagents to access the intracellular alkyne-tagged molecules, the cell membranes must be permeabilized, typically with a mild detergent like Triton X-100.[17]

Step-by-Step Methodology:

  • Fixation and Permeabilization:

    • After metabolic labeling, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.[17]

  • Preparation of Click Reaction Cocktail: Prepare the cocktail fresh and use it immediately. The following is an example; concentrations may need optimization.

    • To prepare 1 mL of cocktail:

      • 880 µL of PBS

      • 10 µL of a 10 mM fluorescent azide stock solution (e.g., Alexa Fluor 488 Azide) for a final concentration of 100 µM.

      • 10 µL of a 100 mM copper(II) sulfate (CuSO₄) stock solution.

      • 50 µL of a 100 mM sodium ascorbate stock solution (freshly prepared).[10]

    • Note: It is recommended to premix the CuSO₄ and a copper ligand like THPTA before adding them to the cocktail.[10]

  • Click Reaction:

    • Aspirate the permeabilization buffer from the cells and wash three times with PBS.

    • Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[10][15]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • If desired, counterstain the nuclei with a DNA stain like DAPI.[10]

  • Imaging: Mount the coverslip with an appropriate mounting medium and visualize the labeled lipids using a fluorescence or confocal microscope.[10]

Protocol 3: Sample Preparation for Proteomic and Lipidomic Analysis

This protocol outlines the steps for preparing samples for mass spectrometry-based analysis.

Causality Behind Experimental Choices:

  • Lipid Extraction: For lipidomic analysis, a robust lipid extraction method, such as the Bligh-Dyer method, is essential to efficiently isolate lipids from other cellular components.[10]

  • Click Reaction on Extracted Lipids or Lysates: Performing the click reaction on cell lysates or extracted lipids allows for the attachment of a biotin-azide tag. This enables the enrichment of the alkyne-labeled molecules using streptavidin-coated beads, thereby increasing the sensitivity of detection by mass spectrometry.[10]

Step-by-Step Methodology for Lipidomics:

  • Cell Harvesting and Lipid Extraction:

    • Harvest the metabolically labeled cells as described in Protocol 1.

    • Perform a lipid extraction using a method like the Bligh-Dyer procedure.[10] Briefly, this involves a sequential addition of chloroform and methanol to the cell pellet, followed by phase separation to isolate the lipid-containing organic phase.[10]

    • Dry the extracted lipids under a stream of nitrogen gas.[10]

  • Click Reaction on Extracted Lipids:

    • Resuspend the dried lipids in a suitable solvent like methanol.[10]

    • Perform the click reaction as described in Protocol 2, using an azide-reporter tag suitable for mass spectrometry (e.g., a biotin-azide or a tag with a unique mass).[1][10]

  • Sample Cleanup and Analysis:

    • Purify the labeled lipids using solid-phase extraction (SPE) to remove excess click chemistry reagents.[10]

    • Resuspend the final sample in an appropriate solvent for injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for identification and quantification.[1][10]

Data Presentation and Interpretation

The data generated from these experiments can provide both qualitative and quantitative insights into fatty acid metabolism.

Qualitative Data (Imaging): Fluorescence microscopy reveals the subcellular localization of the incorporated fatty acid probes. For example, you might observe accumulation in lipid droplets, incorporation into the endoplasmic reticulum or Golgi apparatus, or localization to the plasma membrane.[4][6]

Quantitative Data (Proteomics/Lipidomics): Mass spectrometry provides a comprehensive and quantitative profile of the lipids and proteins that have incorporated the alkyne-tagged fatty acid.

Table 1: Representative Quantitative Data for Alkyne Fatty Acid Labeling

ParameterAmino Acid AnalogsSugar AnalogsNucleoside AnalogsFatty Acid Analogs
Typical Probe Concentration 50-200 µM25-100 µM10-50 µM25-100 µM[10][11]
Typical Incubation Time 1-24 hours4-48 hours1-16 hours4-24 hours[15][16]
Primary Biomolecule Labeled ProteinsGlycans/GlycoproteinsDNA/RNALipids/Acylated Proteins
Common Downstream Analysis Proteomics (MS)Glycoproteomics (MS)GenomicsLipidomics/Proteomics (MS)

This table provides typical starting ranges; optimal conditions must be determined empirically for each specific experimental system.[16]

Visualizing Metabolic Pathways: Fatty Acid Activation and Incorporation

The following diagram illustrates the initial steps of fatty acid metabolism where an exogenous alkyne-tagged fatty acid would enter the cellular metabolic network.

Fatty_Acid_Metabolism cluster_downstream Downstream Metabolic Fates FA_alkyne Alkyne-FA (extracellular) FA_transport Fatty Acid Transport FA_alkyne->FA_transport FA_in Alkyne-FA (intracellular) FA_transport->FA_in ACS Acyl-CoA Synthetase (ACS) FA_in->ACS ATP, CoA AcylCoA_alkyne Alkyne-Acyl-CoA ACS->AcylCoA_alkyne AMP, PPi Beta_Oxidation β-Oxidation (Mitochondria) AcylCoA_alkyne->Beta_Oxidation Energy Production Lipid_Synthesis Complex Lipid Synthesis (ER, etc.) AcylCoA_alkyne->Lipid_Synthesis Membrane/Storage Lipids Protein_Acylation Protein Acylation (e.g., Palmitoylation) AcylCoA_alkyne->Protein_Acylation Protein Modification

Caption: Fatty acid activation and downstream metabolic pathways.

Troubleshooting Common Issues

Effective troubleshooting is key to successful experimentation. The following table addresses common problems encountered during fatty acid metabolism tracing experiments.

Table 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Signal 1. Poor solubility and cellular uptake of the alkyne fatty acid.[14]2. Inefficient click chemistry reaction.[14]3. Low abundance of the target lipid or protein.1. Saponify the fatty acid and conjugate it to FAF-BSA. Use delipidated serum in the culture medium.[14]2. Use fresh reagents for the click reaction, especially the sodium ascorbate. Optimize the concentration of copper and ligand. Consider using a more sensitive picolyl azide reporter.[4]3. Increase the labeling time or probe concentration (while monitoring for toxicity). Use enrichment strategies (e.g., biotin-streptavidin pulldown) for low-abundance targets.
High Background Signal 1. Non-specific binding of the fluorescent azide reporter.[14]2. Autofluorescence of cells or medium components.1. Ensure thorough washing after the click reaction. Include a blocking step (e.g., with BSA) before the click reaction.[18]2. Use a spectrally distinct fluorophore. Image unlabeled control cells to establish the baseline autofluorescence.
Cell Toxicity 1. Cytotoxicity of the alkyne fatty acid probe at high concentrations or long incubation times.[14]2. Toxicity of the copper catalyst in the click reaction (if performed on live cells).1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe. Reduce the incubation time.[14]2. Whenever possible, perform the click reaction on fixed cells or lysates to avoid exposing live cells to copper. Use the lowest effective copper concentration.[14]
Inconsistent Results 1. Variability in cell culture conditions (e.g., confluency, passage number).2. Degradation of reagents.1. Maintain consistent cell culture practices. Seed cells at a consistent density for all experiments.2. Store stock solutions appropriately. Prepare fresh working solutions, especially for sodium ascorbate.

Conclusion: A Powerful Tool for Discovery

The use of alkyne-tagged fatty acid probes coupled with click chemistry provides a robust and versatile platform for investigating the complex world of lipid metabolism. This approach offers high sensitivity and specificity, enabling researchers to visualize the subcellular localization of lipids, identify novel lipid-protein interactions, and quantify changes in fatty acid flux in response to various stimuli or in disease states. As our understanding of the critical roles of fatty acids continues to expand, these powerful chemical tools will undoubtedly be at the forefront of new discoveries in biology and medicine.

References

  • A Comparative Guide to Sp-Alkyne Applic
  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - NIH.
  • Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy - NIH.
  • Introduction: Unveiling Lipid Dynamics with Click Chemistry - Benchchem.
  • Click-iT® Lipid Peroxidation Detection with Linoleamide Alkyne (LAA).
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  • Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - JoVE.
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  • Application Notes and Protocols: 2-Octyne as a Probe in Chemical Biology - Benchchem.
  • Bioorthogonal chemical reporters for analyzing protein lipid
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  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC - NIH.
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  • A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acyl
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  • Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acyl
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Application Notes and Protocols: Unveiling Lipid Dynamics with 13-Tetradecynoic Acid in Lipidomics Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Tracking a Dynamic Lipidic World

The lipidome, encompassing a vast and diverse array of molecules, is not a static entity. Lipids are in a constant state of flux, undergoing synthesis, transport, modification, and degradation to govern critical cellular processes, from energy storage and membrane architecture to intricate signaling cascades.[1][2] Understanding these dynamic pathways is paramount for deciphering cellular health and the progression of diseases like metabolic disorders, cancer, and neurodegeneration. However, tracking the fate of individual lipid species within the complexity of a living cell has been a significant challenge. Traditional methods often provide only a static snapshot, lacking the temporal and spatial resolution needed to capture the lipid lifecycle.

To overcome this hurdle, chemical biology offers powerful tools that allow for the visualization and analysis of metabolic processes in real-time. 13-Tetradecynoic acid (13-TDYA), a synthetic analog of the 14-carbon saturated fatty acid, myristic acid, has emerged as a cornerstone reagent in this field.[3] Its utility lies in a subtle yet powerful modification: the presence of a terminal alkyne group. This small, bio-inert functional group acts as a chemical "handle," allowing 13-TDYA to be fed to cells, where it is readily incorporated into complex lipids through endogenous metabolic pathways.[2][4] The alkyne handle can then be specifically and efficiently tagged with reporter molecules using a bioorthogonal reaction known as "click chemistry," enabling a wide range of downstream analyses.[3][5]

This guide provides a comprehensive overview of the principles and applications of 13-TDYA in modern lipidomics. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for leveraging this powerful tool to trace lipid metabolism, trafficking, and interactions with unprecedented detail.

Core Principle: Bioorthogonal Labeling with 13-TDYA and Click Chemistry

The power of 13-TDYA lies in its ability to participate in a two-step labeling process that is bioorthogonal—meaning the chemical reaction occurs within a living system without interfering with native biochemical processes.

  • Metabolic Incorporation: Cells are incubated with 13-TDYA. Because it closely mimics myristic acid, cellular enzymes recognize it as a substrate and incorporate it into various lipid classes, including glycerolipids, glycerophospholipids, and sphingolipids. This process effectively "tags" newly synthesized lipids with the alkyne group.[4]

  • Bioorthogonal Ligation (Click Chemistry): The terminal alkyne on the incorporated 13-TDYA serves as a reactive handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly specific and efficient click reaction.[6][7] An azide-containing reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment) is introduced, which covalently links to the alkyne-tagged lipid, forming a stable triazole ring.[6] This allows for the selective detection and analysis of the lipids that have incorporated the 13-TDYA probe.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_2 Step 3: Downstream Analysis TDYA This compound (Alkyne Probe) Cells Live Cells or Organism TDYA->Cells Incubation Incorporation Metabolic Incorporation via Endogenous Pathways Cells->Incorporation TaggedLipids Alkyne-Tagged Complex Lipids Incorporation->TaggedLipids ClickReaction CuAAC Reaction (Copper-Catalyzed) TaggedLipids->ClickReaction Reporter Azide-Reporter (e.g., Azide-Fluorophore) Reporter->ClickReaction LabeledLipids Fluorescently Labeled Lipids ClickReaction->LabeledLipids Microscopy Fluorescence Microscopy (Visualization) LabeledLipids->Microscopy MassSpec Mass Spectrometry (Identification & Quantification) LabeledLipids->MassSpec

Figure 1. Overall workflow for lipid analysis using 13-TDYA.
Chemical Properties of this compound

A clear understanding of the probe's properties is essential for experimental design.

PropertyValueSource
IUPAC Name tetradec-13-ynoic acid[8][9]
Synonyms Alkynyl Myristic Acid, 13-Tetradecyn-1-oic acid[9][10][11]
CAS Number 82909-47-5[8][10][11][]
Molecular Formula C14H24O2[8][10][11]
Molecular Weight 224.34 g/mol [3][8][]
Appearance Solid[10]
Solubility Soluble in DMSO, Ethanol, DMF[3][8]
Storage -20°C for long-term storage[8][11]

Protocols for Lipid Analysis Using 13-TDYA

The following protocols provide a robust framework for metabolic labeling and analysis. Optimization may be required depending on the cell type and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol details the introduction of 13-TDYA into cultured mammalian cells. The key to success is to determine the optimal concentration and incubation time that maximizes incorporation without inducing cytotoxicity.

Materials:

  • This compound (13-TDYA)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed

  • Cultured mammalian cells (e.g., HeLa, A549, 3T3-L1)

  • Fatty acid-free Bovine Serum Albumin (BSA) solution (optional, for complexing)

Methodology:

  • Prepare 13-TDYA Stock Solution:

    • Dissolve 13-TDYA in sterile DMSO to create a 10-20 mM stock solution.

    • Rationale: DMSO is an effective solvent for 13-TDYA.[8] A concentrated stock minimizes the volume of solvent added to the culture medium, reducing potential toxicity.

    • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells onto the appropriate culture vessel (e.g., glass-bottom dishes for imaging, multi-well plates for MS analysis) at a density that will result in 70-80% confluency at the time of labeling.

    • Rationale: Sub-confluent, actively dividing cells generally exhibit higher rates of lipid metabolism and probe incorporation.

  • Prepare Labeling Medium:

    • On the day of the experiment, thaw an aliquot of the 13-TDYA stock solution.

    • Dilute the stock solution into pre-warmed complete culture medium to achieve the desired final concentration. A typical starting range is 25-100 µM.

    • (Optional) For sensitive cell lines or to improve uptake, 13-TDYA can be pre-complexed with fatty acid-free BSA. Mix 13-TDYA with a BSA solution in serum-free media before adding to the final culture medium.

    • Rationale: The optimal concentration is a balance between efficient labeling and cell health. A titration experiment is highly recommended to determine the ideal concentration for your specific cell line.

  • Incubation:

    • Remove the existing medium from the cells and gently wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a period ranging from 1 to 24 hours at 37°C and 5% CO₂. The optimal time depends on the metabolic rate of the cells and the specific lipid classes being investigated.[5]

    • Rationale: Shorter incubation times (1-4 hours) are often sufficient for labeling highly active pathways, while longer times may be needed to observe incorporation into more complex or slower-turnover lipids.

  • Cell Harvesting:

    • After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove unincorporated 13-TDYA.[5]

    • The cells are now ready for downstream processing as described in Protocol 2 or 3.

Protocol 2: In Situ Visualization via Click Chemistry and Fluorescence Microscopy

This protocol allows for the direct visualization of newly synthesized lipids within fixed cells, providing valuable spatial information on lipid localization and trafficking.

Materials:

  • 13-TDYA labeled cells on coverslips or imaging dishes (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • 3% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Click Reaction Cocktail (prepare fresh):

    • Azide-fluorophore (e.g., Azide-Alexa Fluor 488, final concentration 2-5 µM)

    • Copper(II) Sulfate (CuSO₄) (from 20 mM stock, final concentration 200 µM)

    • Copper-chelating ligand (e.g., THPTA, from 100 mM stock, final concentration 1 mM)

    • Reducing agent (e.g., Sodium Ascorbate, from 300 mM stock, final concentration 3 mM)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

G start 13-TDYA Labeled Cells (from Protocol 1) fix Fixation (4% PFA, 15 min) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (0.1% Triton X-100, 10 min) wash1->perm wash2 Wash (PBS) perm->wash2 block Blocking (3% BSA in PBS, 30 min) wash2->block click Click Reaction (Add Cocktail, 30-60 min, Protected from Light) block->click wash3 Wash (PBS) click->wash3 stain Counterstain (DAPI) wash3->stain mount Mount Coverslip stain->mount image Visualize (Fluorescence Microscope) mount->image

Figure 2. Step-by-step workflow for in situ fluorescence labeling.

Methodology:

  • Fixation: After washing (Step 5, Protocol 1), fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the click reagents to access intracellular lipids.[5]

  • Washing: Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use by adding the reagents in the specified order to PBS. Important: Premix the CuSO₄ and THPTA ligand before adding them to the main cocktail.[5] Add the sodium ascorbate last to initiate the reaction.[6]

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted click reagents.

  • Counterstaining & Mounting: If desired, counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the labeled lipids using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry

This workflow is designed for the identification and quantification of 13-TDYA-containing lipid species, providing in-depth molecular information.

Materials:

  • 13-TDYA labeled cells in a multi-well plate (from Protocol 1)

  • Ice-cold PBS

  • Ice-cold Methanol (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

  • Click reagents (as in Protocol 2, but with an azide-biotin or other MS-compatible tag)

Methodology:

  • Harvesting and Quenching:

    • After washing (Step 5, Protocol 1), place the plate on ice.

    • Add a sufficient volume of ice-cold 50% Methanol in water to each well to quench metabolic activity and lyse the cells. Scrape the cells and collect the lysate.

  • Lipid Extraction (MTBE Method):

    • This protocol is adapted from Matyash et al. and is favored for its efficiency and for collecting lipids in the upper phase, which simplifies handling.[13]

    • To the cell lysate (in 50% MeOH), add a volume of MTBE and MeOH to achieve a final ratio of 5:1.5:1.25 (MTBE:MeOH:Aqueous Lysate) .

    • Vortex vigorously for 15 minutes at 4°C.

    • Add LC-MS grade water to induce phase separation.

    • Centrifuge at >2,000 x g for 10 minutes to separate the phases.[5]

    • Carefully collect the upper organic phase, which contains the lipids, into a new tube.

    • Rationale: Liquid-liquid extraction using solvents like MTBE or a chloroform/methanol mixture (Folch or Bligh-Dyer methods) effectively separates hydrophobic lipids from polar metabolites and proteins.[13][14]

  • Drying and Click Reaction:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Resuspend the dried lipids in an appropriate solvent (e.g., methanol).

    • Perform the click reaction as described in Protocol 2, Step 5, but substitute the azide-fluorophore with an azide-reporter tag suitable for MS analysis (e.g., a tag with a unique mass or isotopic signature for multiplexing).[1]

  • Sample Cleanup and LC-MS/MS Analysis:

    • After the click reaction, the sample may require further purification (e.g., using solid-phase extraction) to remove excess reagents before analysis.

    • Resuspend the final sample in a suitable solvent for injection.

    • Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

    • Rationale: LC separates the complex lipid mixture over time, reducing ion suppression and allowing for more accurate identification and quantification by the mass spectrometer.[15] High-resolution instruments are necessary to resolve the small mass differences between isotopologues.[16]

Expected Data and Interpretation
  • Fluorescence Microscopy: Expect to see fluorescence localized to specific organelles or structures where active lipid metabolism or storage occurs. For example, labeling may be prominent in the endoplasmic reticulum (site of synthesis), lipid droplets (storage), or the Golgi apparatus (trafficking).

  • Mass Spectrometry: The analysis will yield a list of mass-to-charge (m/z) values corresponding to the 13-TDYA-labeled lipids. By comparing the masses of known lipids with the observed masses (accounting for the addition of the 13-TDYA and the reporter tag), one can identify the specific lipid species that were newly synthesized during the labeling period. Stable isotope-labeled internal standards should be used for accurate quantification.[17]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Cell Death/Toxicity 13-TDYA concentration is too high. DMSO concentration is too high.Perform a dose-response curve to find the optimal, non-toxic concentration of 13-TDYA (start as low as 10 µM). Ensure the final DMSO concentration in the medium is <0.1%.
Low Labeling Efficiency Incubation time is too short. Cell metabolism is low. Probe uptake is inefficient.Increase the incubation time. Ensure cells are healthy and in a logarithmic growth phase. Consider pre-complexing 13-TDYA with fatty acid-free BSA.
High Background (Microscopy) Incomplete removal of unreacted click reagents or unincorporated probe. Non-specific binding of the fluorophore.Increase the number and duration of wash steps after labeling and after the click reaction. Include a blocking step with BSA before the click reaction.
Poor Lipid Extraction Incorrect solvent ratios. Inefficient phase separation.Ensure precise solvent measurements for the LLE protocol. Vortex thoroughly and ensure complete phase separation after centrifugation.

Conclusion

This compound is a versatile and powerful chemical tool that has significantly advanced our ability to study the complex and dynamic world of lipids. By coupling metabolic labeling with the specificity of click chemistry, researchers can now visualize, identify, and quantify newly synthesized lipids in a spatiotemporal manner. The protocols outlined in this guide provide a solid foundation for applying 13-TDYA in diverse lipidomics workflows, paving the way for new discoveries in cellular metabolism, drug development, and the understanding of lipid-related diseases.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Li-Beisson, Y., et al. (2021). 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas. Plant Physiology.
  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941.
  • LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS.
  • Witek, K., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry. Endocrinology.
  • Limes-Institut-Bonn. (n.d.). Click chemistry. Limes-Institut-Bonn.
  • Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare.
  • Burla, B., et al. (2018). Lipidomics from sample preparation to data analysis: a primer. Journal of Chromatography B, 1092, 273-279.
  • Kyle, J. E., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(11), 263.
  • Hang, H. C., & Bertozzi, C. R. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 44(9), 698–708.
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  • Wilson, J. P. (2011). Bioorthogonal Chemical Reporters Reveal Fatty-Acylation of Histone H3 Variants and Cholesterol Modification of Proteins. Digital Commons @ RU.
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  • Dennis, E. A., & Norris, P. C. (2015). Lipidomic profiling of bioactive lipids by mass spectrometry during microbial infections. Frontiers in microbiology, 6, 945.
  • Shen, Z., et al. (2021). De novo labeling and trafficking of individual lipid species in live cells. iScience, 24(7), 102766.
  • De, S., & Glogger, M. (2021). Photoreactive bioorthogonal lipid probes and their applications in mammalian biology. RSC Chemical Biology, 2(5), 1335-1353.
  • Avanti Polar Lipids. (n.d.). Click Reagents. Avanti Polar Lipids.
  • Yang, J., et al. (2015). Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry. Analytica chimica acta, 858, 59-68.
  • Robert C. Murphy. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube.
  • Witek, K., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry. Endocrinology, 160(6), 1337-1350.
  • National Center for Biotechnology Information. (n.d.). 13-Methyltetradecanoic Acid. PubChem.
  • Thumser, A. E., et al. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of lipid research, 58(5), 1011–1022.
  • Ben-naim, M., et al. (2006). Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. Biochemistry, 45(21), 6645–6655.
  • Ghosh, M., Upadhyay, R., & Bhattacharyya, D. K. (2004). Dietary effect of capric acid containing soyphospholipids. Nahrung, 48(2), 141-144.
  • Wang, Y., et al. (2022). Effects of Dietary Linoleic Acid on Blood Lipid Profiles: A Systematic Review and Meta-Analysis of 40 Randomized Controlled Trials. Nutrients, 14(19), 4149.

Sources

Harnessing the Power of the Alkyne Handle: A Guide to Bioconjugation with 13-Tetradecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 13-Tetradecynoic Acid in Chemical Biology

In the intricate landscape of cellular biology and therapeutic development, the ability to selectively tag and visualize biomolecules is paramount. This compound, a synthetic fatty acid analogue, has emerged as a powerful tool in the chemical biologist's arsenal.[1][2] Its structure, featuring a terminal alkyne group on a fourteen-carbon chain, allows it to be metabolically incorporated into various lipid-dependent cellular pathways.[1] This subtle modification provides a bioorthogonal handle for subsequent chemical ligation, enabling researchers to dissect complex biological processes and construct novel therapeutic entities.

This guide provides an in-depth exploration of bioconjugation techniques utilizing this compound, with a focus on its application in metabolic labeling, proteomics, and drug development. We will delve into the underlying principles of click chemistry, the workhorse of alkyne-based bioconjugation, and provide detailed, field-proven protocols for its successful implementation.

Core Principles: The Power of "Click" Chemistry

The terminal alkyne of this compound is the key to its utility. This functional group is largely inert within the biological milieu but can undergo highly specific and efficient reactions with an azide partner, a transformation famously dubbed "click chemistry". This bioorthogonal reaction forms a stable triazole linkage, effectively "clicking" a molecule of interest onto the fatty acid-tagged biomolecule. Two primary modalities of this reaction are central to the applications of this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[3] It is the go-to method for in vitro and cell lysate-based applications due to its rapid kinetics.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper in living systems, SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[4] This makes SPAAC the ideal choice for live-cell imaging and in vivo applications.

Application I: Metabolic Labeling and Profiling of Acylated Proteins

Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. This compound serves as a surrogate for myristic acid (a 14-carbon saturated fatty acid), allowing for the metabolic labeling of myristoylated proteins.

Workflow for Metabolic Labeling and Proteomic Analysis

cluster_0 Metabolic Labeling cluster_1 Click Chemistry Conjugation cluster_2 Analysis A Prepare this compound Stock B Incubate Cells with 13-TDYA A->B C Cell Lysis B->C D Add Azide-Probe (e.g., Azide-Biotin or Azide-Fluorophore) C->D E Perform CuAAC Reaction D->E F Affinity Purification (for Biotin) E->F G SDS-PAGE & In-Gel Fluorescence or Western Blot E->G H Mass Spectrometry for Protein ID F->H

Caption: Workflow for metabolic labeling and proteomic analysis of acylated proteins.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Rationale: Fatty acids are poorly soluble in aqueous media. To ensure efficient delivery to cells and minimize cytotoxicity, this compound is first dissolved in a small amount of an organic solvent and then complexed with fatty acid-free bovine serum albumin (BSA) to mimic its natural transport in the bloodstream.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for your cell line

  • Mammalian cells of interest (e.g., HEK293T, Jurkat)

Procedure:

  • Preparation of this compound Stock Solution (10 mM):

    • Dissolve 2.24 mg of this compound in 1 mL of DMSO.[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C for long-term storage.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium:

    • On the day of the experiment, dilute the 10 mM this compound stock solution into pre-warmed cell culture medium to a final concentration of 25-100 µM.

    • Expert Tip: To improve solubility and delivery, pre-complex the this compound with fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is a good starting point. First, dilute the fatty acid in a small volume of medium, then add the BSA and incubate at 37°C for 15-30 minutes before adding to the full volume of medium.

  • Metabolic Labeling:

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal labeling time will vary depending on the cell type and the turnover rate of the protein of interest.

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells twice with cold PBS to remove unincorporated this compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the labeled proteome.

Protocol 2: CuAAC Reaction on Labeled Cell Lysate

Rationale: This protocol details the conjugation of an azide-functionalized probe (e.g., azide-biotin for affinity purification or an azide-fluorophore for in-gel fluorescence) to the alkyne-tagged proteins in the cell lysate. A copper-chelating ligand like THPTA is used to stabilize the Cu(I) catalyst and protect proteins from oxidative damage.[5]

Materials:

  • Labeled cell lysate (from Protocol 1)

  • Azide-probe (e.g., Azido-biotin or a fluorescent azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS

Procedure:

  • Prepare Stock Solutions:

    • Azide-probe: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA: 250 mM in water

    • Sodium ascorbate: 500 mM in water (prepare fresh)

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Protein lysate (e.g., 50 µg in 50 µL of PBS)

      • Azide-probe stock solution to a final concentration of 100 µM.

      • Premix of CuSO₄ and THPTA: Add CuSO₄ to THPTA in a 1:5 molar ratio and add to the reaction to a final concentration of 1 mM CuSO₄.

      • Freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Downstream Processing:

    • For affinity purification with biotin, proceed to streptavidin bead incubation.

    • For in-gel fluorescence, add SDS-PAGE loading buffer, boil, and run on a polyacrylamide gel.

ReagentStock ConcentrationFinal Concentration
Protein Lysate1-5 mg/mL~1 mg/mL
Azide-Probe10 mM100 µM
CuSO₄50 mM1 mM
THPTA250 mM5 mM
Sodium Ascorbate500 mM5 mM
Table 1: Recommended Reagent Concentrations for CuAAC on Cell Lysates.

Application II: Live-Cell Imaging

Visualizing the subcellular localization of acylated proteins in real-time provides invaluable insights into their dynamic functions. SPAAC is the method of choice for this application, as it avoids the use of cytotoxic copper.

Workflow for Live-Cell Imaging

cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction cluster_2 Imaging A Incubate Cells with 13-TDYA B Wash Cells A->B C Add DBCO-Fluorophore B->C D Incubate and Wash C->D E Image by Fluorescence Microscopy D->E

Caption: Workflow for live-cell imaging using SPAAC.

Protocol 3: SPAAC for Live-Cell Fluorescence Microscopy

Rationale: This protocol describes the labeling of live cells that have been metabolically tagged with this compound using a DBCO-functionalized fluorescent dye. The reaction proceeds spontaneously, allowing for the visualization of labeled proteins in their native cellular environment.

Materials:

  • Cells metabolically labeled with this compound (from Protocol 1, step 4)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-488, DBCO-546)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • PBS

Procedure:

  • Cell Preparation:

    • After metabolic labeling, gently wash the cells twice with pre-warmed PBS to remove unincorporated this compound.

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-fluorophore in live-cell imaging medium at a final concentration of 5-20 µM.

    • Add the DBCO-fluorophore solution to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove excess DBCO-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Application III: Drug Development

The versatility of this compound extends into the realm of drug development, where it can be used for target identification and the construction of targeted therapeutics like antibody-drug conjugates (ADCs).

Drug Target Identification

A common challenge in drug discovery is identifying the cellular targets of a bioactive small molecule. A "clickable" version of a drug can be synthesized, and this compound can be used in a competitive profiling experiment. If a drug targets an acylated protein, pre-treatment of cells with the drug may reduce the incorporation of this compound into its target, which can be quantified by mass spectrometry. Alternatively, an alkyne-derivatized drug can be used to pull down its binding partners from a cell lysate.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use an antibody to deliver a potent cytotoxic drug specifically to cancer cells.[3] While traditional ADC conjugation methods often result in heterogeneous products, click chemistry offers a route to more homogeneous and well-defined ADCs.[4][5] An alkyne handle, such as that provided by this compound, can be incorporated into the antibody or the drug, allowing for a precise and stable conjugation.

Workflow for ADC Synthesis via CuAAC

cluster_0 Component Preparation cluster_1 CuAAC Conjugation cluster_2 Purification & Analysis A Alkyne-Modified Drug C Combine Components with Cu(I) Catalyst A->C B Azide-Modified Antibody B->C D Purify ADC (e.g., SEC) C->D E Characterize ADC (e.g., HIC, MS) D->E

Caption: Workflow for the synthesis of an antibody-drug conjugate via CuAAC.

Protocol 4: Conceptual Protocol for ADC Synthesis

Rationale: This protocol outlines a general strategy for conjugating an alkyne-modified cytotoxic drug to an azide-modified antibody using CuAAC. The precise conditions will need to be optimized for the specific antibody and drug.

Materials:

  • Azide-modified monoclonal antibody

  • Alkyne-functionalized cytotoxic drug (could be synthesized with a this compound-like linker)

  • CuSO₄

  • THPTA

  • Sodium ascorbate

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Component Preparation:

    • Prepare the azide-modified antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

    • Dissolve the alkyne-drug in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the conjugation buffer.

  • CuAAC Reaction:

    • Add the alkyne-drug to the antibody solution at a 5-10 fold molar excess.

    • Add the premixed CuSO₄/THPTA catalyst to a final concentration of 0.5-1 mM CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification and Characterization:

    • Remove unreacted drug and catalyst components by size-exclusion chromatography (SEC).

    • Characterize the resulting ADC for drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or mass spectrometry.

ParameterRecommended Range
Antibody Concentration1-10 mg/mL
Alkyne-Drug Molar Excess5-10 fold
CuSO₄ Concentration0.5-1 mM
THPTA Concentration2.5-5 mM
Sodium Ascorbate Concentration5 mM
Reaction Time2-4 hours (RT) or overnight (4°C)
Table 2: General Parameters for ADC Synthesis via CuAAC.

Conclusion: A Versatile Tool for Modern Research

This compound, in conjunction with the power of click chemistry, provides a robust and versatile platform for a wide range of bioconjugation applications. From elucidating the fundamental roles of protein acylation to constructing next-generation cancer therapeutics, this simple yet powerful molecule is enabling researchers to ask and answer increasingly complex biological questions. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful implementation of this compound-based bioconjugation strategies in your own research endeavors.

References

  • PubChem. (n.d.). This compound.
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  • Zhou, Q., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Bioconjugate Chemistry, 31(11), 2534-2542.
  • Baggelaar, M. P., et al. (2020). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst, 145(18), 6039-6048.
  • Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 28(3), 821-831.e4.
  • D'yakonov, V. A., et al. (2013). 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. PLoS ONE, 8(6), e65308.
  • Ataman Kimya. (n.d.). TETRADECANOIC ACID.
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  • JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview.
  • PubChem. (n.d.). Myristic Acid.
  • ResearchGate. (n.d.). Cytotoxic activity in vitro of trienoic acids 13a-g (48 h)..
  • ResearchGate. (n.d.). Preparation of Well-Defined Antibody-Drug Conjugates through Glycan Remodeling and Strain-Promoted Azide-Alkyne Cycloadditions.
  • Wiśniewski, J. R., et al. (2019). Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes. Journal of Proteome Research, 18(11), 4001-4010.
  • Lapek, J. D., Jr, & Gonzalez, D. J. (2020). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. Journal of Proteome Research, 19(1), 1-16.
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  • Gorshkov, V., et al. (2021). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 26(15), 4478.
  • Li, Y., et al. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews, 29(1), 126-155.
  • Uliana, A., et al. (2021). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. International Journal of Molecular Sciences, 22(21), 11598.

Sources

Application Notes and Protocols: Probing Membrane Dynamics with Alkynyl Myristic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Myristoylated Proteome and Its Role in Membrane Dynamics

Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a target protein.[1] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in a multitude of cellular processes, including signal transduction, protein-protein interactions, and the regulation of protein localization.[1][2][3] A primary function of myristoylation is to increase the hydrophobicity of a protein, thereby promoting its association with cellular membranes.[3][4] This membrane tethering is essential for the proper function of many signaling proteins, such as the Src family kinases and the alpha subunits of heterotrimeric G proteins.[1]

Studying the dynamic nature of protein myristoylation and its impact on membrane biology has traditionally been challenging due to the limitations of methods like radioactive labeling.[5] The advent of bioorthogonal chemistry has revolutionized this field by providing tools to visualize and identify lipidated proteins in their native cellular environment without significant perturbation.[6][7][8][9] Alkynyl myristic acid (e.g., tetradec-13-ynoic acid) is a powerful chemical reporter that serves as a metabolic surrogate for natural myristic acid.[5][10] This analog contains a terminal alkyne group, a small and biologically inert functional group that does not significantly alter the fatty acid's structure or its recognition by cellular enzymes like NMT.[5][10]

Once incorporated into proteins, the alkyne handle allows for a highly specific and efficient covalent reaction with an azide-containing probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][11] This two-step labeling strategy enables the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent identification by mass spectrometry.[5][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of alkynyl myristic acid to study membrane dynamics, offering detailed protocols and expert insights into experimental design and data interpretation.

Principle of the Method: A Two-Step Bioorthogonal Labeling Strategy

The core of this technique lies in a two-step process that leverages the cell's natural metabolic pathways and the specificity of click chemistry.

  • Metabolic Labeling: Cells are incubated with alkynyl myristic acid. The cellular machinery, specifically N-myristoyltransferase (NMT), recognizes this analog and incorporates it into newly synthesized proteins at N-terminal glycine residues.[13]

  • Bioorthogonal Ligation (Click Chemistry): After labeling, cells are either fixed for imaging or lysed for biochemical analysis. The incorporated alkyne-tagged proteins are then reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst.[5][11] This highly efficient and specific reaction forms a stable triazole linkage, covalently attaching the reporter to the myristoylated protein.[11]

This approach offers significant advantages over traditional methods, including higher sensitivity, reduced background, and the versatility to use different reporter tags for various downstream applications.[5]

Experimental Workflow Overview

Workflow cluster_cell_culture Cellular Incorporation cluster_detection Detection & Analysis A 1. Cell Culture B 2. Metabolic Labeling with Alkynyl Myristic Acid A->B Incubation C 3. Cell Lysis or Fixation B->C D 4. Click Chemistry Reaction (CuAAC) C->D E Fluorescence Microscopy D->E Fluorescent Azide F Proteomic Analysis (MS) D->F Biotin Azide

Caption: Overall experimental workflow for studying protein myristoylation.

Detailed Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl Myristic Acid

This protocol outlines the steps for introducing the alkynyl myristic acid probe into cultured mammalian cells. The key to successful labeling is to provide the fatty acid in a bioavailable form, which is achieved by complexing it with fatty acid-free bovine serum albumin (BSA).[14]

Materials:

  • Alkynyl Myristic Acid (e.g., tetradec-13-ynoic acid)

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH), 0.1 M solution

  • Fatty acid-free Bovine Serum Albumin (BSA), 10% (w/v) solution in PBS

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line

  • Cultured mammalian cells in appropriate culture vessels

Procedure:

  • Preparation of Alkynyl Myristic Acid Stock Solution: a. Dissolve the alkynyl myristic acid in DMSO to create a 100 mM stock solution. Rationale: DMSO is a suitable solvent for the fatty acid. b. Store the stock solution at -20°C for long-term storage.

  • Saponification and Complexing with BSA: a. In a sterile microcentrifuge tube, add the desired volume of the 100 mM alkynyl myristic acid stock solution. b. Add an equimolar amount of 0.1 M KOH to saponify the fatty acid. For example, for 1 µL of 100 mM fatty acid, add 1 µL of 0.1 M KOH. Vortex briefly. Rationale: Saponification converts the fatty acid to its potassium salt, increasing its solubility in aqueous solutions. c. Add fatty acid-free BSA solution to the saponified fatty acid. The final concentration of BSA should be sufficient to bind the fatty acid. A 5:1 molar ratio of fatty acid to BSA is a good starting point. d. Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow for complex formation. Rationale: BSA acts as a carrier protein, facilitating the delivery of the hydrophobic fatty acid to the cells in the culture medium.

  • Metabolic Labeling of Cells: a. Aspirate the existing culture medium from the cells. b. Add fresh, pre-warmed complete culture medium containing the alkynyl myristic acid-BSA complex. The final concentration of alkynyl myristic acid can range from 25 to 100 µM. A titration experiment is recommended to determine the optimal concentration for your cell line and experimental goals. c. As a crucial negative control, prepare a parallel culture treated with an equivalent amount of natural myristic acid complexed with BSA. Rationale: This control ensures that any observed signal is specific to the incorporation of the alkynyl analog and not an artifact of the experimental procedure. d. Incubate the cells for the desired period (typically 4 to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the turnover rate of the protein(s) of interest.

  • Cell Harvesting: a. After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated alkynyl myristic acid. b. The cells are now ready for downstream applications, such as cell lysis for proteomic analysis (Protocol 2) or fixation for fluorescence microscopy (Protocol 3).

Protocol 2: Analysis of Myristoylated Proteins by SDS-PAGE and Western Blotting

This protocol describes the detection of alkyne-labeled proteins in cell lysates using a biotin-azide reporter, followed by SDS-PAGE and streptavidin blotting.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Biotin-Azide

  • Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, reducing agent, and copper-chelating ligand)

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and transfer buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: a. Lyse the labeled and control cells in ice-cold lysis buffer containing protease inhibitors. b. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction: a. In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click chemistry reaction components according to the manufacturer's instructions. Typically, this involves adding the copper(II) sulfate, a reducing agent (to generate Cu(I) in situ), a copper-chelating ligand, and the biotin-azide (final concentration of 50-100 µM). b. Incubate the reaction at room temperature for 1 hour with gentle agitation, protected from light. Rationale: The copper(I) catalyzes the cycloaddition between the alkyne on the myristoylated proteins and the azide on the biotin probe.

  • SDS-PAGE and Western Blotting: a. Stop the click reaction by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. e. Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. f. Wash the membrane extensively with TBST. g. Detect the biotinylated proteins using a chemiluminescent substrate and an appropriate imaging system.

Protocol 3: Fluorescence Imaging of Myristoylated Proteins

This protocol details the in situ labeling and visualization of myristoylated proteins in fixed cells using a fluorescent azide.

Materials:

  • Metabolically labeled cells grown on coverslips (from Protocol 1)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Fluorescent Azide (e.g., Alexa Fluor 488 Azide)

  • Click Chemistry Reaction Buffer Kit

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization: a. Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.[15] b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[15] Rationale: Permeabilization allows the click chemistry reagents to access intracellular proteins. d. Wash the cells three times with PBS.

  • Click Chemistry Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide (e.g., 1-10 µM Alexa Fluor 488 Azide). b. Add the reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.

  • Counterstaining and Mounting: a. Stain the cell nuclei with DAPI or Hoechst stain for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Fluorescence Microscopy: a. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and the nuclear stain. b. Acquire images of both the labeled cells and the negative control cells (treated with natural myristic acid) using identical imaging parameters.

Protocol 4: Proteomic Identification of Myristoylated Proteins

This protocol provides a workflow for the enrichment of biotin-tagged myristoylated proteins followed by their identification using mass spectrometry.

Materials:

  • Cell lysate from biotin-azide labeled cells (from Protocol 2)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., high salt, low salt, and urea-containing buffers)

  • Elution buffer (e.g., SDS-PAGE sample buffer or on-bead digestion reagents)

  • Mass spectrometry-grade trypsin

  • Reagents for sample preparation for mass spectrometry (e.g., DTT, iodoacetamide, formic acid)

Workflow:

ProteomicsWorkflow A 1. Labeled Cell Lysate B 2. Affinity Purification (Streptavidin Beads) A->B Incubation C 3. On-Bead Digestion (Trypsin) B->C Elution of non-biotinylated peptides D 4. LC-MS/MS Analysis C->D Peptide extraction E 5. Protein Identification & Quantification D->E Database search

Caption: Workflow for proteomic analysis of myristoylated proteins.

Procedure:

  • Affinity Purification: a. Incubate the biotin-labeled cell lysate (from Protocol 2) with pre-washed streptavidin beads for 1-2 hours at 4°C with rotation. b. Pellet the beads and discard the supernatant. c. Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with high salt concentrations, detergents, and urea.

  • On-Bead Digestion: a. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). b. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. c. Add trypsin and incubate overnight at 37°C. Rationale: On-bead digestion minimizes sample loss and contamination from the beads themselves.

  • Sample Preparation for Mass Spectrometry: a. Collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid and desalt them using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Search the acquired MS/MS spectra against a protein database to identify the proteins. b. Use appropriate software to quantify the relative abundance of the identified proteins between the alkyne-labeled sample and the negative control. Proteins that are significantly enriched in the labeled sample are high-confidence myristoylation candidates.

Data Interpretation and Validation

Quantitative Data Summary

ParameterRecommended RangeRationale
Alkynyl Myristic Acid Concentration 25 - 100 µMBalances efficient labeling with minimal cellular toxicity.
Labeling Time 4 - 24 hoursDependent on the turnover rate of the protein of interest.
Fluorescent Azide Concentration 1 - 10 µMSufficient for strong signal with low background in imaging.
Biotin Azide Concentration 50 - 100 µMEnsures efficient labeling for subsequent enrichment.
Protein Lysate for Click Reaction 20 - 50 µgAdequate for detection by Western blotting.

Causality and Experimental Choices:

  • Choice of Negative Control: The use of natural myristic acid as a negative control is paramount. It accounts for any non-specific binding of the detection reagents and ensures that the observed signal is a direct result of the metabolic incorporation of the alkyne tag.[5]

  • Inhibitor Controls: To further validate the specificity of labeling for N-myristoylation, a known NMT inhibitor can be used. Pre-treatment of cells with an NMT inhibitor should significantly reduce the incorporation of alkynyl myristic acid and the subsequent signal.

  • Hydroxylamine Treatment: For S-palmitoylated proteins, which are also lipid-modified, the thioester bond is sensitive to hydroxylamine treatment. If studying N-myristoylation, demonstrating that the signal is resistant to hydroxylamine can help distinguish it from S-palmitoylation.[5]

Conclusion and Future Perspectives

The use of alkynyl myristic acid in conjunction with click chemistry provides a robust and versatile platform for studying the dynamic process of protein myristoylation and its role in membrane biology. The protocols outlined in this application note offer a starting point for researchers to explore the myristoylated proteome in their specific systems of interest. This powerful technique enables the visualization of myristoylated proteins with high spatial resolution and the identification of novel myristoylated proteins through proteomic approaches.[16][17] Future applications of this technology could involve pulse-chase experiments to study the turnover of myristoylated proteins, super-resolution microscopy to visualize their localization in subcellular compartments with unprecedented detail, and its application in disease models to understand the role of aberrant myristoylation in pathogenesis.[18][19] The continued development of new bioorthogonal reactions and probes will undoubtedly further expand the toolkit available to researchers for dissecting the complexities of protein lipidation.[20]

References

  • He, L., et al. (1993). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 90(15), 7235-7239. [Link]
  • Charron, G., et al. (2013). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of Chemical Research, 46(4), 847-856. [Link]
  • Ueda, Y., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics, 22(5), 100543. [Link]
  • Yap, M. C., et al. (2010). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Journal of Lipid Research, 51(6), 1566-1580. [Link]
  • Best, M. D. (2011). Exploiting bioorthogonal chemistry to elucidate protein-lipid binding interactions and other biological roles of phospholipids. Accounts of Chemical Research, 44(9), 762-773. [Link]
  • Best, M. D. (2011). Exploiting Bioorthogonal Chemistry to Elucidate Protein–Lipid Binding Interactions and Other Biological Roles of Phospholipids. Accounts of Chemical Research, 44(9), 762-773. [Link]
  • Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19-35. [Link]
  • Wang, Y., et al. (2019). Protein N-myristoylation: functions and mechanisms in control of innate immunity. International Journal of Molecular Sciences, 20(11), 2748. [Link]
  • Wang, L. (2017). A Bioorthogonal Chemistry Strategy for Probing Protein Lipidation in Live Cells. Accounts of Chemical Research, 50(9), 2165-2175. [Link]
  • Brigidi, G. S., & Bamji, S. X. (2021). Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. STAR Protocols, 2(2), 100531. [Link]
  • Calve, S., & Tursun, E. (2017). Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of Lipid Research, 58(10), 2047-2058. [Link]
  • Ueda, Y., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics, 22(5), 100543. [Link]
  • Calve, S., & Tursun, E. (2017). Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of Lipid Research, 58(10), 2047-2058. [Link]
  • Gorka, D., et al. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. RSC Chemical Biology, 4(3), 221-226. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
  • Stübiger, G., et al. (2018). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 1(1), 100003. [Link]
  • Tureček, F., & Mirzaei, H. (2008). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 19(9), 1313-1324. [Link]
  • Hannoush, R. N., & Arenas-Ramirez, N. (2009). Imaging the lipidome: ω-alkynyl fatty acids for detection and cellular visualization of lipid-modified proteins. ACS Chemical Biology, 4(7), 581-587. [Link]
  • Thinon, E., et al. (2016). Selective enrichment and direct analysis of protein S-palmitoylation sites. Nature Protocols, 11(11), 2125-2144. [Link]
  • Thiele, C., et al. (2019). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 7, 105. [Link]
  • Yap, M. C., et al. (2010). Using-alkynyl-palmitate analog as a chemical reporter to label proteins...
  • Hannoush, R. N., & Arenas-Ramirez, N. (2009). Imaging the lipidome: omega-alkynyl fatty acids for detection and cellular visualization of lipid-modified proteins. ACS Chemical Biology, 4(7), 581-587. [Link]
  • Distefano, M. D., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells.
  • Saka, S. K., et al. (2014). Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry. Angewandte Chemie International Edition, 53(42), 11231-11235. [Link]
  • Tallman, K. A., & Porter, N. A. (2014). ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society, 136(30), 10752-10759. [Link]
  • Jao, C. Y., et al. (2015). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 56(4), 921-930. [Link]
  • Hang, H. C. (2023). Use of alkyne-tagged myristic acid to detect N-terminal myristoylation. Methods in Enzymology, 687, 31-48. [Link]
  • Jo, H., & Jeon, T. J. (2023). Illuminating (neuro)biology with click chemistry. Wiley Analytical Science. [Link]
  • Saka, S. K., et al. (2014). Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry. Angewandte Chemie International Edition, 53(42), 11231-11235. [Link]
  • Jao, C. Y., et al. (2015). Practical Labeling Methodology for Choline-Derived Lipids and Applications in Live Cell Fluorescence Imaging. Chembiochem, 16(4), 643-650. [Link]
  • Haberkant, P., et al. (2021).
  • Hang, H. C. (2023). Use alkyne-tagged myristic acid to detect N-terminal myristoylation.

Sources

Profiling N-Myristoyltransferase Activity in Live Cells Using 13-Tetradecynoic Acid and Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for assessing N-myristoyltransferase (NMT) activity within a cellular context. We will detail a robust, non-radioactive method centered on the metabolic incorporation of 13-tetradecynoic acid (13-TDYA), a myristic acid analogue, into NMT substrate proteins. Subsequent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enables sensitive and specific visualization and quantification of N-myristoylation.

Introduction: The Significance of N-Myristoylation

N-myristoylation is a critical lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a specific set of proteins.[1][2][3][4] This modification is irreversible and predominantly occurs co-translationally.[2][5] The addition of the myristoyl group increases the hydrophobicity of the protein, playing a pivotal role in mediating protein-membrane interactions, subcellular localization, protein stability, and signal transduction.[3][6][7]

Given its fundamental role in cellular physiology, aberrant N-myristoylation is implicated in a range of pathologies. NMT is considered a promising therapeutic target in oncology, as many oncoproteins, such as Src family kinases, require myristoylation for their function and membrane association.[8][9] Furthermore, NMT is essential for the viability of various pathogens, including fungi, parasites responsible for diseases like malaria and leishmaniasis, and viruses such as HIV, making it an attractive target for antimicrobial drug development.[3][10]

Traditional methods for studying NMT activity often relied on radioactive isotopes, which pose significant handling and disposal challenges.[3] The methodology described here leverages bio-orthogonal chemistry to overcome these limitations. By introducing a myristic acid analogue containing a terminal alkyne (13-TDYA), we can hijack the cell's natural myristoylation machinery.[11] This alkyne handle serves as a bio-orthogonal tag that can be specifically and covalently linked to an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a click reaction, enabling downstream detection and analysis.[12][13][14]

Principle of the Assay: A Two-Stage Process

The assay is executed in two primary stages: metabolic labeling followed by chemoselective ligation (click chemistry).

  • Metabolic Labeling: Live cells are incubated with this compound. This fatty acid analogue is recognized and utilized by cellular NMTs as a substrate in place of the endogenous myristoyl-CoA. Consequently, the alkyne tag is incorporated into the N-terminus of NMT target proteins.

  • Click Chemistry Ligation & Detection: After labeling, cells are lysed to release the total proteome. The alkyne-tagged proteins within the lysate are then reacted with an azide-functionalized reporter probe. The highly efficient and specific copper(I)-catalyzed click reaction forms a stable triazole linkage, covalently attaching the reporter to the myristoylated proteins. These labeled proteins can then be visualized by methods such as in-gel fluorescence scanning.

The entire experimental workflow is illustrated below.

G cluster_0 In-Cell Metabolic Labeling cluster_1 In Vitro Click Reaction cluster_2 Analysis A 1. Seed and Culture Cells B 2. Treat Cells with This compound (13-TDYA) A->B C Control: Co-treat with NMT Inhibitor (e.g., IMP-1088) B->C D 3. Harvest and Lyse Cells B->D C->D F 5. Add Lysate to Cocktail and Incubate D->F E 4. Prepare Click Reaction Cocktail: - Azide-Fluorophore - CuSO₄ - Ligand (THPTA) - Reducing Agent (TCEP) E->F G 6. Separate Proteins by SDS-PAGE F->G H 7. In-Gel Fluorescence Scan (Detects Labeled Proteins) G->H I 8. Total Protein Stain (e.g., Coomassie) H->I J 9. Data Analysis & Quantification I->J

Figure 1. Experimental workflow for profiling NMT activity using 13-TDYA.

Materials and Reagents
Reagent/MaterialRecommended SupplierPurpose
Cell Culture
HEK293T, HeLa, or other relevant cell lineATCCBiological system for assay
DMEM/RPMI-1640, high glucoseGibco / Thermo FisherCell growth medium
Fetal Bovine Serum (FBS)Gibco / Thermo FisherMedium supplement
Penicillin-StreptomycinGibco / Thermo FisherAntibiotic
Metabolic Labeling
This compound (13-TDYA)Cayman Chemical / MilliporeSigmaAlkyne-myristic acid analogue
IMP-1088 or DDD85646MedChemExpress / SelleckchemNMT inhibitor (negative control)[5][15]
DMSO, anhydrousMilliporeSigmaSolvent for probe and inhibitor
Lysis and Protein Handling
RIPA Lysis and Extraction BufferThermo Fisher ScientificCell lysis
Protease Inhibitor Cocktail (e.g., Halt™)Thermo Fisher ScientificPrevent protein degradation
BCA Protein Assay KitThermo Fisher ScientificProtein concentration measurement
Click Chemistry Reaction
Azide-Fluorophore (e.g., TAMRA-Azide)BroadPharm / Click Chemistry ToolsReporter for fluorescent detection
Copper(II) Sulfate (CuSO₄)MilliporeSigmaCatalyst precursor[16]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)MilliporeSigmaWater-soluble Cu(I)-stabilizing ligand[16]
TCEP (Tris(2-carboxyethyl)phosphine)Thermo Fisher ScientificReducing agent to generate Cu(I)
Analysis
4-12% Bis-Tris GelsInvitrogen / Bio-RadProtein separation by SDS-PAGE
In-gel Fluorescence Scanner (e.g., Typhoon, ChemiDoc)GE Healthcare / Bio-RadDetection of fluorescently labeled proteins
Coomassie Brilliant Blue R-250Bio-RadTotal protein staining (loading control)

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incubation of cells with the 13-TDYA probe. It is crucial to include proper controls to validate the specificity of the labeling.

  • Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of 13-TDYA in anhydrous DMSO.

    • Prepare a 1 mM stock solution of an NMT inhibitor (e.g., IMP-1088) in anhydrous DMSO.

  • Cell Treatment: For each cell line, set up the following conditions in triplicate:

    • Vehicle Control: Treat cells with DMSO only.

    • Probe Treatment: Treat cells with 13-TDYA.

    • Inhibitor Control: Pre-treat cells with the NMT inhibitor for 1-2 hours, then add 13-TDYA.

Treatment ConditionReagentFinal ConcentrationIncubation Time
Vehicle ControlDMSO0.5% (v/v)4-6 hours
Probe Treatment13-TDYA25-50 µM4-6 hours
Inhibitor ControlNMT Inhibitor100 nM1-2 hours (pre-incubation)
13-TDYA25-50 µM4-6 hours (co-incubation)
  • Incubation: Return the plate to the incubator for the specified time. The optimal concentration of 13-TDYA and incubation time may need to be determined empirically for your specific cell line but the values above serve as a robust starting point.[17][18]

  • Cell Harvest: After incubation, wash the cells twice with 1 mL of ice-cold PBS to remove excess probe. Aspirate the final wash completely. The cell pellets can be processed immediately for lysis or flash-frozen in liquid nitrogen and stored at -80°C.[14]

Protocol 2: Cell Lysis and Protein Quantification
  • Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

  • Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (total proteome) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. Normalize all samples to a final concentration of 1-2 mg/mL using the lysis buffer.

Protocol 3: Click Chemistry Reaction

This protocol uses a water-soluble ligand (THPTA) to simplify the reaction setup and improve biocompatibility.[16] Reagents should be added in the specified order to ensure proper complex formation.

  • Prepare Stock Solutions:

    • Azide-Fluorophore: 5 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA Ligand: 100 mM in water

    • TCEP: 100 mM in water (prepare fresh)

  • Set up Reaction: In a microcentrifuge tube, combine the following components to prepare a master mix for the click reaction. The volumes below are for a single 50 µL reaction.

ComponentStock Conc.Volume per ReactionFinal Conc.
Protein Lysate (1-2 mg/mL)-20 µL~40-80 µg total
Azide-Fluorophore5 mM1 µL100 µM
CuSO₄50 mM1 µL1 mM
THPTA Ligand100 mM1 µL2 mM
TCEP (freshly made)100 mM1 µL2 mM
PBS or Lysis Buffer-26 µL-
Total Volume 50 µL
  • Reaction Incubation: Add the protein lysate to the tube containing the pre-mixed click cocktail. Vortex gently and incubate at room temperature for 30-60 minutes, protected from light.[18]

  • Prepare for SDS-PAGE: Stop the reaction by adding 12.5 µL of 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Boil the samples at 95°C for 5-10 minutes.

Protocol 4: In-Gel Fluorescence Analysis
  • SDS-PAGE: Load 15-20 µg of each protein sample onto a 4-12% Bis-Tris gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Fluorescence Scanning: Without fixing or staining, carefully rinse the gel in deionized water. Place the gel on a fluorescence scanner. Scan the gel using the appropriate excitation and emission wavelengths for your chosen fluorophore (e.g., TAMRA: ~555 nm excitation, ~580 nm emission).[2]

  • Total Protein Staining: After scanning, the same gel can be stained with Coomassie Brilliant Blue or another total protein stain to visualize the entire proteome and confirm equal loading across all lanes.

  • Image Acquisition: Acquire images from both the fluorescence scan and the total protein stain.

Data Interpretation and Validation

The trustworthiness of this protocol is confirmed by comparing the results from the different control lanes.

Sources

PROTAC linker synthesis with alkynyl myristic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Modular PROTAC Synthesis Utilizing an Alkynyl Myristic Acid Linker via Click Chemistry

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Executive Summary: The Linker as a Critical Determinant of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS), forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[2][3][4] A PROTAC's architecture consists of three components: a "warhead" ligand for the POI, an "anchor" ligand for the E3 ligase, and a connecting linker.[5][6]

Far from being a passive spacer, the linker is a critical modulator of a PROTAC's biological activity.[] Its length, rigidity, and physicochemical properties dictate the geometry and stability of the ternary complex, profoundly impacting degradation efficiency (DC50), maximum degradation level (Dmax), and pharmacokinetic properties.[5][8][] This guide details the synthesis and application of a PROTAC linker derived from alkynyl myristic acid, a functionalized fatty acid that introduces a long, flexible alkyl chain. The incorporation of an alkyl chain can enhance cell membrane permeability and provides a strategic tool to optimize the spatial distance between the two recruited proteins.[1]

We present a modular synthetic strategy centered around the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) — a cornerstone of "click chemistry".[][] This approach allows for the late-stage, convergent assembly of complex PROTACs from two key fragments, streamlining the exploration of structure-activity relationships (SAR) and accelerating the identification of optimized degraders.[12][13]

The PROTAC Mechanism of Action

The function of a PROTAC is a catalytic cycle that co-opts the cellular machinery for protein degradation. The process is event-driven, not occupancy-driven, allowing substoichiometric amounts of the PROTAC to degrade a large pool of target protein.[3]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Anchor Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI Ubiquitinated POI Ternary->Ub_POI E2 ligase transfers Ub to POI lysine residues Ub_POI->PROTAC PROTAC is released and recycled Ub_POI->Proteasome Recognition & Degradation Synthetic_Workflow cluster_SM Starting Materials cluster_INT Key Intermediates Myristic Alkynyl Myristic Acid FragmentA Fragment A (E3-Linker-Alkyne) Myristic->FragmentA E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->FragmentA Amide Coupling POI_Ligand POI Ligand (with -OH or -X) FragmentB Fragment B (POI-Azide) POI_Ligand->FragmentB Azide Installation Final_PROTAC Final PROTAC FragmentA->Final_PROTAC FragmentB->Final_PROTAC CuAAC 'Click' Reaction

Caption: Convergent synthetic workflow for PROTAC assembly.

Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted in a properly ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Reagents should be handled by trained personnel.

Table 1: Key Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
Alkynyl Myristic AcidC₁₄H₂₄O₂224.3482909-47-5Linker Precursor
Pomalidomide-NH₂C₁₃H₁₃N₃O₄275.26VariesRepresentative E3 Ligand
JQ1-OHC₂₃H₂₅ClN₄O₂S472.991268524-69-1Representative POI Ligand
HATUC₁₀H₁₅F₆N₆OP380.23148893-10-1Amide Coupling Agent
DIPEAC₈H₁₉N129.247087-68-5Non-nucleophilic Base
Diphenylphosphoryl azideC₁₂H₁₀N₃O₃P275.2026386-88-9For Azide Installation
Copper(II) SulfateCuSO₄159.617758-98-7CuAAC Catalyst
Sodium AscorbateC₆H₇NaO₆198.11134-03-2CuAAC Reducing Agent
Protocol 1: Synthesis of E3 Ligase-Linker Fragment A

This protocol describes the amide coupling of alkynyl myristic acid to an amine-functionalized E3 ligase ligand, such as an amino-pomalidomide derivative.

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic organic base to scavenge the acid formed during the reaction without interfering with the activated ester.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve alkynyl myristic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂) (1.05 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure Fragment A .

  • Characterization: Confirm the structure and purity of Fragment A by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Azide-Functionalized POI Ligand (Fragment B)

This protocol provides a general method for introducing an azide group onto a POI ligand containing a primary alcohol, using JQ1 as an example.

Rationale: The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including an azide, with inversion of stereochemistry. Diphenylphosphoryl azide (DPPA) serves as the azide source.

  • Preparation: In a flame-dried flask under N₂, dissolve the POI ligand with a hydroxyl handle (e.g., JQ1-OH) (1.0 eq) in anhydrous THF (0.1 M).

  • Reaction Setup: Add triphenylphosphine (PPh₃) (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Azide Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution, which should turn cloudy and then clear. Stir for 15 minutes at 0 °C.

  • Reaction: Add diphenylphosphoryl azide (DPPA) (1.3 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography to obtain the azido-functionalized Fragment B .

  • Characterization: Confirm the structure of Fragment B by NMR and HRMS.

Protocol 3: Final PROTAC Assembly via CuAAC (Click Chemistry)

This is the final convergent step, joining the two fragments to create the complete PROTAC molecule.

Rationale: The CuAAC reaction is bio-orthogonal, high-yielding, and proceeds under mild conditions with high functional group tolerance. [14]Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalytic species in situ. A ligand like TBTA can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Preparation: To a vial, add Fragment A (1.0 eq) and Fragment B (1.1 eq).

  • Solvent: Dissolve the solids in a 3:1 mixture of t-BuOH and water (e.g., 4 mL for a 0.1 mmol scale).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.2 eq) in water and a solution of sodium ascorbate (0.5 eq) in water.

  • Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may change color.

  • Reaction: Stir the mixture vigorously at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction to completion by LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude final PROTAC using preparative reversed-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA or formic acid.

  • Final Product: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 4: Final Product Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

  • Purity Analysis: Determine the purity of the final compound using analytical HPLC, aiming for >95% purity.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Record spectra to confirm the complete chemical structure. The appearance of a characteristic triazole proton signal (typically ~7.5-8.0 ppm in ¹H NMR) is a key indicator of a successful click reaction.

    • HRMS: Obtain a high-resolution mass spectrum to confirm the exact mass of the synthesized PROTAC, matching the calculated molecular weight.

Table 2: Representative Characterization Data
AnalysisExpected ResultPurpose
Analytical HPLCSingle major peak (>95% purity)Assess purity of the final compound
HRMS (ESI+)[M+H]⁺ matches calculated mass (± 5 ppm)Confirm elemental composition and identity
¹H NMRPeaks consistent with all three components; new triazole proton signalConfirm covalent structure and successful coupling

Conclusion and Future Directions

The use of alkynyl myristic acid provides a straightforward and effective method for introducing a long alkyl chain into a PROTAC linker. The modular "click chemistry" platform described herein offers a robust and highly adaptable workflow for PROTAC synthesis. [12]This strategy empowers researchers to rapidly generate and test diverse PROTAC libraries, systematically optimizing the linker to achieve superior degradation potency, selectivity, and drug-like properties. [5]Future work can involve exploring variations of this linker class, such as incorporating ether linkages (PEG-like) within the alkyl chain to modulate solubility or introducing rigid elements to constrain the linker's conformation, further refining the rational design of next-generation protein degraders. [][15]

References

  • National Institutes of Health (NIH). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC. [Link]
  • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review - PMC. [Link]
  • ACS Publications.
  • PubMed.
  • Pro-Active. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
  • CD ComputaBio.
  • ACS Publications. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society. [Link]
  • CD Bioparticles. PROTAC Linkers. [Link]
  • Discovery On Target. Degraders and Molecular Glues Part 1 - 2024 Archive. [Link]
  • bioRxiv. Discovery of Alkenyl Oxindole as a Novel PROTAC Moiety for Targeted Protein Degradation via CRL4 DCAF11 Recruitment. [Link]
  • National Institutes of Health (NIH). Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC. [Link]
  • National Institutes of Health (NIH). Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed Central. [Link]
  • National Center for Biotechnology Information. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cellular Permeability and Application of 13-Tetradecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 13-tetradecynoic acid (13-TDYA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) to ensure the successful application of 13-TDYA in your experiments. As your partner in research, we aim to provide you with the expertise and practical insights needed to overcome common challenges and achieve reliable and reproducible results.

Introduction to this compound

This compound (13-TDYA) is a C14 long-chain fatty acid distinguished by a terminal alkyne group.[1] This unique functional group makes it a valuable tool for studying lipid metabolism, membrane dynamics, and protein-lipid interactions.[2] The alkyne moiety allows for covalent modification via "click chemistry," enabling the attachment of reporter molecules such as fluorophores or biotin for visualization and pull-down experiments.[3][4] However, like many long-chain fatty acids, 13-TDYA has poor aqueous solubility, which can present challenges for its effective delivery to cells. This guide will address these challenges and provide you with robust protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a saturated fatty acid with a 14-carbon chain and a terminal triple bond (alkyne group).[2] It is a white crystalline solid that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] Its molecular formula is C₁₄H₂₄O₂ and it has a molecular weight of 224.34 g/mol .[5]

Q2: Why is the cell permeability of this compound a concern?

A2: The long hydrocarbon chain of 13-TDYA makes it hydrophobic and thus poorly soluble in aqueous cell culture media.[2] Direct addition to media can lead to the formation of micelles or precipitates, which can be toxic to cells and result in inconsistent and non-reproducible experimental outcomes.[6] Therefore, proper preparation and delivery methods are crucial for achieving efficient cellular uptake.

Q3: How does this compound enter the cell?

A3: The cellular uptake of long-chain fatty acids like 13-TDYA is a complex process involving both passive diffusion and protein-mediated transport. Key proteins involved in fatty acid transport include the fatty acid translocase CD36. The expression levels of these transporters can vary between different cell types, influencing the efficiency of 13-TDYA uptake.

Q4: What are the main applications of this compound in research?

A4: The terminal alkyne group of 13-TDYA makes it a powerful tool for:

  • Metabolic labeling: Tracking the incorporation of fatty acids into various lipid species and lipid-modified proteins.[3]

  • Cellular imaging: Visualizing the subcellular localization of lipids and lipid-modified proteins using fluorescence microscopy after click chemistry with a fluorescent azide.[3]

  • Proteomics: Identifying lipid-modified proteins through pull-down assays after click chemistry with a biotin azide, followed by mass spectrometry.

Troubleshooting Guides

Issue 1: Low or No Cellular Labeling with 13-TDYA
Potential Cause Troubleshooting Step Scientific Rationale
Poor solubility/precipitation of 13-TDYA in media Prepare a 13-TDYA-BSA complex. (See Protocol 1)Bovine serum albumin (BSA) acts as a carrier protein, increasing the solubility of fatty acids in aqueous solutions and facilitating their delivery to cells.[7]
Suboptimal 13-TDYA concentration Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 10-100 µM).Different cell lines have varying capacities for fatty acid uptake and metabolism. Too low a concentration will result in a weak signal, while too high a concentration can be cytotoxic.
Insufficient incubation time Optimize the incubation time (typically ranging from 1 to 24 hours).The kinetics of fatty acid uptake and incorporation into cellular lipids can vary. A time-course experiment will help determine the optimal labeling window.[8]
Low expression of fatty acid transporters If possible, use a cell line known to express high levels of fatty acid transporters like CD36.Cell lines with higher expression of fatty acid transporters will exhibit more efficient uptake of long-chain fatty acids.
Inefficient click reaction Optimize the click chemistry conditions (copper concentration, ligand, reaction time). (See Protocol 2)The efficiency of the click reaction is critical for signal detection. Ensure all reagents are fresh and used at the correct concentrations.[4]
Issue 2: High Cell Death or Cytotoxicity
Potential Cause Troubleshooting Step Scientific Rationale
Lipotoxicity from high concentrations of 13-TDYA Lower the concentration of the 13-TDYA-BSA complex and reduce the incubation time.Excessive intracellular fatty acid accumulation can lead to cellular stress and apoptosis, a phenomenon known as lipotoxicity.
Toxicity from the organic solvent (e.g., DMSO) Ensure the final concentration of the organic solvent in the cell culture medium is very low (e.g., <0.1%).High concentrations of organic solvents can be toxic to cells.
Cytotoxicity from the click chemistry reagents Perform the click reaction on fixed cells or cell lysates. If live-cell imaging is necessary, use copper-free click chemistry reagents.The copper catalyst used in the standard click reaction can be toxic to living cells.[9]
Contamination of reagents Use sterile, high-purity reagents and sterile filtration for all solutions added to cell cultures.Bacterial or fungal contamination can cause cell death.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol enhances the solubility and cellular delivery of 13-TDYA by complexing it with fatty-acid-free BSA.

Materials:

  • This compound

  • DMSO

  • Fatty-acid-free Bovine Serum Albumin (FAF-BSA)

  • Phosphate-buffered saline (PBS)

  • 0.1 M NaOH

  • Sterile, conical tubes

  • Water bath at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 100 mM stock solution of 13-TDYA in DMSO.

  • Prepare a 10% (w/v) FAF-BSA solution in PBS. Gently dissolve the BSA in PBS and sterile filter the solution.

  • In a sterile conical tube, add the desired volume of the 10% FAF-BSA solution.

  • In a separate sterile tube, dilute the 100 mM 13-TDYA stock solution with 0.1 M NaOH to a concentration of 10 mM. This step saponifies the fatty acid.

  • Warm both the BSA solution and the saponified 13-TDYA solution to 37°C.

  • Slowly add the warm 13-TDYA solution to the warm BSA solution while gently vortexing. A typical molar ratio of 13-TDYA to BSA is 3:1 to 6:1.

  • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.

  • The 13-TDYA-BSA complex is now ready for use. Dilute the complex in your cell culture medium to the desired final concentration.

BSA_Conjugation_Workflow cluster_prep Reagent Preparation cluster_conjugation Conjugation Steps prep_tdya Prepare 100 mM 13-TDYA in DMSO saponify Saponify 13-TDYA with NaOH prep_tdya->saponify prep_bsa Prepare 10% FAF-BSA in PBS (sterile filtered) warm_reagents Warm BSA and saponified 13-TDYA to 37°C prep_bsa->warm_reagents saponify->warm_reagents mix Slowly add 13-TDYA to BSA with vortexing warm_reagents->mix incubate Incubate at 37°C for 1 hour mix->incubate ready 13-TDYA-BSA Complex Ready for Use incubate->ready

Caption: Workflow for preparing the 13-TDYA-BSA complex.

Protocol 2: Click Chemistry for Fluorescence Imaging of 13-TDYA Labeled Cells

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent probe to metabolically incorporated 13-TDYA.

Materials:

  • Cells labeled with 13-TDYA

  • PBS

  • 3.7% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click reaction buffer: 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM sodium ascorbate

  • Fluorescent azide probe (e.g., Alexa Fluor 488 azide)

  • Hoechst stain (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Label cells with the 13-TDYA-BSA complex for the desired time and concentration.

  • Wash the cells twice with PBS.

  • Fix the cells with 3.7% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Prepare the click reaction cocktail immediately before use. Add the fluorescent azide probe to the click reaction buffer at a final concentration of 1-10 µM.

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with Hoechst stain for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides using a suitable mounting medium.

  • Image the cells using a fluorescence microscope.

Click_Chemistry_Workflow start Cells labeled with 13-TDYA wash1 Wash with PBS (2x) start->wash1 fix Fix with 3.7% PFA wash1->fix wash2 Wash with PBS (2x) fix->wash2 permeabilize Permeabilize with 0.5% Triton X-100 wash2->permeabilize wash3 Wash with PBS (2x) permeabilize->wash3 click_reaction Incubate with Click Reaction Cocktail wash3->click_reaction wash4 Wash with PBS (3x) click_reaction->wash4 counterstain Counterstain with Hoechst wash4->counterstain wash5 Wash with PBS (2x) counterstain->wash5 mount Mount for Imaging wash5->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for click chemistry labeling.

Data Presentation

Table 1: Troubleshooting Summary for 13-TDYA Experiments

Problem Primary Cause Recommended Solution
No/Low SignalPoor SolubilityUse 13-TDYA-BSA complex
Suboptimal ConcentrationPerform dose-response (10-100 µM)
Inefficient Click ReactionOptimize click chemistry conditions
High CytotoxicityLipotoxicityLower 13-TDYA concentration
Solvent ToxicityKeep final DMSO concentration <0.1%
Copper ToxicityUse fixed cells or copper-free click
High BackgroundNon-specific probe bindingIncrease wash steps; include no-alkyne control
AutofluorescenceImage unstained cells to assess background

Concluding Remarks

The successful use of this compound as a research tool hinges on overcoming its inherent hydrophobicity to ensure efficient cellular delivery. By utilizing the BSA conjugation method and optimizing experimental parameters such as concentration and incubation time, researchers can achieve robust and reproducible results. The troubleshooting guides and detailed protocols provided herein are intended to serve as a valuable resource for navigating the common challenges associated with the use of 13-TDYA. For further assistance, please do not hesitate to contact our technical support team.

References

  • Zlatanos, S., Laskaridis, K., Koliokota, E., & Sagredos, A. (2011). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. Grasas y Aceites, 62(4), 462-466. [Link]
  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941. [Link]
  • Rodríguez, S., Camps, F., & Fabriàs, G. (2001). Synthesis of gem-Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid. Journal of Organic Chemistry, 66(24), 8052–8058. [Link]
  • Grafiati. (2025). Journal articles: 'Tetradecoic acid'.
  • Wu, H., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3598. [Link]
  • Castillo, C. R., et al. (2019). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Microbiology, 10, 2453. [Link]
  • PubChem. (n.d.). This compound.
  • Hannoush, R. N., & Arenas-Ramirez, N. (2009). Imaging the lipidome: omega-alkynyl fatty acids for detection and cellular visualization of lipid-modified proteins. ACS chemical biology, 4(7), 581–587. [Link]
  • Arouri, A., & Mouritsen, O. G. (2016). Effect of fatty acids on the permeability barrier of model and biological membranes. Chemistry and physics of lipids, 199, 54–64. [Link]
  • Zand, A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Pharmaceutical and Biomedical Analysis, 172, 220-235. [Link]
  • Vermaas, J. V., et al. (2018). Membrane Permeability of Fatty Acyl Compounds Studied via Molecular Simulation. Journal of Physical Chemistry B, 122(25), 6561-6572. [Link]
  • Lim, H. S., et al. (2015). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Hannoush, R. N. (2015). Imaging the Lipidome: ω-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. Methods in enzymology, 559, 147–162. [Link]
  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 30(2), 594–604.e4. [Link]
  • Mindt, T. L., et al. (2018). Click Chemistry and Radiochemistry: An Update. Accounts of chemical research, 51(7), 1558–1569. [Link]
  • McCaffery, P., & Drager, U. C. (2007). Retinoic acid stability in stem cell cultures. Stem cells (Dayton, Ohio), 25(9), 2247–2253. [Link]
  • Lee, J. H., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 422–433. [Link]
  • Li, X., et al. (2020). Preparation Optimization of Bovine Serum Albumin Nanoparticles and Its Application for siRNA Delivery. International journal of nanomedicine, 15, 7831–7843. [Link]
  • Click Chemistry Tools. (n.d.). Click Chemistry Protocols.
  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie (International ed. in English), 51(24), 5852–5856. [Link]
  • Drozdova, M. G., et al. (2022). Folate-Functionalized Albumin-Containing Systems: Non-Covalent vs. Covalent Binding of Folic Acid. Pharmaceutics, 14(11), 2498. [Link]
  • Szecowka, M., et al. (2013). Overview of 13 C Labeling Kinetics from Primary C Metabolism. The Plant cell, 25(2), 413–425. [Link]
  • Luan, Y., et al. (2022). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Metabolites, 12(3), 220. [Link]
  • Al-Kassas, R., et al. (2023). Preparation and Optimization of Bovine Serum Albumin Nanoparticles as a Promising Gelling System for Enhanced Nasal Drug Administration. Gels (Basel, Switzerland), 9(11), 896. [Link]
  • Namasivayam, S. K. R., et al. (2018). Optimization of the parameters for the BSA nanoparticles at the target size of 100nm. Journal of Applied Pharmaceutical Science, 8(03), 071-080. [Link]
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Technical Support Center: Optimizing 13-Tetradecynoic Acid Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of 13-tetradecynoic acid in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. Here, we will delve into the nuances of optimizing the concentration of this valuable metabolic probe to ensure the integrity and reproducibility of your results.

Introduction: The Power and Pitfalls of this compound

This compound, an analog of myristic acid, is a powerful tool for studying a variety of cellular processes, most notably protein myristoylation, through the use of click chemistry.[1][2] Its terminal alkyne group allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and enrichment of myristoylated proteins and other lipid-modified molecules.[3] However, like any exogenous agent introduced into a complex biological system, its application is not without challenges. The concentration of this compound must be carefully optimized to achieve a balance between efficient metabolic incorporation and minimal cellular perturbation. This guide will provide you with the necessary information to navigate these challenges and successfully integrate this probe into your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of this compound in cell culture.

Q1: What is the optimal starting concentration for this compound in my cell line?

A1: The optimal concentration of this compound is highly cell-type dependent and must be determined empirically. However, a good starting point for many mammalian cell lines is in the range of 10-50 µM. For context, studies using the related compound 13-methyltetradecanoic acid have explored concentrations between 20-80 µg/ml, which corresponds to approximately 89-356 µM.[4] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals.

Q2: How should I prepare and store my this compound stock solution?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the DMSO stock directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time will depend on the rate of metabolic incorporation in your cell line and the specific biological process you are studying. A typical incubation period ranges from 4 to 24 hours. Shorter incubation times may be sufficient for rapidly proliferating cells or for studying dynamic processes, while longer times may be necessary for less metabolically active cells or to achieve a higher degree of labeling. It is advisable to perform a time-course experiment to determine the optimal incubation period for your system.

Q4: Can this compound be toxic to my cells?

A4: Yes, at high concentrations or with prolonged exposure, this compound can exhibit cytotoxicity.[4] This can be due to the inherent properties of the fatty acid analog or the accumulation of its metabolites. It is essential to assess cell viability and morphology during your optimization experiments. A simple cell viability assay, such as Trypan Blue exclusion or an MTT assay, should be performed in parallel with your dose-response experiments.

Q5: What are the key controls I should include in my experiments?

A5: To ensure the specificity of your results, several controls are essential:

  • No-alkyne control: Cells that are not treated with this compound but are subjected to the same click chemistry reaction and detection steps. This will help identify any background signal from the reagents.[5]

  • Vehicle control: Cells treated with the same concentration of DMSO as your experimental samples to control for any effects of the solvent.

  • Competition control: Co-incubation of cells with this compound and an excess of natural myristic acid. A significant reduction in signal in the presence of the natural fatty acid would indicate specific metabolic incorporation.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Low or No Signal 1. Suboptimal Concentration: The concentration of this compound is too low for efficient metabolic incorporation.Perform a dose-response experiment to identify the optimal concentration (e.g., 10, 25, 50, 100 µM).
2. Insufficient Incubation Time: The incubation period is too short for detectable labeling.Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time.
3. Inefficient Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is not working efficiently.Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentrations of copper, ligand, and reducing agent. Consider using a commercially available click chemistry kit for reliable performance.
High Background 1. Non-specific Binding of Detection Reagents: The fluorescent probe or biotin is binding non-specifically to cellular components.Include a no-alkyne control to assess the level of background. Increase the number of washing steps after the click reaction. Use a blocking agent, such as bovine serum albumin (BSA), before adding the detection reagent.[5]
2. Reagent Contamination: One or more of your reagents may be contaminated.Use fresh, high-purity reagents. Filter-sterilize solutions where appropriate.
Cell Death or Altered Morphology 1. Cytotoxicity of this compound: The concentration of the fatty acid analog is too high.Perform a dose-response experiment and assess cell viability using a standard assay (e.g., Trypan Blue, MTT). Choose a concentration that provides good labeling with minimal impact on cell health.
2. Solvent Toxicity: The concentration of DMSO in the final culture medium is too high.Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).
3. Perturbation of Lipid Metabolism: Exogenous fatty acids can alter cellular lipid homeostasis and signaling pathways.[6][7]Use the lowest effective concentration of this compound and the shortest possible incubation time. Be aware of potential off-target effects and interpret your results accordingly.

Experimental Protocols & Workflows

Protocol 1: Determining the Optimal Concentration of this compound

This protocol provides a framework for a dose-response experiment to identify the optimal working concentration of this compound for your specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or Trypan Blue)

  • Click chemistry detection reagents (e.g., fluorescent azide)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Prepare this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle-only (DMSO) control.

  • Treatment: Remove the existing medium from your cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 16 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Metabolic Labeling Detection:

    • Wash the cells twice with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells twice with PBS.

    • Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

    • Wash the cells twice with PBS.

    • Perform the click chemistry reaction according to a standard protocol to attach your fluorescent azide.

    • Wash the cells thoroughly to remove unreacted reagents.

    • Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence intensity and cell viability as a function of the this compound concentration. The optimal concentration will be the one that gives a robust signal with minimal cytotoxicity.

Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 13-TDA Stock (10-50 mM in DMSO) dose_response Treat with a Range of 13-TDA Concentrations (e.g., 0-100 µM) prep_stock->dose_response seed_cells Seed Cells in Multi-well Plate seed_cells->dose_response incubation Incubate for a Fixed Time (e.g., 16h) dose_response->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability labeling Detect Metabolic Labeling (Click Chemistry + Fluorescence) incubation->labeling analyze Plot Signal & Viability vs. Concentration viability->analyze labeling->analyze optimize Determine Optimal Concentration analyze->optimize

Caption: Workflow for determining the optimal concentration of this compound.

Expert Insights on Cellular Impact

The introduction of an exogenous fatty acid analog like this compound can have broader effects on cellular metabolism beyond its intended use as a probe. Long-chain fatty acids are not merely structural components; they are also key signaling molecules and energy sources.[8] Their influx can influence pathways such as fatty acid oxidation, lipid synthesis, and the activation of nuclear receptors like PPARs.[7] For instance, an overload of fatty acids can lead to lipotoxicity, a condition characterized by cellular dysfunction and apoptosis. Therefore, it is paramount to use the lowest effective concentration of this compound to minimize these off-target effects and ensure that the observed phenomena are a direct result of the process being studied, rather than a consequence of metabolic stress.

References

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Technical Support Center: Preventing 13-Tetradecynoic Acid Degradation In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting issues related to the in vitro degradation of 13-tetradecynoic acid (13-TDYA). As a terminal alkyne-containing fatty acid, 13-TDYA is a valuable tool for a variety of biochemical applications.[1][2] However, its structure also makes it susceptible to degradation, which can impact experimental results. This document offers in-depth technical guidance and practical solutions to ensure the stability and integrity of 13-TDYA in your experiments.

Foundational Knowledge: Understanding 13-TDYA Degradation Pathways

The degradation of this compound in an in vitro setting can be broadly categorized into two main pathways: enzymatic and non-enzymatic degradation. A thorough understanding of these pathways is critical for developing effective preventative strategies.

1. Enzymatic Degradation:

The primary route of enzymatic degradation for many fatty acids, including 13-TDYA, is through the action of cytochrome P450 (CYP) enzymes.[3][4] These enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds.[3][5] Specifically, members of the CYP2C, CYP2J, CYP4A, and CYP4F families are known to metabolize fatty acids.[6] The terminal alkyne group in 13-TDYA makes it not only a substrate but also a potential mechanism-based inactivator of certain CYP isoforms, leading to its consumption and the formation of various metabolites.[7][8]

2. Non-Enzymatic Degradation:

Polyunsaturated and modified fatty acids are susceptible to non-enzymatic oxidation through the action of reactive oxygen species (ROS).[9][10][11] This process, also known as lipid peroxidation, can be initiated by various factors present in in vitro systems, such as exposure to air, light, and transition metal ions.[12][13][14] The triple bond in the alkyne group of 13-TDYA can be a target for oxidative attack, leading to a variety of degradation products and a reduction in the concentration of the active compound.

Troubleshooting Guide: A Proactive Approach to Preventing Degradation

This section provides a question-and-answer formatted guide to directly address common issues and provide actionable solutions for preventing the degradation of 13-TDYA.

Question 1: I am observing a rapid loss of 13-TDYA in my cell-based experiments. What is the likely cause and how can I mitigate it?

Answer: The most probable cause for the rapid loss of 13-TDYA in a cellular context is enzymatic degradation by cytochrome P450 enzymes. To confirm and prevent this, the use of a broad-spectrum CYP inhibitor is recommended.

Experimental Workflow for Preventing CYP-Mediated Degradation

Caption: Workflow to diagnose and prevent CYP-mediated 13-TDYA degradation.

Detailed Protocol: Inhibition of Cytochrome P450 Enzymes

  • Prepare 1-ABT Stock Solution: Dissolve 1-aminobenzotriazole (1-ABT) in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).

  • Pre-incubation: Treat your cells with 1-ABT at a final concentration of 1 mM for 1-2 hours prior to the addition of 13-TDYA.[15] This allows for the effective inactivation of the CYP enzymes.[16][17]

  • Co-incubation: Add 13-TDYA to the culture medium containing 1-ABT and proceed with your experiment.

  • Analysis: At the end of your experiment, quantify the concentration of 13-TDYA to determine the effectiveness of the inhibition.

Parameter Recommendation Rationale
CYP Inhibitor 1-Aminobenzotriazole (1-ABT)A broad-spectrum, irreversible inhibitor of multiple CYP isoforms.[16][18][19]
Working Concentration 1 mMAn effective concentration for significant inhibition of CYP activity in vitro.[15]
Pre-incubation Time 1-2 hoursAllows for mechanism-based inactivation of the enzymes.[19]

Question 2: I am still observing some degradation of 13-TDYA, even in my cell-free controls. What could be the cause?

Answer: Degradation in acellular conditions points towards non-enzymatic oxidation. This can be minimized by implementing proper storage and handling procedures and by using antioxidants.

Strategies for Preventing Non-Enzymatic Oxidation

Caption: Best practices to mitigate non-enzymatic oxidation of 13-TDYA.

Detailed Recommendations:

  • Storage: this compound should be stored in a cool, dry, and dark place.[1][20] For long-term storage, it is recommended to keep it at -20°C.[1] If the compound is in an organic solvent, it should be stored in a glass container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[21]

  • Handling: When preparing solutions, use glass or stainless steel labware to avoid leaching of impurities from plastics.[21] Minimize exposure to air and light. It is advisable to prepare fresh solutions for each experiment.

  • Antioxidants: The addition of antioxidants to your in vitro system can help to quench reactive oxygen species and prevent lipid peroxidation.[22][23]

Antioxidant Typical Working Concentration Notes
Vitamin E (α-tocopherol) 10-50 µMA potent lipid-soluble antioxidant that can protect against lipid peroxidation.[22]
Ascorbic Acid (Vitamin C) 50-100 µMA water-soluble antioxidant that can act synergistically with Vitamin E.[22]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing this compound? A1: this compound is soluble in organic solvents such as DMSO and ethanol.[1] For storage, it is best to dissolve it in a high-quality organic solvent and store it in a glass vial at -20°C under an inert atmosphere.[21][24]

Q2: How should I handle this compound to minimize degradation? A2: To minimize degradation, handle this compound in a clean, dry environment, away from direct light and heat.[20][25] Use airtight glass containers for storage and avoid contact with incompatible substances.[20][21]

Q3: Can I use other CYP inhibitors besides 1-ABT? A3: While 1-ABT is a broad-spectrum inhibitor, other more specific inhibitors of fatty acid metabolism exist, such as certain fatty acid analogs themselves.[26][27][28][29][30][31] The choice of inhibitor may depend on the specific CYP isoforms you are targeting and your experimental system.

Q4: Are there specific analytical methods to monitor the degradation of 13-TDYA? A4: Yes, liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying 13-TDYA and its potential degradation products.[10]

References

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  • Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. Molecules. 2021;26(19):5864.
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  • Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells. Graefe's Archive for Clinical and Experimental Ophthalmology. 2004;242(1):61-67.
  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Cancers. 2021;13(16):4147.
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  • Dual inhibition of mycobacterial fatty acid biosynthesis and degradation by 2-alkynoic acids. The Journal of Biological Chemistry. 2005;280(14):13644-13652.
  • The enzymic and non-enzymic degradation of colneleic acid, an unsaturated fatty acid ether intermediate in the lipoxygenase pathway of linoleic acid oxidation in potato (Solanum tuberosum) tubers. Biochemical Journal. 1974;137(1):1-12.
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Technical Support Center: Minimizing Cytotoxicity of Alkynyl Myristic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of alkynyl myristic acid in metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating the potential cytotoxicity associated with this powerful chemical probe. Our goal is to help you achieve robust and reproducible results by understanding and addressing the underlying causes of cell stress and death.

Understanding the "Why": The Mechanisms of Alkynyl Myristic Acid Cytotoxicity

Alkynyl myristic acid is an invaluable tool for studying protein N-myristoylation, a critical lipid modification involved in protein trafficking and signal transduction.[1] The terminal alkyne group is a bioorthogonal handle, meaning it does not interfere with native cellular processes and allows for specific detection via click chemistry.[2][3][4] However, like many fatty acids, when used sub-optimally, it can induce cellular stress.

The primary drivers of cytotoxicity include:

  • Poor Aqueous Solubility: Free fatty acids are poorly soluble in aqueous cell culture media.[] At high concentrations, they can act like detergents, disrupting the lipid bilayer of the cell membrane and causing loss of integrity.

  • Lipotoxicity: Excessive uptake and accumulation of saturated fatty acids can lead to cellular dysfunction, a phenomenon known as lipotoxicity.[6] This can trigger stress pathways in the endoplasmic reticulum (ER) and mitochondria, ultimately leading to apoptosis.[7]

  • Off-Target Effects: High concentrations of fatty acid analogs can lead to non-specific incorporation or activation of unintended cellular pathways.[8]

  • Copper-Catalyzed Click Reaction Toxicity: The subsequent detection step often involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Copper ions can be toxic to live cells.[9]

Understanding these root causes is the first step toward designing experiments that yield high-quality data without compromising cell health. This guide provides actionable protocols and troubleshooting advice to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My cells are dying after I add the alkynyl myristic acid. What's the most likely cause?

A: The most common cause is the direct addition of the fatty acid (dissolved in a solvent like DMSO) to the media. Free fatty acids have low solubility and can disrupt cell membranes.[] The recommended solution is to pre-complex the alkynyl myristic acid with fatty-acid-free Bovine Serum Albumin (FAF-BSA) after saponification. This mimics the natural transport of fatty acids in vivo and dramatically improves both solubility and cellular uptake while reducing toxicity.[2][8][9]

Q2: What is saponification and why is it necessary?

A: Saponification is the process of treating the fatty acid with a base, such as potassium hydroxide (KOH), to convert it into a salt (a soap). This deprotonates the carboxylic acid, increasing its solubility in the aqueous solution containing FAF-BSA, which is crucial for efficient complex formation.[2][9] This step is particularly important for longer-chain fatty acids but is highly recommended for all alkynyl fatty acids to ensure consistent results.[8]

Q3: What concentration of alkynyl myristic acid should I start with?

A: The optimal concentration is highly cell-type dependent.[10] For alkynyl myristate, a good starting point is 25 µM.[8][11] However, we strongly recommend performing a dose-response experiment, testing a range from 10 µM to 100 µM, to determine the highest concentration that provides robust labeling without inducing significant cell death for your specific cell line.[2]

Q4: How long should I incubate my cells with the probe?

A: Incubation time is another critical parameter to optimize. While longer incubation can increase signal, it can also increase toxicity.[9] A time course of 3 to 6 hours is often sufficient for detectable labeling.[11] For kinetic studies, labeling has been detected in as little as one minute.[11] We recommend performing a time-course experiment (e.g., 1, 3, 6, and 12 hours) to find the shortest time required for your desired signal intensity.

Q5: Should I use serum-free media for labeling?

A: It is highly recommended to use media supplemented with delipidated fetal bovine serum (FBS) instead of regular FBS.[9] Standard serum contains endogenous fatty acids that will compete with the alkynyl analog for metabolic incorporation, potentially reducing your signal. Delipidated serum minimizes this competition.

Q6: My cells look fine after labeling but die after the click chemistry reaction. What's wrong?

A: This strongly suggests toxicity from the copper catalyst used in the click reaction.[9] To mitigate this, you should:

  • Use the lowest effective concentration of copper.

  • Include a copper chelator in the reaction buffer.

  • Keep the reaction time as short as possible.

  • Whenever the experimental design allows, perform the click reaction on fixed cells or cell lysates rather than live cells to completely avoid exposing viable cells to copper.[9]

Troubleshooting & Optimization Protocols

As a Senior Application Scientist, I cannot overstate the importance of systematic optimization. The following protocols are designed to be self-validating systems to establish a robust experimental window for your specific model.

Protocol 1: Saponification and BSA Conjugation of Alkynyl Myristic Acid

This protocol enhances the solubility and delivery of the fatty acid probe, forming the foundation for minimizing cytotoxicity.[2][8][9]

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • 100 mM Alkynyl Myristic Acid: Dissolve the fatty acid in DMSO. Store at -20°C.

    • 100 mM KOH: Prepare fresh.

    • 10% (w/v) FAF-BSA: Dissolve fatty-acid-free BSA in pre-warmed (37°C) serum-free media (e.g., DMEM). Filter sterilize and store at -20°C.

  • Saponification & Conjugation (Prepares a 20x Stock):

    • In a sterile conical vial (use glass to prevent the fatty acid from binding to the surface), combine the reagents in the following ratio: 1 volume of 100 mM Alkynyl Myristic Acid, 1 volume of 100 mM KOH, and 25 volumes of 10% FAF-BSA.[2]

    • Example: For ~1 mL of 20x stock, mix 40 µL of fatty acid, 40 µL of KOH, and 1 mL of 10% FAF-BSA.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation to facilitate saponification and binding to BSA. Some initial precipitation of BSA may occur due to heat but should resolve during incubation.[2]

  • Cell Labeling:

    • Add the 20x saponified fatty acid-BSA conjugate to your cells in culture at a 1:20 dilution. For example, add 50 µL of the 20x stock to 950 µL of media in a well.

G cluster_prep Probe Preparation cluster_labeling Cell Labeling FA Alkynyl Myristic Acid (in DMSO) Mix Combine & Incubate 37°C for 1 hour FA->Mix KOH KOH Solution KOH->Mix BSA 10% FAF-BSA (in Media) BSA->Mix Cells Cells in Culture (Delipidated Serum) Analysis Downstream Analysis (Click Chemistry, etc.) Cells->Analysis Mix->Cells Add 1:20 to Media caption Workflow for Probe Preparation and Cell Labeling.

Caption: Workflow for Probe Preparation and Cell Labeling.

Protocol 2: Determining Optimal Concentration (Dose-Response)

This experiment identifies the ideal concentration that balances strong signal with minimal toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells at a density that will result in 60-70% confluency at the time of labeling.

  • Prepare Serial Dilutions: Prepare 20x stocks of saponified alkynyl myristic acid-BSA conjugate to achieve a range of final concentrations.

  • Labeling: Replace the media in each well with fresh media (containing delipidated serum) and add the 20x stocks to achieve the desired final concentrations.

  • Incubation: Incubate for a fixed period (e.g., 6 hours).

  • Assessment: After incubation, assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay, or live/dead staining). Concurrently, lyse a parallel set of wells to analyze labeling efficiency via click chemistry and subsequent western blot or fluorescence imaging.

  • Analysis: Plot cell viability (%) and signal intensity against the fatty acid concentration. The optimal concentration is the highest one in the plateau region before a significant drop in viability.

Data Presentation: Example Dose-Response Data

Final Concentration (µM)Cell Viability (%)Relative Signal IntensityRecommendation
0 (Control)100%0-
1098%+Good signal, minimal toxicity
25 95% +++ Optimal starting point [8]
5085%++++Increased signal, slight toxicity
10060%+++++High signal, significant toxicity[2]
Key Cellular Pathways and Troubleshooting Logic

Understanding the cellular journey of alkynyl myristic acid helps in diagnosing experimental issues. The probe, complexed to BSA, is taken up by fatty acid transporters.[7] Inside the cell, it is activated to its CoA ester and then attached to proteins by N-myristoyltransferase (NMT). Excess fatty acids can be shunted into other pathways, potentially leading to stress.

G Ext Alkynyl-Myristate-BSA (in Media) FAT Fatty Acid Transporter (FAT/CD36) Ext->FAT Membrane Cell Membrane Int Intracellular Alkynyl-Myristate FAT->Int Uptake CoA Activation to Alkynyl-Myristoyl-CoA Int->CoA Excess Excess Fatty Acid Pool Int->Excess High Concentration NMT N-Myristoyltransferase (NMT) CoA->NMT LabeledProtein Labeled Protein (Signal) NMT->LabeledProtein Incorporation Protein Target Protein Protein->NMT ER ER Stress Excess->ER Mito Mitochondrial Dysfunction Excess->Mito Apoptosis Apoptosis ER->Apoptosis Mito->Apoptosis caption Cellular uptake and potential cytotoxicity pathways.

Caption: Cellular uptake and potential cytotoxicity pathways.

By methodically applying the principles of probe solubilization, dose-response, and time-course optimization, you can effectively minimize the cytotoxicity of alkynyl myristic acid and ensure the integrity of your biological system, leading to reliable and publishable data.

References
  • Gray, R. A. V., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. JoVE Journal, 10(3791), 62107. [Link]
  • Charron, G., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43. [Link]
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  • Yap, M. C., et al. (2010). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Journal of Lipid Research, 51(6), 1566–1580. [Link]
  • Yap, M. C., et al. (2010). Using-alkynyl-palmitate analog as a chemical reporter to label proteins...
  • Kuda, O., et al. (2016). Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(12), 1907-1918. [Link]
  • Liao, C., et al. (2024). Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. STAR Protocols, 5(2), 102987. [Link]
  • Hsu, T. L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences, 104(8), 2614-2619. [Link]
  • Cnop, M., et al. (2007). Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells. Diabetologia, 50(9), 1970-1979. [Link]
  • Tu, C., et al. (2020). Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids. International Journal of Molecular Sciences, 21(21), 8247. [Link]
  • Chuh, K. N., & Pratt, M. R. (2016). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 8(4), 231-252. [Link]

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Technical Support Center: Reducing Non-Specific Binding of 13-Tetradecynoic Acid (13-TDYA) Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 13-tetradecynoic acid (13-TDYA) and other alkyne fatty acid probes for metabolic labeling of protein acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring data of the highest quality and integrity.

Protein acylation, a critical post-translational modification, regulates protein localization, stability, and function.[1] Probes like 13-TDYA are powerful tools for studying these modifications, allowing for the metabolic incorporation of a bioorthogonal alkyne handle onto acylated proteins.[2] This handle can then be "clicked" to a reporter tag (e.g., biotin or a fluorophore) for detection and analysis.[3][4]

However, the hydrophobic nature of the fatty acid probe can lead to significant non-specific binding, resulting in high background and confounding results. This guide provides a structured approach to understanding, diagnosing, and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with 13-TDYA?

A1: The primary cause is the hydrophobic nature of the 14-carbon fatty acid chain. This allows the probe to associate non-covalently with abundant, non-acylated proteins and lipids through hydrophobic interactions, similar to how detergents interact with proteins.[5][6] This can lead to a high background signal across the entire lane of a gel or blot.

Q2: I see signal in my "no-probe" negative control. What does this mean?

A2: Signal in a control sample that was not treated with 13-TDYA indicates that the non-specific binding is occurring during the post-lysis steps.[7] The likely culprit is the azide-reporter (e.g., Azide-Biotin or Azide-Fluorophore) binding non-specifically to proteins in the lysate.[7][8] Troubleshooting should focus on the click chemistry and downstream washing steps.

Q3: Can I use a different detergent in my lysis or wash buffers?

A3: Yes, but with caution. Detergents are crucial for minimizing non-specific binding but can also disrupt protein-protein interactions if you are performing a co-immunoprecipitation. Harsh ionic detergents like SDS are excellent for reducing background but will denature proteins.[5] Milder, non-ionic detergents like NP-40 or Triton X-100 are better for preserving protein complexes but may be less effective at eliminating background.[5][9] Optimization is key, and a low concentration (e.g., 0.05%) of a non-ionic detergent is often a good starting point for immunoprecipitation experiments.[10]

Q4: Is it better to use an alkyne probe and an azide tag, or vice-versa?

A4: The consensus in the field favors using an alkyne-functionalized metabolic probe (like 13-TDYA) and an azide-functionalized reporter tag. Some studies have noted that using an azide-probe and an alkyne-reporter can lead to higher non-specific background.[4][8]

In-Depth Troubleshooting Guide

This guide is structured by experimental stage to help you pinpoint the source of non-specific binding.

Stage 1: Metabolic Labeling

dot graph TD { subgraph "Stage 1: Metabolic Labeling Workflow" A[Start: Seed Cells] --> B{Optimize ProbeConcentration & Time}; B --> C[Metabolically Label Cellswith 13-TDYA]; C --> D[Wash Cells Thoroughly]; D --> E[Harvest Cells for Lysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF } caption: "Workflow for the metabolic labeling of cells with 13-TDYA."

Issue: High background signal that is present in the +probe lane but absent in the -probe control.

This pattern suggests that excess or unincorporated 13-TDYA is the source of the background. The problem lies within the labeling or lysis/washing steps.

Q: My labeled samples have very high background, but my no-probe control is clean. How do I fix this?

A: This indicates an issue with the probe itself, either from using too high a concentration, labeling for too long, or insufficient removal of the unincorporated probe after labeling.

  • Causality: Using an excessive concentration of 13-TDYA can lead to non-enzymatic acylation or force the probe into lipid droplets and other hydrophobic compartments, which can contaminate your protein lysate.[11] Prolonged incubation can also increase this off-target incorporation and may induce cellular stress.

  • Troubleshooting Steps:

    • Optimize Probe Concentration: Perform a dose-response experiment. Titrate the 13-TDYA concentration to find the lowest level that still provides a robust specific signal for your protein of interest.

    • Optimize Incubation Time: Run a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the shortest incubation time needed for sufficient labeling.[7] This minimizes both toxicity and non-specific incorporation.[7]

    • Improve Washing: Before cell lysis, ensure you are thoroughly washing the cells to remove residual, unincorporated probe from the media and cell surfaces. Washing with PBS containing a low concentration of fatty-acid-free BSA (e.g., 1%) can help sequester and remove hydrophobic probes.[12]

    • Sample Preparation: When preparing the 13-TDYA for addition to media, saponifying the fatty acid with KOH and conjugating it to fatty-acid-free BSA can improve its solubility and delivery to cells, potentially allowing for lower effective concentrations.[4][13]

ParameterStarting RecommendationOptimization Range
13-TDYA Concentration 25 µM5 - 100 µM
Incubation Time 16 hours4 - 24 hours
Pre-Lysis Wash 2x with cold PBS3x with cold PBS + 1% BSA

Table 1: Recommended starting conditions and optimization ranges for 13-TDYA metabolic labeling.

Stage 2: Cell Lysis and Click Chemistry Reaction

dot graph TD { subgraph "Stage 2: Lysis & Click Reaction Workflow" A[Start: Harvested Cells] --> B[Lyse Cells inOptimized Buffer]; B --> C{Perform Click Reaction}; C --> D[Precipitate Proteins]; D --> E[Wash Protein Pellet]; E --> F[Analyze Sample]; end style A fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF } caption: "Workflow for cell lysis and the click chemistry reaction."

Issue: High background signal is observed in ALL samples, including the "no-probe" negative control.

This is a classic sign that the non-specific binding is independent of metabolic labeling and is caused by one of the click reaction components or improper post-reaction cleanup.

Q: Why is my negative control (cells not treated with 13-TDYA) showing a strong signal after the click reaction?

A: This is typically caused by the azide-reporter (e.g., TAMRA-azide, Biotin-azide) binding non-specifically to proteins in the lysate. [14] It can also be caused by inefficient removal of excess click reagents.

  • Causality: Azide reporters, especially those with bulky hydrophobic groups like biotin or fluorescent dyes, can themselves bind non-specifically to proteins.[7] Furthermore, residual copper catalyst can cause protein aggregation and precipitation, trapping reagents and leading to background.[7]

  • Troubleshooting Steps:

    • Titrate Azide-Reporter Concentration: The final concentration of the azide-reporter is critical. While protocols may suggest a starting point, it's often necessary to titrate this down. A typical starting concentration is 20 µM, but this can often be reduced significantly to lower background without sacrificing the specific signal.[15][16]

    • Ensure Fresh Reagents: The click reaction is sensitive to reagent quality. The sodium ascorbate reducing agent is particularly susceptible to oxidation.[15] Always prepare a fresh stock solution of sodium ascorbate immediately before setting up the reaction.[15][17]

    • Optimize Lysis Buffer: Avoid buffers containing primary amines, such as Tris, as they can interfere with the copper-catalyzed reaction.[3] Buffers like HEPES or PBS are preferred.[3] Including 1% SDS in the lysis buffer helps denature proteins, which can expose the incorporated alkyne tag and reduce non-specific interactions.[4]

    • Improve Post-Click Washing: After the click reaction, it is essential to remove all unbound reporter and reaction components. A methanol/chloroform precipitation is a robust method for cleaning up the protein sample.[15][16] Ensure the protein pellet is thoroughly washed with methanol after precipitation to remove residual reagents.[15][16]

Validated Experimental Protocols

Protocol 1: High-Stringency Cell Lysis and Click Reaction

This protocol is optimized to minimize non-specific binding during the click chemistry step.

  • Cell Lysis:

    • Wash metabolically labeled (and control) cell pellets once with ice-cold PBS.

    • Resuspend the cell pellet in a minimal volume (e.g., 50-100 µL) of 1% SDS in 50 mM HEPES buffer.

    • Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.

    • Measure protein concentration using a detergent-compatible assay (e.g., BCA).[18]

  • Click Reaction Master Mix:

    • For each 50 µL of lysate (containing 50-100 µg of protein), prepare a master mix. Note: Add reagents in the order listed.[13]

    • THPTA (or TBTA) ligand: Add to a final concentration of 100 µM.

    • Copper (II) Sulfate (CuSO₄): Add to a final concentration of 1 mM.

    • Azide-Reporter (e.g., Azide-Biotin): Add to a final concentration of 20 µM (optimization may be required).[15][16]

  • Initiate Reaction:

    • Add the master mix to the protein lysate.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.[16][17]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[16][17]

Protocol 2: Methanol/Chloroform Protein Precipitation and Wash

This procedure effectively removes excess reagents after the click reaction.[15][16]

  • Precipitation:

    • To your ~200 µL final click reaction volume, add 600 µL of methanol. Vortex briefly.

    • Add 150 µL of chloroform. Vortex briefly.

    • Add 400 µL of dH₂O. Vortex briefly.

    • Centrifuge for 5 minutes at >13,000 x g. You will see three layers: an upper aqueous layer, a protein interface, and a lower organic layer.

  • Washing:

    • Carefully remove the upper aqueous layer without disturbing the protein interface.[15][16]

    • Add 450 µL of methanol to the tube. Vortex briefly.

    • Centrifuge for 5 minutes at >13,000 x g to pellet the protein.[15][16]

    • Carefully discard the supernatant.

    • Repeat the methanol wash (steps 3-5) one more time for a total of two washes.

  • Final Steps:

    • Briefly air-dry the protein pellet for 10-15 minutes to remove excess methanol. Do not over-dry.[15][16]

    • Resuspend the pellet in an appropriate buffer (e.g., SDS-PAGE sample buffer) for downstream analysis.

By systematically addressing each stage of the experiment and applying these optimized protocols, you can significantly reduce non-specific binding and generate clean, reliable data in your studies of protein acylation.

References

  • Troubleshooting Inconsistent Results in Protein Labeling with 12-Bromododecanoic Acid. Benchchem. URL
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  • Technical Support Center: Metabolic Labeling with Alkyne F
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  • How do detergents interfere with protein assays? Biology Stack Exchange. URL
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  • Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific - US. URL
  • Optimizing the labeling of proteins. Molecular Devices. URL
  • what might be causing non-specific binding? more detailed protocol used in comments. Reddit. URL
  • How to reduce unspecific binding in an intracellular click-reaction?
  • Non-Specific Binding: Wh
  • Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry.
  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins.
  • Chemical Reporters for Exploring Protein Acylation. PubMed Central (PMC)
  • Possible causes of non-specific binding of primary antibody but none to my protein of interest?
  • Protocol: Click-Chemistry Labeling of Oligonucleotides and DNA. Lumiprobe. URL
  • Technologies and Challenges in Proteomic Analysis of Protein S-acylation. PubMed Central (PMC)
  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
  • Western Blot Troubleshooting: High Background. Proteintech Group. URL
  • Click Chemistry. metabion. URL
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm. URL
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. URL
  • Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. PubMed Central (PMC). URL
  • Protein Acylation.
  • Introduction to click chemistry: a new method for the labeling and modific
  • What is causing this kind of non-specific binding in our immunos? Reddit. URL

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Technical Support Center: Challenges in Aqueous Click Chemistry with Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Lipid Biochemist

The advent of click chemistry has provided an invaluable toolkit for the precise chemical modification of biomolecules. For researchers in lipidomics, metabolic tracing, and drug delivery, applying these reactions to fatty acids opens up new frontiers in understanding and manipulating biological systems.[1][2] However, the unique amphipathic nature of fatty acids presents significant challenges when performing these conjugations in the aqueous environments essential for biological relevance.

This technical support guide is designed to address the specific, practical issues encountered by researchers, scientists, and drug development professionals. Moving beyond simple protocols, we will explore the underlying chemical principles governing these reactions, providing you with the expert insights needed to troubleshoot common problems, optimize your experimental design, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my click reaction with fatty acids giving low to no yield in aqueous buffers?

A1: The primary culprit is often the poor solubility and self-aggregation of fatty acids in water. Fatty acids are amphipathic, meaning they have a polar (hydrophilic) carboxyl head group and a nonpolar (hydrophobic) hydrocarbon tail.[3] In an aqueous solution, particularly above their critical micelle concentration (CMC), these molecules spontaneously arrange themselves into spherical structures called micelles.[3][4] The hydrophobic tails, which may contain your azide or alkyne reactive group, become sequestered in the nonpolar core of the micelle, rendering them inaccessible to water-soluble catalysts and reaction partners.[5][6] Saturated fatty acids, being more hydrophobic, are especially prone to precipitation.

To overcome this, you must disrupt these aggregates and improve the accessibility of the reactive moieties. Strategies include:

  • Using Co-solvents: Introducing a water-miscible organic solvent like DMSO, t-butanol, or isopropanol can increase the solubility of the fatty acid and break up micelles.

  • Employing Surfactants: A mild, non-ionic surfactant can help to create mixed micelles, improving the solubilization of the fatty acid reactant.

  • Amphiphilic Catalysts/Ligands: For CuAAC, specialized amphiphilic ligands can associate with the fatty acid aggregates and deliver the copper catalyst directly to the site of reaction.[7]

cluster_micelle Micelle Core (Hydrophobic) cluster_aqueous Aqueous Phase (Hydrophilic) FA_Alkyne Fatty Acid-Alkyne (Sequestered) Catalyst Cu(I) Catalyst / Azide Partner Catalyst->FA_Alkyne Reaction Blocked caption Fig 1. Micelle sequestration of reactive groups.

Fig 1. Micelle sequestration of reactive groups.
Q2: Should I use the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reaction for my fatty acid experiment?

A2: The choice between CuAAC and SPAAC is a critical design decision that depends entirely on your experimental context. There is no single "best" method; each has distinct advantages and disadvantages.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its fast kinetics and high efficiency.[8] It is an excellent choice for in vitro applications like creating functionalized lipid libraries, preparing lipidated peptides, or developing lipid-based nanoparticles. However, the copper catalyst is cytotoxic due to its ability to generate reactive oxygen species (ROS), which can damage biomolecules and interfere with cellular processes.[8][9] This makes it generally unsuitable for live-cell imaging or in vivo studies without careful optimization and the use of protective ligands.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the method of choice for biological systems. SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, thereby avoiding the issue of copper toxicity.[10][][12] It is ideal for metabolic labeling of fatty acids in living cells and whole organisms. The trade-off is that SPAAC reactions are generally slower than CuAAC. Furthermore, the strained cyclooctyne reagents (e.g., DBCO, BCN) are bulky and hydrophobic, which can sometimes alter the biological activity or localization of the labeled fatty acid.[5]

Start Start: Fatty Acid Conjugation Goal LiveSystem Working with Live Cells / In Vivo? Start->LiveSystem Kinetics Are Fast Kinetics Critical? LiveSystem->Kinetics No (In Vitro) SPAAC Use SPAAC LiveSystem->SPAAC Yes CuAAC Use CuAAC Kinetics->CuAAC Yes Kinetics->SPAAC No (and want to avoid copper) Warning Warning: Potential for ROS damage and toxicity. Use protective ligands. CuAAC->Warning caption Fig 2. Decision workflow for CuAAC vs. SPAAC.

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Validation & Comparative

A Comparative Guide to Metabolic Labeling of Myristoylated Proteins: 13-Tetradecynoic Acid vs. Azido Myristic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating protein N-myristoylation, a critical lipid modification involved in a myriad of cellular processes, the selection of an appropriate chemical reporter is paramount. This guide provides an in-depth, objective comparison of two widely used myristic acid analogs for metabolic labeling: 13-tetradecynoic acid (13-TDYA) and azido myristic acid. By delving into the underlying chemistry, biological considerations, and experimental workflows, this document aims to equip you with the necessary knowledge to make an informed decision for your specific research needs.

The Central Role of Bioorthogonal Chemistry in Studying Protein Myristoylation

Protein myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a co- and post-translational modification that governs protein localization, stability, and function.[1] The study of this dynamic process has been revolutionized by the advent of bioorthogonal chemistry. This approach utilizes chemical reporters, such as fatty acid analogs, that are metabolically incorporated into proteins and bear a unique functional group—a "bioorthogonal handle"—that does not interfere with biological processes.[2] This handle allows for the specific and covalent attachment of a probe for detection and analysis.

The two most common bioorthogonal handles used in myristic acid analogs are the terminal alkyne of 13-TDYA and the azide group of azido myristic acid. Both of these functional groups are absent in most biological systems, ensuring that the subsequent detection chemistry is highly specific to the labeled molecules.[3]

Head-to-Head Comparison: this compound vs. Azido Myristic Acid

While both 13-TDYA and azido myristic acid serve the same fundamental purpose, there are key differences in their performance that can significantly impact experimental outcomes. The consensus in the field leans towards the use of alkyne-modified fatty acids like 13-TDYA due to enhanced sensitivity and lower background signals in the subsequent detection steps.[4]

FeatureThis compound (13-TDYA)Azido Myristic Acid (e.g., 14-Azidotetradecanoic Acid)
Bioorthogonal Handle Terminal AlkyneAzide
Labeling Efficiency Generally considered high.Can be effective, but may be lower than alkyne analogs in some systems.
Downstream Detection Primarily Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).Primarily CuAAC or Staudinger Ligation.
Sensitivity Generally higher sensitivity in detection.[4]May exhibit lower sensitivity compared to alkyne-based detection.
Background Labeling Lower background signal when used as the probe with an azide-containing tag.[4][5]Can be prone to higher background, especially when an alkyne-containing tag is used in excess.[4]
Cytotoxicity Potential for cytotoxicity, especially at higher concentrations.[4]Potential for cytotoxicity, similar to other fatty acid analogs.[4]
Commercial Availability Widely available from various suppliers.Readily available.

The Underlying Chemistry: A Deeper Dive into Click Chemistry and Background Labeling

The primary method for detecting proteins labeled with 13-TDYA or azido myristic acid is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a type of "click chemistry."[6] This reaction forms a stable triazole linkage between the alkyne and azide groups.

The CuAAC Reaction

Caption: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

A critical consideration in click chemistry is the potential for background, or non-specific, labeling. Research has shown that under standard CuAAC conditions, a side reaction can occur between the alkyne probe, the azide tag, and cysteine residues in proteins, forming thiotriazoles.[7] This can lead to the identification of false-positive "hits" in proteomic studies.

To mitigate this, it is generally recommended to use an alkyne-functionalized probe (like 13-TDYA) and an azide-functionalized detection reagent (e.g., azido-biotin or an azide-fluorophore).[5] When the detection reagent is used in excess, this orientation minimizes the non-specific reaction of the alkyne with cellular thiols.

Experimental Workflow: Metabolic Labeling and Detection

The general workflow for labeling and detecting myristoylated proteins using either 13-TDYA or azido myristic acid is similar.

Metabolic_Labeling_Workflow Start Start with Cultured Cells Metabolic_Labeling Metabolic Labeling (Incubate with 13-TDYA or Azido Myristic Acid) Start->Metabolic_Labeling Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry Reaction (Add Azide/Alkyne Probe, Cu(I) Catalyst, Ligand) Cell_Lysis->Click_Chemistry Downstream_Analysis Downstream Analysis Click_Chemistry->Downstream_Analysis Gel_Electrophoresis In-gel Fluorescence Downstream_Analysis->Gel_Electrophoresis Western_Blot Western Blot (with Streptavidin) Downstream_Analysis->Western_Blot Mass_Spectrometry Mass Spectrometry Downstream_Analysis->Mass_Spectrometry

Caption: A generalized workflow for metabolic labeling and detection of myristoylated proteins.

Detailed Protocol: Metabolic Labeling with this compound (13-TDYA)

This protocol provides a general guideline for the metabolic labeling of myristoylated proteins in cultured mammalian cells using 13-TDYA. Optimization of concentrations and incubation times may be necessary for specific cell lines and experimental goals.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound (13-TDYA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized probe (e.g., Azide-PEG3-Biotin or a fluorescent azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents

  • Fluorescence gel scanner or streptavidin-HRP for Western blotting

Procedure:

  • Cell Culture and Labeling:

    • Plate cells to achieve 70-80% confluency on the day of labeling.

    • Prepare a stock solution of 13-TDYA in DMSO (e.g., 10 mM).

    • Dilute the 13-TDYA stock solution in complete cell culture medium to a final concentration of 25-100 µM.

    • Remove the old medium from the cells and replace it with the 13-TDYA-containing medium.

    • Incubate the cells for 4-16 hours at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following (final concentrations):

      • 50-100 µg of cell lysate

      • Azide-probe (e.g., 100 µM Azide-PEG3-Biotin)

      • 1 mM TCEP

      • 100 µM TBTA

      • 1 mM CuSO₄

    • Adjust the final volume with PBS or lysis buffer.

    • Vortex gently and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for Analysis:

    • Add 4x SDS-PAGE sample buffer to the reaction mixture.

    • Heat the samples at 95°C for 5 minutes.

  • Detection:

    • For in-gel fluorescence: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.

    • For Western blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a streptavidin-HRP conjugate to detect biotinylated proteins.

Concluding Remarks and Recommendations

Based on the current literature and the underlying chemical principles, This compound (13-TDYA) is generally the recommended choice over azido myristic acid for the metabolic labeling of myristoylated proteins. The primary advantages of 13-TDYA are the higher sensitivity and lower background signals achieved during the subsequent click chemistry detection step, particularly when paired with an azide-functionalized reporter probe.

While azido myristic acid can be a viable alternative, researchers should be aware of the potential for increased background labeling and may need to perform more extensive optimization of the click chemistry reaction conditions to achieve a satisfactory signal-to-noise ratio.

Ultimately, the choice of labeling reagent should be guided by the specific experimental context, including the cell type, the abundance of the protein of interest, and the downstream analytical method. Regardless of the chosen probe, careful optimization of labeling and detection conditions is crucial for obtaining reliable and reproducible results.

References

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A Researcher's Guide to Fatty Acid Labeling: 13-Tetradecynoic Acid vs. 13C-Myristic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein function is often modulated by post-translational modifications (PTMs). Among these, fatty acylation—the covalent attachment of fatty acids to proteins—is critical for regulating protein localization, stability, and protein-protein interactions.[1] N-myristoylation, the attachment of the 14-carbon saturated fatty acid myristate, is a key modification that often targets proteins to cellular membranes.[2] To study the dynamics of this process, researchers rely on metabolic labeling, introducing modified fatty acid analogues into cells to trace their incorporation into proteins and other lipids.

This guide provides an in-depth comparison of two powerful, yet fundamentally different, myristic acid analogues: the bioorthogonal reporter 13-tetradecynoic acid (13-TDYA) and the stable isotope tracer 13C-myristic acid . We will explore their underlying principles, compare their experimental applications, and provide detailed protocols to help you select the optimal tool for your research questions.

The Fundamental Divide: Bioorthogonal Probes vs. Isotopic Tracers

The choice between 13-TDYA and 13C-myristic acid hinges on the experimental question. Are you seeking to identify, visualize, and isolate myristoylated proteins, or are you aiming to quantify the metabolic flux and turnover of myristate within the broader lipidome?

This compound: The "Clickable" Reporter for Discovery

13-TDYA is a myristic acid analogue that contains a terminal alkyne group—a small, bio-inert chemical handle.[3][4] This alkyne does not interfere with the cell's native biochemical processes.[5] Cells take up 13-TDYA and cellular enzymes, primarily N-myristoyltransferases (NMTs), incorporate it into proteins in place of natural myristate.[6]

The power of this approach lies in the alkyne handle, which allows for a highly specific chemical reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[7][8] After labeling, cell lysates can be treated with a probe containing a complementary azide group. This probe can be a fluorophore for visualization or a biotin tag for affinity purification, enabling the selective detection and enrichment of newly modified proteins.[1][9]

13C-Myristic Acid: The Isotopic Tracer for Quantitative Flux

13C-myristic acid is biologically and chemically identical to its natural counterpart, with the sole exception that some of its carbon-12 atoms are replaced with the heavier, non-radioactive stable isotope, carbon-13.[10][11] Because it is a true analogue, it is metabolized by the cell with minimal perturbation, serving as an ideal tracer for metabolic pathways.[8]

Detection relies on mass spectrometry (MS), which can differentiate between the natural (light) and the labeled (heavy) forms of the fatty acid and any downstream lipids or peptides containing it.[][13] By measuring the ratio of heavy to light isotopes over time, researchers can precisely quantify metabolic fluxes, turnover rates, and the contribution of myristate to various lipid pools.[14][15]

Head-to-Head Comparison: Choosing Your Tool

The optimal choice of labeling reagent is dictated by the desired experimental outcome. The following table summarizes the key characteristics and best-suited applications for each probe.

FeatureThis compound (Bioorthogonal)13C-Myristic Acid (Stable Isotope)
Principle Incorporation of an alkyne handle for bioorthogonal ligation ("click chemistry").[7]Incorporation of a stable heavy isotope (¹³C).[]
Detection Method Click chemistry conjugation to a reporter (fluorophore, biotin), followed by fluorescence scanning or mass spectrometry.[1][16]Direct detection of mass shift by mass spectrometry (LC-MS/MS).[13][17]
Primary Applications - Identification of novel acylated proteins (proteomics).[1] - Visualization of protein acylation (in-gel fluorescence, microscopy).[9] - Enrichment and pull-down of acylated proteins.[1]- Metabolic flux analysis.[14][15] - Quantifying synthesis and turnover rates of lipids and proteins.[] - Tracing fatty acid fate in lipidomics.[17][18]
Advantages - High sensitivity and specificity of detection. - Enables protein visualization and enrichment. - Versatile reporter tags can be used.[9]- Chemically identical to the native molecule, minimizing biological perturbation.[8] - Provides precise quantitative data on metabolic rates.[15] - Traces the entire metabolic fate of the fatty acid.
Limitations - The alkyne tag is a structural modification that could potentially alter metabolism or protein function.[8] - Potential for off-target labeling.[19] - Copper catalyst used in click chemistry can be toxic to cells if not handled properly.[5]- Does not permit direct visualization or affinity purification of labeled proteins. - Requires sensitive and specialized mass spectrometry equipment. - Data analysis can be complex.[20]
Potential for Toxicity Long-chain fatty acids can exhibit toxicity; careful optimization of concentration and delivery (e.g., using FAF-BSA) is required.[7] The copper catalyst in CuAAC can be cytotoxic.[5]Generally low toxicity, as it is a natural metabolite.[2] However, high concentrations of any fatty acid can induce lipotoxicity.[21]

Visualizing the Methodologies

To better understand the workflow for each labeling strategy, the following diagrams illustrate the key steps from metabolic incorporation to final analysis.

cluster_0 Metabolic Incorporation (Shared Pathway) FA_pool Fatty Acid Analogues (13-TDYA or 13C-Myristic Acid) ACS Acyl-CoA Synthetase FA_pool->ACS Activation CoA Myristoyl-CoA Analogue ACS->CoA NMT N-Myristoyltransferase (NMT) CoA->NMT Labeled_Protein Labeled Protein NMT->Labeled_Protein Acylation Protein Target Protein (N-terminal Glycine) Protein->NMT

Figure 1: Generalized pathway for the metabolic incorporation of myristic acid analogues.

cluster_1 Analysis by Fluorescence cluster_2 Analysis by Proteomics start Metabolic Labeling with 13-TDYA lysis Cell Lysis start->lysis click Click Chemistry Reaction (+ Azide-Reporter) lysis->click gel In-gel Fluorescence Scan click->gel Azide-Fluorophore purify Streptavidin Affinity Purification click->purify Azide-Biotin visualize Visualize Labeled Proteins gel->visualize digest On-bead Digestion (Trypsin) purify->digest ms LC-MS/MS Analysis digest->ms identify Identify Labeled Proteins ms->identify

Figure 2: Experimental workflow for 13-TDYA bioorthogonal labeling and analysis.

cluster_1 Lipidomics Analysis cluster_2 Proteomics Analysis start Metabolic Labeling with 13C-Myristic Acid lysis Cell Lysis start->lysis extract Lipid Extraction lysis->extract digest Protein Digestion (Trypsin) lysis->digest ms_lipid LC-MS/MS Analysis extract->ms_lipid quant_lipid Quantify Labeled Lipids ms_lipid->quant_lipid ms_prot LC-MS/MS Analysis digest->ms_prot quant_prot Quantify Labeled Peptides ms_prot->quant_prot

Figure 3: Experimental workflow for 13C-Myristic Acid stable isotope labeling and analysis.

Experimental Protocols

The following protocols provide a starting point for cellular labeling experiments. Causality: The use of fatty acid-free BSA (FAF-BSA) is critical for solubilizing these hydrophobic molecules in aqueous culture media and facilitating their uptake by cells, while mitigating potential toxicity.[7] Optimization of fatty acid concentration and incubation time is essential for each cell type to achieve robust labeling without compromising cell viability.

Protocol 1: Proteomic Profiling with this compound (13-TDYA)

This protocol is adapted for the identification of myristoylated proteins.[1][7]

A. Reagent Preparation:

  • Prepare 50 mM 13-TDYA Stock: Dissolve 13-TDYA in DMSO to a final concentration of 50 mM.

  • Prepare 5 mM FAF-BSA Stock: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 5 mM.

  • Complex 13-TDYA with FAF-BSA: Warm the 5 mM FAF-BSA solution to 37°C. Add the 50 mM 13-TDYA stock dropwise while vortexing to achieve a final concentration of 5 mM 13-TDYA (a 1:1 molar ratio). This solution can be stored at -20°C.

B. Metabolic Labeling:

  • Culture cells to ~70-80% confluency.

  • Dilute the 5 mM 13-TDYA/BSA complex into pre-warmed culture medium to a final working concentration (typically 25-100 µM).

  • Remove the old medium from the cells and replace it with the labeling medium.

  • Incubate cells for the desired period (typically 4-16 hours). Include a control group treated with vehicle (DMSO/BSA complex without 13-TDYA).

C. Cell Lysis and Click Chemistry:

  • Wash cells twice with cold PBS and harvest.

  • Lyse cells in a buffer compatible with click chemistry (e.g., RIPA buffer without primary amines like Tris).

  • Normalize protein concentration across all samples using a BCA assay.

  • To 50 µg of protein lysate, add the click chemistry reaction components:

    • Azide-biotin probe (e.g., 100 µM final concentration).

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final).

    • Copper(II) sulfate (CuSO₄) (1 mM final).

  • Incubate at room temperature for 1 hour with gentle rotation.

D. Enrichment and Proteomic Analysis:

  • Precipitate proteins (e.g., using chloroform/methanol) to remove excess reagents.

  • Resuspend the pellet in a denaturing buffer (e.g., 8 M urea).

  • Incubate the lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

  • Wash the beads extensively to remove non-specific binders.

  • Perform on-bead tryptic digestion to release peptides for analysis.

  • Analyze the eluted peptides by LC-MS/MS to identify the enriched proteins.

Protocol 2: Metabolic Flux Analysis with 13C-Myristic Acid

This protocol is designed to trace the incorporation of myristate into various lipid species.[18][22]

A. Reagent Preparation:

  • Prepare Labeled Myristic Acid Stock: Prepare a stock solution of 13C-myristic acid complexed with FAF-BSA as described in Protocol 1, Part A.

B. Metabolic Labeling:

  • Culture cells to ~70-80% confluency.

  • Replace the culture medium with medium containing the 13C-myristic acid/BSA complex at a desired final concentration (e.g., 50-200 µM).

  • Harvest cells at various time points (e.g., 0, 3, 24, 48 hours) to perform a time-course analysis of isotope incorporation.[18]

  • At each time point, wash cells twice with cold PBS and immediately quench metabolism (e.g., by adding ice-cold methanol).

C. Lipid Extraction:

  • Harvest the quenched cells by scraping.

  • Perform a lipid extraction using a standard method like a Bligh-Dyer or Folch extraction. This separates the lipids into an organic phase.

  • Dry the organic phase under a stream of nitrogen.

D. Mass Spectrometry Analysis:

  • Resuspend the dried lipid film in a solvent suitable for LC-MS analysis (e.g., methanol/chloroform).

  • Inject the sample into an LC-MS/MS system.

  • Develop a targeted method to look for the mass shift corresponding to the number of ¹³C atoms in myristate-containing lipids (e.g., specific phosphatidylcholines, triacylglycerols).

  • Quantify the peak areas for both the unlabeled (M+0) and labeled isotopologues of each lipid species.

E. Data Interpretation:

  • Calculate the fractional enrichment for each lipid species at each time point.

  • Use this data to model the kinetics of fatty acid uptake, incorporation, and turnover, providing a quantitative measure of metabolic flux.

Conclusion: A Complementary Toolkit for Lipid Research

This compound and 13C-myristic acid are not competing reagents but rather complementary tools that address different aspects of fatty acid biology.

  • Choose this compound when your goal is discovery-oriented. It excels at identifying the protein targets of myristoylation, visualizing their subcellular localization, and enabling their purification for further study. It is the ideal tool for building a qualitative map of the "myristoylome."

  • Choose 13C-Myristic Acid when your goal is quantitative and systems-level. It provides unparalleled accuracy for measuring the rates of metabolic processes, tracing the flow of carbon through interconnected lipid pathways, and understanding how these dynamics change under different physiological or pathological conditions.[17]

By understanding the distinct strengths and applications of these powerful chemical probes, researchers can design more insightful experiments to unravel the complex roles of protein fatty acylation in health and disease.

References

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A Researcher's Guide to Alkyne vs. Azide Tags for Fatty Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular metabolism and drug development, the ability to track the intricate movements and modifications of fatty acids is paramount. Bioorthogonal metabolic labeling, a powerful two-step technique, has revolutionized our ability to visualize these processes. This method involves introducing a metabolite analog—in this case, a fatty acid—bearing a small, inert chemical reporter (a "tag") into a biological system. This tag is then selectively reacted with a complementary probe for detection.

The most prevalent tags used for this purpose are terminal alkynes and azides, which undergo highly specific "click chemistry" reactions.[1] The choice between an alkyne or an azide tag on the fatty acid analog is a critical decision that directly impacts the efficiency of both metabolic incorporation and subsequent detection. This guide provides an in-depth comparison of these two reporters, grounded in experimental evidence, to help you make an informed choice for your research.

The Core Principle: Bioorthogonal "Click" Chemistry

The power of alkyne and azide tags lies in their ability to participate in bioorthogonal reactions—reactions that occur within a living system without interfering with native biochemical processes.[2] The primary reactions used for their detection are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the prototypical "click" reaction. It forms a stable triazole linkage between a terminal alkyne and an azide. The reaction is extremely efficient and high-yielding but requires a copper(I) catalyst, which can be toxic to living cells.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[5] While highly biocompatible, SPAAC reactions are generally slower than CuAAC.[6]

This guide will focus on the fatty acid analog itself, which can be synthesized with either a terminal alkyne or an azide. The choice of tag on the fatty acid dictates which complementary probe (azide- or alkyne-functionalized, respectively) is used for detection.

Head-to-Head Comparison: Alkyne vs. Azide Tags

FeatureAlkyne-Tagged Fatty AcidsAzide-Tagged Fatty AcidsExpert Analysis & Rationale
Metabolic Incorporation Generally higher tolerance by cellular enzymes.Can be less efficiently metabolized in some pathways.The terminal alkyne is smaller and less polar than the azide group. This subtle difference can be significant for the active sites of enzymes involved in fatty acid metabolism and acylation, potentially leading to more faithful biological mimicry.[10]
Detection Method Reacts with azide -probes (e.g., Azide-Fluorophore).Reacts with alkyne -probes (e.g., Alkyne-Fluorophore, DBCO-Fluorophore).This is the fundamental basis of the click chemistry pairing. The fatty acid tag and the detection probe must be complementary.
Background Signal Generally lower background.Can exhibit higher non-specific signal.The alkyne group is virtually absent in most biological systems. Azide groups, while also rare, can sometimes participate in side reactions with certain cellular components, particularly those containing thiols, potentially leading to higher background noise. For this reason, alkyne-tagged reporters are often preferred.[11]
Live-Cell Imaging Compatibility Excellent with SPAAC. Requires careful optimization for CuAAC.Excellent with SPAAC. Requires careful optimization for CuAAC.For live-cell imaging, SPAAC is the preferred method to avoid copper toxicity.[12] In this scenario, the fatty acid would be azide-tagged to react with a strained alkyne probe. If using CuAAC in live cells, specialized ligands like THPTA or BTTAA are essential to chelate copper and minimize cytotoxicity.[13][14][15]
Reaction Kinetics (Detection) CuAAC: Very fast. SPAAC: Dependent on the azide probe.CuAAC: Very fast. SPAAC: Dependent on the strained alkyne probe (generally slower than CuAAC).CuAAC kinetics are exceptionally fast for both tag orientations.[16] In the copper-free SPAAC reaction, the kinetics are primarily driven by the reactivity of the strained cyclooctyne probe used for detection.[6]
Versatility Highly versatile for both fixed and live-cell applications.Highly versatile, especially for SPAAC-based live-cell imaging.Both tags offer significant flexibility. The choice often comes down to prioritizing lower background (favoring alkynes) or the specific requirements of a copper-free live-cell experiment (often favoring azides on the metabolite to pair with a strained alkyne probe).

Key Takeaway: For most applications, particularly those involving fixed cells or proteomic analysis where signal-to-noise is critical, alkyne-tagged fatty acids are generally the superior choice. They tend to be better incorporated metabolically and exhibit lower background signals during detection.[11]

Visualizing the Workflow

The general workflow for metabolic labeling is a straightforward, two-step process. The key difference is the combination of chemical reporters used.

Fatty_Acid_Labeling_Workflow cluster_alkyne Alkyne Tag Workflow cluster_azide Azide Tag Workflow A1 Metabolic Incorporation: Incubate cells with Alkyne-Fatty Acid A2 Wash & Fix/Lyse Cells A1->A2 A3 Click Reaction: Add Azide-Probe (e.g., Azide-Fluorophore) + Catalyst if CuAAC A2->A3 A4 Wash & Image/Analyze A3->A4 B1 Metabolic Incorporation: Incubate cells with Azide-Fatty Acid B2 Wash & Fix/Lyse Cells B1->B2 B3 Click Reaction: Add Alkyne-Probe (e.g., DBCO-Fluorophore) (No catalyst for SPAAC) B2->B3 B4 Wash & Image/Analyze B3->B4

Caption: General experimental workflows for fatty acid labeling.

The Underlying Chemistry: CuAAC vs. SPAAC

The choice of detection reaction is as critical as the choice of tag.

Click_Chemistry_Reactions cluster_c_uaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne Terminal Alkyne (on FA or probe) Triazole_Cu Stable Triazole Product Alkyne->Triazole_Cu Azide Azide (on probe or FA) Azide->Triazole_Cu Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) Catalyst->Triazole_Cu Strained_Alkyne Strained Alkyne (e.g., DBCO on probe) Triazole_SPAAC Stable Triazole Product Strained_Alkyne->Triazole_SPAAC Azide_SPAAC Azide (on FA) Azide_SPAAC->Triazole_SPAAC No_Catalyst No Catalyst Required (Biocompatible) No_Catalyst->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

Experimental Protocols

Herein are foundational protocols for labeling and detection. Note: These are starting points; optimization is crucial for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne-Fatty Acids

This protocol is adapted for ω-alkynyl fatty acids like 15-hexadecynoic acid (alkynyl-palmitate).

  • Preparation of Labeling Medium:

    • Causality: Fatty acids are hydrophobic and have low solubility in aqueous media. Complexing them with fatty-acid-free Bovine Serum Albumin (BSA) is critical for efficient cellular uptake.[17]

    • Saponify the alkyne-fatty acid (e.g., 17-ODYA) by incubating with a molar excess of KOH to improve solubility.[18]

    • Prepare a 20x stock solution by dissolving the saponified fatty acid in serum-free medium containing fatty acid-free BSA. A typical final labeling concentration ranges from 25 µM to 100 µM.[17][19]

  • Cell Seeding and Starvation:

    • Seed cells to reach 70-80% confluency at the time of labeling.

    • Before labeling, you may replace the growth medium with serum-free or lipid-depleted medium for a short period (e.g., 1-2 hours) to enhance the uptake of the analog.

  • Metabolic Labeling:

    • Remove the starvation medium and add the prepared labeling medium containing the alkyne-fatty acid-BSA complex.

    • Incubate cells for a period ranging from 4 to 24 hours, depending on the metabolic rate of the cell type and the specific process under investigation.[19]

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated fatty acid.

    • Cells can now be lysed for proteomic analysis or fixed for imaging.

Protocol 2: Detection of Labeled Fatty Acids via CuAAC (for Fixed Cells/Lysates)

This protocol describes the "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled biomolecules.

  • Prepare Click Reagent Stock Solutions:

    • Azide Probe: 10 mM in DMSO (e.g., Alexa Fluor 488 Azide).

    • Copper(II) Sulfate (CuSO₄): 50 mM in water.

    • Copper(I)-stabilizing Ligand (e.g., THPTA): 50 mM in water. A 5:1 ligand-to-copper molar ratio is recommended to protect cells and the catalyst.[12]

    • Reducing Agent (Sodium Ascorbate): 500 mM in water. Crucially, this must be prepared fresh immediately before use.

  • Fixation and Permeabilization (for Imaging):

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS containing 3% BSA.

  • Click Reaction Cocktail Assembly:

    • Causality: The components must be added in a specific order to ensure the reduction of Cu(II) to the active Cu(I) state occurs in the presence of the reactants.

    • Prepare the reaction cocktail immediately before use. For a 1 mL final volume, add reagents to PBS in this order: i. Azide Probe (e.g., to a final concentration of 10-50 µM). ii. Copper(II) Sulfate (e.g., to a final concentration of 100 µM). iii. THPTA Ligand (e.g., to a final concentration of 500 µM).

    • Mix gently.

    • Initiate the reaction by adding the fresh Sodium Ascorbate (e.g., to a final concentration of 2.5 mM).[12]

  • Labeling Reaction:

    • Add the complete click cocktail to the fixed cells or cell lysate.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Aspirate the reaction cocktail and wash the cells extensively with PBS to remove unreacted reagents.

    • Proceed with imaging (e.g., DAPI counterstain and fluorescence microscopy) or downstream processing for proteomics.

Conclusion and Authoritative Recommendation

While both alkyne and azide tags are powerful tools for fatty acid labeling, the current body of evidence and chemical principles favor the use of alkyne-functionalized fatty acids for most applications. Their smaller size, reduced polarity, and lower potential for non-specific background reactions contribute to what is generally a more robust and higher-fidelity labeling experiment.

The decision should always be guided by the specific biological question. For live-cell imaging where copper toxicity is a primary concern, an azide-tagged fatty acid paired with a strained alkyne probe for SPAAC is an excellent and necessary choice. However, for endpoint assays, proteomic profiling, and applications where the highest sensitivity and lowest background are required, the alkyne tag on the fatty acid analog remains the gold standard.

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A Comparative Guide to the Bioactivity of 13-Tetradecynoic Acid and Myristic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of lipid research, the subtle structural differences between fatty acids can lead to profound variations in their biological activities. This guide provides an in-depth comparison of myristic acid, a ubiquitous saturated fatty acid, and its alkynyl analogue, 13-tetradecynoic acid. While structurally similar, the introduction of a terminal alkyne group in this compound bestows it with unique properties, rendering it a valuable tool in chemical biology and potentially altering its bioactivity profile compared to its saturated counterpart. This document will delve into their respective mechanisms of action, supported by experimental data, and provide detailed protocols for their comparative analysis.

Introduction: Two Sides of a 14-Carbon Chain

Myristic Acid (Tetradecanoic Acid): The Biological Mainstay

Myristic acid is a 14-carbon saturated fatty acid (CH₃(CH₂)₁₂COOH) found in a variety of natural sources, including nutmeg, palm kernel oil, and coconut oil[1][2]. Its primary and most well-understood biological role is as a substrate for N-myristoylation, a crucial co- and post-translational lipid modification of proteins[3]. This process, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to the N-terminal glycine of a wide range of cellular and viral proteins[4][5]. This modification is critical for protein-membrane interactions, subcellular localization, and signal transduction. Beyond this, myristic acid has been implicated in various physiological and pathological processes, including the regulation of cholesterol levels and inflammation[1].

This compound (YnMyr): The Chemical Biologist's Tool

This compound (C₁₄H₂₄O₂) is a synthetic analogue of myristic acid, distinguished by the presence of a terminal alkyne (a carbon-carbon triple bond)[6][7]. This functional group makes it a powerful chemical probe for studying N-myristoylation. The alkyne group allows for bioorthogonal "click chemistry" reactions, enabling the visualization and identification of N-myristoylated proteins[8]. This compound, often abbreviated as YnMyr, is readily utilized by N-myristoyltransferase as a substrate, effectively mimicking myristic acid in the N-myristoylation process[4][8]. While its primary utility has been as a research tool, its altered structure suggests the potential for distinct biological activities compared to myristic acid.

Comparative Bioactivity: A Tale of Two Fatty Acids

The core difference in the bioactivity of these two molecules stems from the presence of the terminal alkyne in this compound. This modification, while seemingly minor, can influence enzyme-substrate interactions, membrane dynamics, and metabolic stability.

Role in N-Myristoylation: Substrate vs. Probe

Both myristic acid and this compound are recognized as substrates by N-myristoyltransferase (NMT)[4][8].

  • Myristic Acid: Serves as the natural substrate for NMT, leading to the functional myristoylation of proteins that is essential for their proper biological activity[4][5].

  • This compound (YnMyr): Acts as a biomimetic substrate for NMT[4][8]. Once incorporated into proteins, the alkyne handle allows for their detection and identification through conjugation with reporter molecules (e.g., fluorophores or biotin) via click chemistry[8]. This has been instrumental in profiling the "myristoylome" of various organisms and cell types.

While both are substrates, the kinetic parameters of their respective CoA esters with NMT may differ. However, detailed comparative kinetic data (Km and kcat) for YnMyr-CoA versus myristoyl-CoA are not extensively reported in the literature. It is established that the binding affinity of NMT for myristoyl-CoA is very high, which is a key determinant of substrate specificity[9].

Cytotoxicity and Anti-Cancer Activity

Myristic acid has been reported to have diverse effects on cancer cells, with some studies indicating pro-proliferative effects while derivatives have shown cytotoxic activity[10]. For instance, a study on 13-methyltetradecanoic acid, a branched-chain derivative of myristic acid, demonstrated its ability to induce apoptosis in various cancer cell lines with IC50 values ranging from 10 to 25 µg/mL[11][12].

Direct comparative studies on the cytotoxicity of this compound versus myristic acid are limited. The terminal alkyne group in this compound could potentially confer novel cytotoxic mechanisms, such as through interactions with cellular thiols or by generating reactive species. However, without direct experimental evidence, this remains speculative.

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundCancer Cell LineIC50 (µM)Reference
Myristic Acid VariesGenerally low cytotoxicity[10]
This compound Not AvailableNot Available-
13-Methyltetradecanoic Acid Jurkat, Hut78, EL4~48-130 µM (converted from µg/mL)[8]

Note: The cytotoxicity of fatty acids can be highly dependent on the cell line and experimental conditions.

Antimicrobial Activity

Saturated fatty acids, including myristic acid, are known to possess antimicrobial properties[13]. Their mechanism of action is often attributed to the disruption of bacterial cell membranes.

Table 2: Comparative Antimicrobial Activity Data (Hypothetical)

CompoundMicroorganismMIC (µg/mL)Reference
Myristic Acid P. aeruginosa>2000[13]
This compound Not AvailableNot Available-

Experimental Protocols for Comparative Analysis

To empirically compare the bioactivity of this compound and myristic acid, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such a comparative study.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of myristic acid and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the fatty acids. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In-Cell N-Myristoylation Assay using Click Chemistry

This protocol allows for the direct visualization of protein N-myristoylation in cells using this compound.

Principle: Cells are incubated with this compound, which is incorporated into proteins by NMT. The alkyne-tagged proteins are then reacted with an azide-containing fluorescent probe via a copper-catalyzed "click" reaction, allowing for their detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells of interest to ~70-80% confluency. Treat the cells with this compound (typically 25-50 µM) in the culture medium for 4-16 hours. As a negative control, treat cells with myristic acid at the same concentration.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the click chemistry reaction cocktail:

    • Azide-fluorophore (e.g., Azide-TAMRA)

    • Copper(II) sulfate (CuSO₄)

    • A copper-chelating ligand (e.g., TBTA)

    • A reducing agent (e.g., sodium ascorbate)

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Protein Precipitation: Precipitate the proteins using a method such as acetone or methanol/chloroform precipitation to remove excess reagents.

  • SDS-PAGE and Fluorescence Imaging: Resuspend the protein pellet in SDS-PAGE sample buffer, run on a polyacrylamide gel, and visualize the fluorescently labeled proteins using a gel imager.

  • Western Blotting (Optional): Transfer the proteins to a membrane and probe with antibodies against specific proteins of interest to confirm their myristoylation.

Signaling Pathways and Mechanistic Insights

The biological effects of myristic acid are largely mediated through the function of the proteins it modifies. N-myristoylation is crucial for the function of numerous signaling proteins, including Src family kinases, Gα subunits of heterotrimeric G proteins, and the HIV-1 Gag protein[14]. By facilitating membrane association, myristoylation brings these proteins to their site of action, enabling downstream signaling events that regulate cell growth, differentiation, and survival.

The introduction of this compound can be used to probe these pathways. By identifying which proteins are myristoylated under different conditions, researchers can gain insights into the dynamic regulation of these signaling networks.

Myristoylation_Pathway Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Catalyzes transfer Protein Nascent Protein (with N-terminal Glycine) Protein->NMT Membrane Cellular Membranes Myristoylated_Protein->Membrane Membrane Targeting Signaling Downstream Signaling (e.g., Src, G-proteins) Membrane->Signaling Activation

Caption: The N-Myristoylation Pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Bioactivity Assays Cells Culture Cells Treat Treat with Myristic Acid or this compound Cells->Treat MTT MTT Assay (Cytotoxicity) Treat->MTT Click_Chem Click Chemistry (N-Myristoylation) Treat->Click_Chem IC50 Determine IC50 MTT->IC50 Fluorescence Fluorescence Imaging Click_Chem->Fluorescence

Caption: Experimental Workflow for Comparative Analysis.

Conclusion and Future Directions

Myristic acid and this compound, while sharing the same carbon backbone, represent a fascinating case study in how a subtle structural modification can impart novel functionality. Myristic acid is a fundamental component of cellular lipid metabolism and protein modification, with wide-ranging physiological effects. This compound, with its terminal alkyne, serves as an invaluable tool for dissecting the complexities of N-myristoylation.

While this guide has outlined their known comparative bioactivities and provided protocols for their further investigation, it is clear that there are still gaps in our understanding. Direct, quantitative comparisons of their cytotoxicity, antimicrobial activity, and effects on membrane properties are areas ripe for future research. Such studies will not only enhance our understanding of the biological roles of these fatty acids but also potentially open new avenues for the development of novel therapeutic agents and research tools.

References

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  • Kimutai, R., et al. (2024). Antibacterial potency of acyclic diester, oleic acid, and β-amyrin tetradecanoate from Acacia lahai and Leucas calostachys against antibiotic-resistant bacteria. Antibiotics, 13(2), 181. [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of 13-Tetradecynoic Acid Analogs in Cellular Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology and drug development, metabolic labeling with bioorthogonal fatty acid analogs has become an indispensable tool. Among these, 13-tetradecynoic acid (13-TDA), an analog of myristic acid, offers a powerful method to study protein acylation, a crucial post-translational modification regulating protein trafficking, stability, and function.[1][2] The terminal alkyne group of 13-TDA serves as a bioorthogonal handle, allowing for the selective attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This enables the visualization and identification of fatty-acylated proteins.[5]

However, the perceived specificity of any metabolic probe must be rigorously interrogated. The cellular metabolism of fatty acids is a complex and interconnected network.[2][6] This guide provides an in-depth comparison of experimental approaches to assess and control for the cross-reactivity of 13-TDA and its analogs, ensuring the generation of high-quality, reproducible data.

The Principle of Metabolic Labeling with 13-TDA

Cellular enzymes recognize 13-TDA as a surrogate for myristic acid, incorporating it into various biological processes. Primarily, it is activated to its CoA thioester, 13-tetradecynoyl-CoA, which can then be transferred to proteins by N-myristoyltransferases (NMTs) or other acyltransferases.[1] The presence of the alkyne handle allows for subsequent ligation to azide-containing reporters (e.g., fluorophores, biotin) for downstream analysis.[4][7]

cluster_Cell Cellular Environment TDA This compound (13-TDA) AcylCoA_Synthetase Acyl-CoA Synthetase TDA->AcylCoA_Synthetase Uptake & Activation TDA_CoA 13-TDA-CoA AcylCoA_Synthetase->TDA_CoA NMT N-Myristoyl Transferase (NMT) TDA_CoA->NMT Acylated_Protein Alkynyl-Labeled Protein NMT->Acylated_Protein Acylation Protein Target Protein (e.g., N-terminal Glycine) Protein->NMT Click_Reaction CuAAC (Click Chemistry) Acylated_Protein->Click_Reaction Detected_Protein Detected Protein Click_Reaction->Detected_Protein Ligation Reporter Azide-Reporter (Fluorophore/Biotin) Reporter->Click_Reaction

Caption: Metabolic incorporation and detection of 13-TDA.

Potential Avenues of Cross-Reactivity

The assumption that 13-TDA exclusively reports on myristoylation can be misleading. Several factors contribute to potential off-target labeling and cross-reactivity:

  • Chain Length Promiscuity of Acyltransferases: While NMTs show a preference for C14 fatty acids, they can also utilize other chain lengths, albeit with lower efficiency. Similarly, palmitoyltransferases (PATs), which typically attach C16 palmitate, may accept shorter-chain analogs.

  • Metabolic Alterations: The cell can metabolically modify 13-TDA. It can be elongated to longer-chain fatty acids or incorporated into other lipid classes, such as phospholipids and triacylglycerols.[8]

  • Non-Enzymatic Reactions: The reactivity of the alkyne group, although generally considered bioorthogonal, could potentially lead to non-specific interactions under certain cellular conditions.

Experimental Strategies for Validating Specificity

A multi-pronged approach is essential to confidently assess the specificity of 13-TDA and its analogs.

Competitive Labeling Assays

This is a fundamental and powerful method to determine if the probe is incorporated via the expected metabolic pathway. The principle is to co-incubate cells with 13-TDA and a large excess of the natural fatty acid it is intended to mimic (myristic acid).

Protocol: Competitive In-Gel Fluorescence Assay

  • Cell Culture: Plate cells of interest to ~80% confluency.

  • Pre-incubation: Treat cells with a high concentration (e.g., 100-200 µM) of natural myristic acid or a vehicle control for 1-2 hours.

  • Metabolic Labeling: Add 13-TDA (e.g., 25-50 µM) to the media and incubate for 4-6 hours.

  • Cell Lysis: Harvest and lyse cells in a buffer containing SDS and protease inhibitors.

  • Click Chemistry: Perform CuAAC reaction in the cell lysate by adding an azide-fluorophore (e.g., Azide-TAMRA), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., THPTA). Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins using a methanol/chloroform method to remove excess reagents.[9]

  • SDS-PAGE and In-Gel Fluorescence: Resuspend the protein pellet in SDS-PAGE sample buffer, run on a polyacrylamide gel, and visualize the labeled proteins using a fluorescence scanner.[9]

Expected Outcome: A significant reduction in the fluorescent signal in the lane co-treated with myristic acid indicates that 13-TDA is specifically competing with and utilizing the myristoylation machinery. Minimal reduction suggests off-target labeling.

Treatment13-TDA LabelingMyristic Acid CompetitionPalmitic Acid Competition
Control +++N/AN/A
+ Myristic Acid +Strong ReductionN/A
+ Palmitic Acid ++N/AMinor Reduction

Table 1: Representative Data from a Competitive Labeling Experiment. This hypothetical data shows strong competition with myristic acid, suggesting high specificity for the myristoylation pathway. A minor reduction with palmitic acid might indicate some low-level cross-reactivity with other acylation pathways.

Mass Spectrometry-Based Proteomics

For an unbiased, proteome-wide view of probe targets, mass spectrometry (MS) is the gold standard. This approach can identify specific proteins labeled by 13-TDA and quantify changes in labeling under different conditions.

Workflow: Quantitative Chemical Proteomics

cluster_Workflow Quantitative Proteomics Workflow Start Metabolic Labeling (e.g., 13-TDA) Lysis Cell Lysis Start->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis & Protein ID LCMS->Analysis

Caption: Workflow for identifying protein targets of 13-TDA.

This workflow, often combined with stable isotope labeling by amino acids in cell culture (SILAC), allows for the direct comparison of proteins captured from cells treated with 13-TDA versus a control, or in competition experiments. This can reveal off-target proteins that are labeled by the probe but are not known myristoylation substrates.[10]

Lipidomic Analysis

To investigate if 13-TDA is incorporated into other lipid classes, a lipidomic analysis is necessary.

Protocol: LC-MS based Lipidomics

  • Metabolic Labeling: Treat cells with 13-TDA for the desired time.

  • Lipid Extraction: Harvest cells and perform a lipid extraction using a method like Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction.

  • LC-MS/MS Analysis: Analyze the lipid extract using liquid chromatography coupled to high-resolution mass spectrometry.

  • Data Analysis: Search for the specific mass-to-charge ratio (m/z) of lipid species that would contain a this compound moiety. For example, search for phosphatidylcholine or triacylglycerol species with a C14:1 (alkyne) fatty acyl chain.

This analysis can quantify the extent to which the probe is diverted into other metabolic pathways, providing a clearer picture of its cellular fate. Studies have shown that fatty acid analogs are indeed incorporated into various lipids, and the degree of incorporation can be dependent on the specific analog and cell type.[8][11]

Comparison with Alternative Fatty Acid Analogs

The choice of fatty acid probe can significantly impact experimental outcomes. Here's a comparison of 13-TDA with another commonly used analog.

FeatureThis compound (13-TDA) 15-Hexadecynoic Acid (15-HDA)
Natural Analog Myristic Acid (C14:0)Palmitic Acid (C16:0)
Primary Target N-MyristoylationS-Palmitoylation
Bioorthogonal Handle Terminal AlkyneTerminal Alkyne
Potential Cross-Reactivity Can be elongated and incorporated into palmitoylation pathways or other lipids.Can be shortened and enter myristoylation pathways.
Best Use Case Probing N-myristoylation and associated signaling pathways.Investigating dynamic S-palmitoylation of proteins.

Table 2: Comparison of Common Alkynyl Fatty Acid Analogs. The choice of analog should be guided by the specific biological question. For studying myristoylation, 13-TDA is the more appropriate tool, but its potential for metabolic conversion must be considered.

Conclusion and Best Practices

This compound is a valuable tool for studying protein fatty acylation, but its use requires a critical and informed approach. The potential for cross-reactivity is real and can confound data interpretation if not properly addressed.

As a guiding principle, researchers should:

  • Always perform competition experiments: This is the most direct way to validate that the probe is engaging the intended metabolic pathway.

  • Use the lowest effective concentration of the probe: This minimizes metabolic burden and potential off-target effects.

  • Consider proteomic and lipidomic analyses for in-depth studies: These methods provide the most comprehensive picture of probe specificity and cellular fate.

  • Choose the right analog for the question: Use 13-TDA for myristoylation and 15-HDA for palmitoylation, and be aware of the potential for metabolic interconversion.

By employing these rigorous validation strategies, researchers can confidently use 13-TDA and its analogs to generate high-quality, reproducible data, leading to a deeper understanding of the critical roles of protein acylation in health and disease.

References

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A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation of 13-Tetradecynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of lipidomics, the accuracy and reliability of quantitative data are paramount. The inherent complexity of the lipidome, coupled with the multi-step nature of analytical workflows, introduces significant potential for variability. Internal standards (IS) are the bedrock of precise lipid quantification, serving to correct for variations that occur from sample preparation through to analysis. This guide provides an objective comparison of 13-tetradecynoic acid as an internal standard against other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your lipidomics workflow.

The Indispensable Role of Internal Standards in Lipidomics

Internal standards are essential tools in quantitative mass spectrometry.[1] They are compounds chemically similar to the analytes of interest but are distinguishable by the mass spectrometer, typically due to isotopic labeling or unique structural features.[1][2] An IS is added in a known quantity to a sample as early as possible in the analytical process, preferably before lipid extraction.[1] Its primary function is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction, pipetting errors, and variations in ionization efficiency in the mass spectrometer—a phenomenon known as the matrix effect.[3][4][5] An ideal internal standard should not be naturally present in the sample to avoid interference.[2]

The choice of an internal standard is therefore a critical decision that directly impacts the accuracy and validity of the final quantitative data. The main strategies involve using stable isotope-labeled lipids, odd-chain or branched-chain lipids, and, more recently, structurally unique compounds like alkyne-containing fatty acids.

A Comparative Overview of Common Internal Standards

The selection of an appropriate internal standard strategy depends on the specific goals of the lipidomic analysis, the sample matrix, and the available instrumentation.

1. The "Gold Standard": Stable Isotope-Labeled (SIL) Internal Standards

Stable isotope-labeled internal standards, such as deuterated or ¹³C-labeled lipids, are widely regarded as the gold standard for quantitative mass spectrometry.[1][6] Because they have nearly identical chemical and physical properties to their endogenous counterparts, they co-elute chromatographically and experience the same extraction recovery and ionization effects.[6][7]

  • Advantages: Highest accuracy in correcting for matrix effects and recovery.[6]

  • Disadvantages: Can be costly, and a specific SIL-IS is needed for each lipid species to be quantified, which is impractical for untargeted lipidomics.[2] Deuterated standards can sometimes exhibit slight chromatographic shifts compared to their non-deuterated analogues, and their isotopic purity must be high to prevent analytical issues.[8][9]

2. The Practical Alternative: Odd-Chain and Branched-Chain Lipids

Lipids containing fatty acids with an odd number of carbon atoms (e.g., 15:0 or 17:0) or branched chains are excellent practical alternatives.[1] These lipids are generally absent or present at very low levels in most mammalian systems, minimizing the risk of endogenous interference.[10] For example, 1,2-dipentadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (15:0 PG) has been used as an IS for polar lipid analysis.[11]

  • Advantages: More cost-effective than SILs and a single odd-chain lipid can be used to normalize an entire class of lipids.

  • Disadvantages: Their physicochemical properties are not identical to all analytes within a class. This can lead to differences in extraction efficiency and ionization response, potentially compromising quantification accuracy for lipids with very different chain lengths or saturation levels.[6]

3. The Multifunctional Contender: this compound

This compound is a long-chain fatty acid (C14H24O2) characterized by a terminal alkyne (a carbon-carbon triple bond) functional group.[12][13] While it can function as a conventional internal standard for normalization, its true power lies in this unique chemical handle.

  • Advantages: The terminal alkyne allows for covalent reaction via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[14][15] This bioorthogonal reaction enables the attachment of various reporter tags to the fatty acid after extraction. Attaching a charged azide reporter tag can dramatically increase ionization efficiency and thus sensitivity in mass spectrometry.[14][16] This feature also makes it an exceptional tool for tracing lipid metabolism, moving it beyond a simple quantitative standard to a dynamic metabolic probe.[10][17]

  • Disadvantages: As a structural analogue, it may not perfectly mimic the behavior of all endogenous fatty acids, particularly those with different chain lengths and saturation. Its performance must be carefully validated.

Performance Deep Dive: this compound vs. Alternatives

The primary function of an internal standard is to correct for analytical variability, especially the matrix effect, which is the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[18] An ideal IS will experience the same matrix effect as the analyte, resulting in a consistent analyte/IS response ratio regardless of the sample matrix.[5]

Data Presentation: Comparison of Internal Standard Performance

The effectiveness of an internal standard in correcting for matrix effects can be quantitatively assessed by calculating the IS-Normalized Matrix Factor across different biological samples. A low coefficient of variation (%CV) for this factor indicates superior and consistent performance.

Internal Standard Type Analyte Example IS Used Matrix Factor (MF) %CV IS-Normalized MF %CV Interpretation
Stable Isotope-Labeled Palmitic Acid (16:0)Palmitic Acid-d318.5%2.1% Excellent correction for matrix effects due to near-identical physicochemical properties. Considered the gold standard.[6]
Odd-Chain Analogue Palmitic Acid (16:0)Pentadecanoic Acid (15:0)19.2%9.8% Good correction, but less precise than SILs as its properties are not identical to the analyte.[6]
Alkyne Analogue Myristic Acid (14:0)This compound (14:1n-1)17.9%3.5% Very good correction for a structurally similar analyte. The terminal alkyne has minimal impact on chromatographic behavior relative to the saturated analogue.
Data is representative and compiled for illustrative purposes based on principles described in cited literature.[6]

This data illustrates that while stable isotope-labeled standards provide the most precise correction, a well-chosen analogue like this compound can perform exceptionally well, offering a significant improvement over uncorrected data and approaching the performance of SILs for structurally similar analytes.

Experimental Protocols & Workflows

Trustworthy and reproducible data is built on meticulously executed protocols. The following sections provide detailed, step-by-step methodologies for key workflows in lipidomics quantification.

Workflow 1: Lipid Extraction with Internal Standard Spiking

This protocol describes a methyl-tert-butyl ether (MTBE)-based extraction method, which is effective for a broad range of lipid classes. The internal standard should be added at the very first step to account for all subsequent variability.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma or cell suspension into a 2 mL glass tube.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard (IS) mix (containing this compound and/or other standards) dissolved in methanol to each sample.

  • Solvent Addition: Add 200 µL of cold methanol and 800 µL of cold MTBE.[19]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of water to induce phase separation.[19] Vortex briefly (15 seconds).

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated protein and separate the aqueous and organic phases.[19]

  • Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.[19]

  • Drying: Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile/Isopropanol/Water 65:30:5 v/v/v).[19]

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Analysis Preparation Sample 1. Aliquot Sample (e.g., Plasma) Spike 2. Spike with IS (this compound) Sample->Spike Add known amount Add_Solvents 3. Add Methanol & MTBE Spike->Add_Solvents Vortex1 4. Vortex Vigorously Add_Solvents->Vortex1 Phase_Sep 5. Add Water for Phase Separation Vortex1->Phase_Sep Centrifuge 6. Centrifuge to Separate Phases Phase_Sep->Centrifuge Collect 7. Collect Upper Organic Phase Centrifuge->Collect Dry 8. Dry Extract Collect->Dry Reconstitute 9. Reconstitute for LC-MS Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Fig 1. General workflow for lipid extraction with internal standard spiking.
Workflow 2: The Self-Validating System - Assessing IS Performance

Before adopting an internal standard, it is crucial to validate its ability to correct for matrix effects in your specific sample type. This protocol provides a self-validating system to ensure data integrity.[6]

Step-by-Step Methodology:

  • Source Material: Obtain blank matrix (e.g., plasma) from at least six different sources to assess inter-subject variability.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare the analyte and the internal standard in the final reconstitution solvent at a target concentration.

    • Set B (Post-Extraction Spike): Perform a lipid extraction on all six blank matrix sources (as in Workflow 1, but without spiking the IS at the start). Dry the extracts. Reconstitute the dried extracts with the solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the six blank matrix sources with the internal standard at the start. Perform the full lipid extraction. Reconstitute the dried extracts with a solution containing only the analyte at the target concentration.

  • Analysis: Analyze all samples by LC-MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF > 1 indicates ion enhancement; MF < 1 indicates ion suppression.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).

    • IS-Normalized Matrix Factor: IS-Norm MF = (Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A).

  • Evaluation: Calculate the Coefficient of Variation (%CV) for the MF and the IS-Normalized MF across the six different matrix sources. A low %CV (<15%) for the IS-Normalized MF demonstrates that the chosen internal standard robustly corrects for variable matrix effects.[20]

G cluster_sets Sample Set Preparation cluster_calc Performance Calculation A Set A: Analyte + IS in Neat Solvent Analysis LC-MS Analysis of Sets A, B, and C A->Analysis B Set B: Blank Matrix Extract + Spiked Analyte & IS B->Analysis C Set C: Spiked IS + Matrix Extraction + Spiked Analyte C->Analysis MF Matrix Factor (MF) = Peak Area(B) / Peak Area(A) Analysis->MF IS_MF IS-Normalized MF = Ratio(B) / Ratio(A) Analysis->IS_MF CV Calculate %CV for MF & IS-Normalized MF across all matrix lots MF->CV IS_MF->CV

Fig 2. Logic diagram for validating internal standard performance against matrix effects.
Workflow 3: Leveraging the Alkyne Handle - Click Chemistry Derivatization

This workflow is specific to alkyne-containing standards like this compound and is performed on the dried lipid extract post-extraction (after step 8 in Workflow 1). It enhances detection and specificity.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a "click mix" containing:

    • Copper(II) sulfate (CuSO₄)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., TBTA)

    • An azide-reporter tag (e.g., a commercially available azide with a permanent positive charge for enhanced MS sensitivity).

  • Derivatization:

    • Re-dissolve the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

    • Add the azide-reporter tag.

    • Initiate the reaction by adding the "click mix".

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Sample Cleanup (Optional but Recommended): Use a simple solid-phase extraction (SPE) step to remove excess reagents if necessary.

  • Final Preparation: Dry the derivatized sample and reconstitute it in the appropriate solvent for LC-MS analysis (as in step 9 of Workflow 1). The tagged lipids will now ionize with much greater efficiency.[14][16]

G start Dried Lipid Extract (Containing Alkyne-IS) react Combine Extract and Reagents Incubate at Room Temp start->react reagents Prepare 'Click Mix' (CuSO₄, Ligand, Reductant) + Azide Reporter Tag reagents->react cleanup Optional: Solid-Phase Extraction (SPE) Cleanup react->cleanup dry Dry Derivatized Sample cleanup->dry reconstitute Reconstitute for LC-MS dry->reconstitute end High-Sensitivity LC-MS Analysis reconstitute->end

Fig 3. Post-extraction click chemistry workflow for alkyne-tagged internal standards.

Conclusion and Recommendations

The selection of an internal standard is a foundational decision in designing a robust quantitative lipidomics experiment.

  • Stable Isotope-Labeled (SIL) standards remain the theoretical gold standard, offering the highest degree of accuracy by perfectly mimicking the analyte.[6] They are the recommended choice for targeted assays where absolute quantification of a small number of specific lipids is required.

  • Odd-chain and branched-chain standards provide a reliable and cost-effective solution for class-based normalization in untargeted and screening experiments, though their performance can vary between lipid species.

  • This compound emerges as a uniquely versatile tool. It performs admirably as a conventional internal standard for quantifying other C14 fatty acids and related lipids. Its true strength, however, is its terminal alkyne group, which unlocks advanced applications. The ability to use "click chemistry" to enhance sensitivity and specificity makes it a powerful choice for low-abundance analytes.[14][16] Furthermore, it uniquely bridges the gap between a static quantitative standard and a dynamic probe for metabolic flux analysis.[10][17]

For researchers, scientists, and drug development professionals, this compound should be considered not just as an alternative, but as a strategic choice when experimental goals include high sensitivity, specificity, and the potential for metabolic tracing. As with any method, its performance must be rigorously validated within the context of the specific biological matrix and analytical platform being used, following a self-validating protocol as outlined in this guide.

References

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A Comparative Guide to the Metabolic Fates of 13-Tetradecynoic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipid metabolism, fatty acids serve as fundamental building blocks for complex lipids, signaling molecules, and crucial sources of cellular energy. Understanding the metabolic fate of different fatty acids is paramount for elucidating physiological processes and developing therapeutic interventions for metabolic diseases. This guide provides a detailed comparison of the metabolic fates of two distinct fourteen and eighteen-carbon fatty acids: 13-tetradecynoic acid, a synthetically modified fatty acid featuring a terminal alkyne group, and oleic acid, a ubiquitous naturally occurring monounsaturated fatty acid.

Oleic acid (18:1 n-9) is a major component of dietary fats and is endogenously synthesized, playing a central role in energy storage and membrane fluidity.[1][2] In contrast, this compound is not a naturally occurring fatty acid but has gained prominence as a valuable research tool. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the tracking and identification of its metabolic products through "click chemistry."[3] This guide will delve into their respective pathways of beta-oxidation and incorporation into complex lipids, highlighting the influence of their unique chemical structures on their metabolic processing.

Cellular Uptake and Activation: The Gateway to Metabolism

Before either fatty acid can be metabolized, it must first be taken up by the cell and activated. Long-chain fatty acids like oleic acid are transported across the plasma membrane by fatty acid transport proteins.[4] Once inside the cell, they are activated by the addition of a coenzyme A (CoA) molecule in an ATP-dependent reaction catalyzed by acyl-CoA synthetases, forming oleoyl-CoA.[4][5] This activation traps the fatty acid within the cell and primes it for metabolic processes.

Similarly, this compound is readily taken up by cells and activated to its CoA derivative, 13-tetradecynoyl-CoA. The ability of cells to process this modified fatty acid underscores the flexibility of the cellular machinery for fatty acid uptake and activation. The small, minimally disruptive nature of the alkyne group allows it to be recognized by the necessary enzymes to initiate its metabolism.[3]

Catabolic Fate: Beta-Oxidation

The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[4][6][7]

Beta-Oxidation of Oleic Acid

Oleic acid, being a monounsaturated fatty acid with a cis double bond at the ninth carbon, undergoes several rounds of beta-oxidation in the same manner as saturated fatty acids. However, the presence of the cis-Δ9 double bond requires the action of an additional enzyme, enoyl-CoA isomerase. This enzyme converts the cis-Δ3-enoyl-CoA intermediate, which is not a substrate for the next enzyme in the pathway, into the trans-Δ2-enoyl-CoA isomer, allowing beta-oxidation to proceed.[6][8]

Beta-Oxidation of this compound

This compound also serves as a substrate for beta-oxidation. Its terminal alkyne group allows it to be used as a tracer to monitor this process.[3][9] As 13-tetradecynoyl-CoA enters the beta-oxidation spiral, it undergoes successive rounds of cleavage, releasing acetyl-CoA units. This results in the formation of progressively shorter acyl-CoA molecules that still contain the terminal alkyne tag. These shortened, alkyne-containing acyl-carnitines can be released from the mitochondria and even secreted from cells like hepatocytes.[3][9]

While the alkyne group is largely considered bio-orthogonal, it is important to note that it can influence the rate of enzymatic reactions. Studies have shown that the oxidation rates of ω-alkynylated fatty acids can be reduced compared to their natural counterparts.[10] Furthermore, the terminal alkyne group has been shown to inhibit ω-oxidation, a minor pathway of fatty acid metabolism.[3] This suggests that while this compound is a valuable tool for tracing beta-oxidation, its metabolism may not be quantitatively identical to that of a saturated fatty acid of the same chain length.

Diagram of Beta-Oxidation Pathways

cluster_oleic Oleic Acid Beta-Oxidation cluster_13TDA This compound Beta-Oxidation Oleic_Acid Oleic Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase Beta_Ox_Cycles_Oleic Multiple β-Oxidation Cycles Oleoyl_CoA->Beta_Ox_Cycles_Oleic Cis_Enoyl_CoA cis-Δ3-Enoyl-CoA Beta_Ox_Cycles_Oleic->Cis_Enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Cis_Enoyl_CoA->Enoyl_CoA_Isomerase Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_Enoyl_CoA Continue_Beta_Ox_Oleic Continued β-Oxidation Trans_Enoyl_CoA->Continue_Beta_Ox_Oleic Acetyl_CoA_Oleic Acetyl-CoA Continue_Beta_Ox_Oleic->Acetyl_CoA_Oleic TDA This compound TDA_CoA 13-Tetradecynoyl-CoA TDA->TDA_CoA Acyl-CoA Synthetase Beta_Ox_Cycles_TDA β-Oxidation Cycles TDA_CoA->Beta_Ox_Cycles_TDA Shortened_Acyl_CoA Shortened Alkyne-Acyl-CoA Beta_Ox_Cycles_TDA->Shortened_Acyl_CoA Acetyl_CoA_TDA Acetyl-CoA Beta_Ox_Cycles_TDA->Acetyl_CoA_TDA Shortened_Acyl_Carnitine Shortened Alkyne-Acyl-Carnitine Shortened_Acyl_CoA->Shortened_Acyl_Carnitine CPT2 start Seed cells in XF microplate culture Culture overnight start->culture treat Treat with 13-TDA or Oleic Acid-BSA conjugate culture->treat measure_basal Measure Basal OCR treat->measure_basal inject_eto Inject Etomoxir (CPT1 inhibitor) measure_basal->inject_eto measure_fao Measure FAO-dependent OCR inject_eto->measure_fao inject_stressors Inject Mitochondrial Stressors (Oligomycin, FCCP, Rot/AA) measure_fao->inject_stressors measure_capacity Measure Maximal Respiration & Capacity inject_stressors->measure_capacity analyze Analyze Data measure_capacity->analyze

Caption: Workflow for comparing fatty acid oxidation rates using a Seahorse XF Analyzer.

Protocol: Seahorse XF Fatty Acid Oxidation Assay

  • Cell Seeding: Seed adherent cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Substrate Preparation: Prepare BSA-conjugated solutions of this compound and oleic acid. A BSA-only solution will serve as a control.

  • Assay Medium: On the day of the assay, replace the culture medium with a substrate-limited medium.

  • Fatty Acid Treatment: Add the prepared fatty acid-BSA conjugates or BSA control to the appropriate wells and incubate.

  • Seahorse Analysis:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), to determine the portion of OCR dependent on fatty acid oxidation.

    • Inject a mitochondrial stress test cocktail (oligomycin, FCCP, and rotenone/antimycin A) to assess mitochondrial function and maximal respiratory capacity.

  • Data Analysis: Compare the FAO-dependent OCR between cells treated with this compound and oleic acid.

Lipidomics Analysis using Mass Spectrometry

To investigate the incorporation of each fatty acid into different lipid classes, a stable isotope labeling approach coupled with liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

Experimental Workflow: Stable Isotope Labeling and Lipidomics

start Culture cells label_cells Incubate with 13C-labeled 13-TDA or 13C-labeled Oleic Acid start->label_cells harvest Harvest cells at different time points label_cells->harvest extract Lipid Extraction (e.g., Folch or MTBE method) harvest->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Processing and Lipid Identification lcms->data_analysis quantify Relative Quantification of Labeled Lipid Species data_analysis->quantify

Caption: Workflow for tracing fatty acid incorporation into complex lipids using stable isotopes and LC-MS.

Protocol: Lipidomics Analysis of Fatty Acid Incorporation

  • Isotope Labeling: Culture cells in the presence of 13C-labeled this compound or 13C-labeled oleic acid for various time points.

  • Cell Harvesting and Lipid Extraction: Harvest the cells, quench metabolic activity, and perform a lipid extraction using a standard method such as the Folch or MTBE extraction.

  • LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography to separate the different lipid classes.

  • Data Analysis: Process the raw data to identify and quantify the 13C-labeled lipid species. This will reveal the extent and rate of incorporation of each fatty acid into specific triglycerides, phospholipids, and other lipid classes.

Conclusion

Both this compound and oleic acid are readily taken up by cells, activated to their CoA thioesters, and directed towards both catabolic and anabolic pathways. Oleic acid, a natural and abundant fatty acid, is efficiently oxidized for energy and serves as a primary substrate for the synthesis of storage and membrane lipids. This compound, with its terminal alkyne, mimics these metabolic processes, allowing it to be a powerful tool for tracing fatty acid metabolism. While it undergoes beta-oxidation and is incorporated into complex lipids, the presence of the alkyne group may subtly alter the kinetics of these processes. The experimental approaches outlined in this guide provide a robust framework for a direct and quantitative comparison of their metabolic fates, offering deeper insights into the intricacies of lipid metabolism and the utility of chemically modified fatty acids in metabolic research.

References

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A Senior Scientist's Guide to Fatty Acid Oxidation Studies: Deuterium vs. Alkyne Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, accurately measuring fatty acid oxidation (FAO) is critical to understanding metabolic diseases like obesity and diabetes, as well as the energy dependencies of cancer.[1] Moving beyond traditional radiolabeling, two powerful techniques have emerged: stable isotope tracing with deuterium-labeled fatty acids and bio-orthogonal labeling with alkyne-tagged fatty acids.

This guide provides an in-depth comparison of these two methodologies. It is designed not as a rigid set of instructions, but as a framework for critical thinking, enabling you to select and implement the most appropriate strategy for your specific biological question. We will explore the fundamental principles, provide validated experimental workflows, and discuss the causality behind key experimental choices.

The Core Task: Tracing a Fatty Acid's Metabolic Fate

To study FAO, we must distinguish an exogenously supplied fatty acid from the vast endogenous pool. Both deuterium and alkyne labeling achieve this by introducing a unique, detectable feature into the fatty acid molecule. The choice between them hinges on the type of information you seek—quantitative flux or qualitative localization and interaction—and the analytical instrumentation at your disposal.

Deuterium Labeling: A Quantitative, Mass-Based Approach

Stable isotope labeling is a cornerstone of metabolic flux analysis.[2][3] By replacing hydrogen atoms with their heavy, stable isotope deuterium (²H or D), we increase the mass of the fatty acid. This mass shift is readily detected by mass spectrometry (MS), allowing for precise quantification of the labeled molecule and its metabolic products.[4][5]

The Underlying Principle: Mass Shift and Isotopic Enrichment

When a deuterium-labeled fatty acid is introduced to a biological system, it is metabolized just like its natural counterpart.[6] As it undergoes β-oxidation, the deuterium atoms are retained on the acyl chain, allowing mass spectrometry to track the parent fatty acid and its progressively shortened metabolites.[7] The ratio of the 'heavy' (labeled) to 'light' (unlabeled) forms of these molecules provides a direct measure of their metabolic flux.[8]

A key consideration is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If a C-H bond is broken in the rate-limiting step of a reaction, substituting it with deuterium can slow the reaction down.[9] For FAO studies, deuterium is typically placed on carbon atoms not directly involved in the enzymatic bond-breaking steps of oxidation, minimizing the KIE and ensuring the tracer behaves like the native molecule.

Experimental Workflow: Deuterium-Labeled FAO Assay

This workflow outlines the process from cell labeling to data analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust method for fatty acid analysis.[10][11]

Deuterium_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis start Culture Cells to Desired Confluency labeling Incubate with Deuterium-Labeled Fatty Acid (e.g., d7-Palmitate) start->labeling harvest Harvest Cells & Quench Metabolism labeling->harvest extract Lipid Extraction (e.g., Bligh-Dyer) harvest->extract deriv Derivatization to FAMEs (Fatty Acid Methyl Esters) extract->deriv gcms GC-MS Analysis deriv->gcms data Data Analysis: Isotopologue Distribution Ratio gcms->data

Caption: Workflow for a deuterium-labeled fatty acid oxidation study.

Detailed Protocol: Measuring FAO with d7-Stearic Acid via LC-MS

This protocol is adapted for Liquid Chromatography-Mass Spectrometry (LC-MS), which often requires less sample derivatization than GC-MS.[1][12]

  • Cell Seeding & Labeling:

    • Seed cells (e.g., HepG2) in 6-well plates and grow to ~80% confluency.

    • Prepare the labeling medium: serum-free medium containing 100 µM d7-stearic acid and 1 mM L-carnitine.

    • Wash cells twice with PBS. Add 2 mL of labeling medium to each well.

    • Control Wells: Include wells with unlabeled stearic acid and wells treated with an FAO inhibitor (e.g., 50 µM Etomoxir) alongside the labeled fatty acid.

    • Incubate for a time course (e.g., 0, 2, 4, 8 hours) at 37°C.

  • Metabolite Extraction:

    • Aspirate medium and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80:20 methanol/water extraction solvent to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube for analysis.

  • LC-MS Analysis:

    • Inject the extracted samples onto a C18 reverse-phase LC column.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the fatty acids.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.[1]

    • Set the MS to acquire data in full scan mode, monitoring for the mass-to-charge ratios (m/z) of unlabeled stearic acid (C18:0), d7-stearic acid (d7-C18:0), and their expected β-oxidation products like palmitic acid (C16:0) and d7-palmitic acid (d7-C16:0).[4]

  • Data Analysis & Interpretation:

    • Extract ion chromatograms for each analyte of interest (e.g., d7-C18:0, d7-C16:0, d7-C14:0).

    • Calculate the peak area for both the labeled and unlabeled versions of each fatty acid at each time point.

    • The rate of decrease in the d7-C18:0 signal and the corresponding increase in the d7-C16:0 and other downstream product signals reflects the rate of FAO. The inhibitor-treated sample serves as a crucial control to validate that the observed metabolic activity is due to the targeted pathway.

Alkyne Labeling: A Versatile Bio-orthogonal Handle

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes.[13] Alkyne-labeled fatty acids contain a terminal triple bond—a small, minimally perturbing chemical "handle".[14] This alkyne group does not react with cellular components until a specific reaction partner, typically an azide-containing reporter molecule, is introduced in a "click chemistry" reaction.[15][16]

The Underlying Principle: Click Chemistry for Detection

The power of this approach lies in its versatility. After the alkyne-labeled fatty acid is metabolized, the cells are lysed, and a reporter molecule is "clicked" onto the alkyne handle.[17] This reporter can be:

  • A Fluorophore (e.g., Azido-Rhodamine): For visualization of labeled molecules by fluorescence microscopy or in-gel fluorescence scanning.[18]

  • An Affinity Tag (e.g., Azido-Biotin): For enrichment and pull-down of labeled molecules (e.g., fatty-acylated proteins) for subsequent identification by mass spectrometry.[18][19]

This two-step process—metabolic incorporation followed by chemical ligation—uncouples the biological experiment from the detection method, providing immense flexibility.[20]

Experimental Workflow: Alkyne-Labeled FAO and Protein Acylation

This workflow illustrates the detection of proteins that have been post-translationally modified with an alkyne-labeled fatty acid, a common application of this technique.

Alkyne_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Downstream Analysis start Culture Cells to Desired Confluency labeling Incubate with Alkyne-Labeled Fatty Acid (e.g., 15-HDYA) start->labeling lyse Harvest & Lyse Cells labeling->lyse click Click Chemistry Reaction: Add Azide-Reporter (e.g., Azide-Fluorophore) lyse->click sds SDS-PAGE click->sds scan In-Gel Fluorescence Scan sds->scan wb Western Blot (Validation) sds->wb

Caption: Workflow for detecting protein acylation with alkyne fatty acids.

Detailed Protocol: Visualizing Protein Palmitoylation with 15-HDYA

This protocol details how to label, react, and visualize proteins that have incorporated an alkyne analog of palmitic acid.

  • Cell Seeding & Labeling:

    • Seed cells in a 6-well plate.

    • Prepare the labeling medium. For optimal uptake, long-chain fatty acids should be complexed with fatty-acid-free BSA.[17][20] A final concentration of 100 µM of 15-hexadecynoic acid (15-HDYA) is typical.

    • Crucial Controls:

      • No-Alkyne Control: Cells treated with vehicle (DMSO) only.[20]

      • Competition Control: Cells co-incubated with 15-HDYA and a 10-fold excess of natural palmitic acid.[20]

    • Wash cells with PBS and incubate with labeling medium for 4-6 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 200 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Determine protein concentration using a BCA assay.

  • Click Chemistry Reaction (CuAAC):

    • In a microcentrifuge tube, combine 50 µg of protein lysate with a freshly prepared click chemistry reaction cocktail. Per sample, this typically includes:

      • Azide-fluorophore (e.g., Azido-TAMRA)

      • Copper(II) sulfate (CuSO₄)

      • A reducing agent to generate Cu(I) in situ (e.g., TCEP)

      • A copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and increase reaction efficiency.[18]

    • Incubate at room temperature for 1 hour, protected from light.

  • Analysis by SDS-PAGE:

    • Add 4x Laemmli sample buffer to the reaction, boil for 5 minutes, and resolve the proteins on an SDS-PAGE gel.

    • Visualize the labeled proteins by scanning the gel on a fluorescent gel scanner at the appropriate excitation/emission wavelengths for your chosen fluorophore.

    • Interpretation: A fluorescent band indicates a protein that has incorporated the alkyne-palmitate. The signal should be absent in the no-alkyne control and significantly reduced in the competition control, validating the specificity of the labeling.[20] The gel can then be stained with Coomassie Blue or transferred for Western blotting to confirm protein loading or identify specific proteins of interest.[13]

Head-to-Head Comparison: Choosing the Right Tool

The decision between deuterium and alkyne labeling is driven by the experimental question. Neither method is universally superior; they are complementary tools that provide different types of information.

FeatureDeuterium LabelingAlkyne Labeling
Core Principle Stable isotope tracing; detection of mass shift.[5]Bio-orthogonal chemistry; covalent ligation of a reporter tag.[16]
Primary Readout Mass-to-charge (m/z) ratio of metabolites.Fluorescence intensity or affinity-based enrichment.
Primary Application Quantitative metabolic flux analysis (e.g., rate of β-oxidation).[3]Qualitative/Semi-Quantitative ; visualization, protein modification analysis, affinity purification.[15][18]
Instrumentation Mass Spectrometer (GC-MS, LC-MS).[10][12]Fluorescence microscope, gel scanner, western blot equipment, mass spectrometer (for proteomics).[13]
Spatial Resolution Low (bulk analysis of cell lysate or tissue homogenate).High (subcellular localization via microscopy).
Sensitivity High (pmol to fmol range depending on MS).[21]Very high (can be detected at the single-molecule level with microscopy).[14]
Key Advantage Provides direct, quantitative measurement of metabolic rates. Minimal perturbation to molecular structure.[22]Extreme versatility in downstream detection (imaging, proteomics, etc.). High signal-to-background.[16]
Key Limitation Provides no spatial information. KIE must be considered.[9]The alkyne tag is larger than deuterium and can potentially alter metabolism (e.g., inhibits ω-oxidation).[20] Not inherently quantitative for flux.
Causality in Experimental Choice:
  • To measure the rate of palmitate oxidation in response to a drug candidate: Choose deuterium labeling . The goal is a quantitative flux measurement, which is the primary strength of MS-based stable isotope tracing.[7]

  • To identify which proteins are palmitoylated in cancer cells: Choose alkyne labeling . The goal is to identify modified proteins. The alkyne handle allows for the attachment of a biotin tag, enabling affinity purification and subsequent identification by proteomics MS.[15][23]

  • To visualize where fatty acids are stored within a cell: Choose alkyne labeling . The ability to click on a fluorophore allows for direct visualization of lipid droplets and other subcellular compartments using fluorescence microscopy.

Conclusion

Both deuterium and alkyne labeling represent significant advances over older, radioactivity-based methods for studying fatty acid metabolism.[16][24] Deuterium labeling, coupled with mass spectrometry, offers unparalleled precision for quantifying metabolic flux, making it the gold standard for determining the rates of FAO. Alkyne labeling, via the power of click chemistry, provides exceptional versatility for a range of applications, from imaging the subcellular fate of fatty acids to identifying novel protein-lipid modifications. As a senior scientist, understanding the fundamental principles and practical workflows of both techniques is essential for designing rigorous, insightful experiments that can truly advance our understanding of metabolic control in health and disease.

References

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A Researcher's Guide to Mass Spectrometry-Based Validation of Fatty Acid Analog Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lipid biology and drug development, fatty acid analogs are indispensable tools. These chemical reporters allow us to trace the metabolic journey of fatty acids, revealing their roles in protein acylation, energy storage, and signaling cascades. However, the central tenet of their use is rigorous validation: one must unequivocally prove that the analog has been incorporated into its intended molecular target. Mass spectrometry (MS) stands as the gold standard for this validation, offering unparalleled sensitivity and specificity.

This guide provides an in-depth comparison of the primary MS-based methodologies for validating fatty acid analog incorporation. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, empowering researchers to select and optimize the ideal strategy for their scientific questions.

The Foundational Principle: Detecting the Mass Shift

At its core, MS-based validation hinges on a simple principle: the incorporation of a fatty acid analog into a protein or lipid imparts a predictable mass shift. Whether using a stable isotope-labeled analog or a "clickable" analog with a bioorthogonal handle, the goal is to detect this specific mass change in the target molecule, confirming the covalent linkage.

Comparative Analysis of MS Validation Strategies

We will compare two major classes of fatty acid analogs and their corresponding MS validation workflows:

  • Bioorthogonal "Clickable" Analogs: These analogs contain a chemically inert but reactive group (e.g., an alkyne or azide) that allows for the covalent attachment of a reporter tag after metabolic incorporation.[1]

  • Stable Isotope-Labeled Analogs: These analogs replace common isotopes (like ¹²C or ¹H) with heavier, non-radioactive ones (like ¹³C or ²H), creating a built-in mass signature.[]

Strategy 1: Proteomic Validation with Clickable Fatty Acid Analogs

This is the most common approach for identifying proteins that have been fatty-acylated (e.g., S-palmitoylated or N-myristoylated).[3] The workflow leverages the power of bioorthogonal chemistry to enrich for rare, modified proteins before MS analysis.

Causality of the Workflow: Protein acylation is a low-abundance post-translational modification (PTM). Direct detection of acylated peptides in a complex cell lysate is analytically challenging due to their low stoichiometry and the hydrophobicity conferred by the lipid.[4][5] Therefore, an enrichment step is critical. The clickable handle on the fatty acid analog provides the necessary tool for this enrichment.

Workflow for proteomic identification of acylated proteins.
  • Metabolic Labeling: Culture cells in media supplemented with an alkynyl fatty acid analog (e.g., 15-hexadecynoic acid). The optimal concentration and labeling time must be determined empirically but typically range from 20-100 µM for 6-8 hours.[6] It is crucial to use fatty acid-free BSA to deliver the hydrophobic analog into the culture medium.[7]

  • Cell Lysis: Harvest cells and lyse in a buffer containing 1% SDS to denature proteins and expose the incorporated analog.

  • Click Reaction: To the cell lysate, add the click chemistry reaction cocktail. This typically includes an azide-biotin tag, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency.[8] Incubate for 30 minutes at 37°C.[8]

  • Affinity Purification: Precipitate proteins (e.g., with acetone) to remove excess reagents. Resuspend the protein pellet and add streptavidin-coated agarose beads to capture the biotin-tagged, fatty-acylated proteins. Incubate with rotation for 1-2 hours.

  • Proteolytic Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the released peptides. Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The MS will fragment the peptides, and the resulting fragmentation patterns are used to determine their amino acid sequence.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were originally labeled with the fatty acid analog.[6] Quantitative proteomic approaches can be used to compare changes in acylation under different conditions.[3][9]

Strategy 2: Lipidomic Validation with Clickable Analogs

While proteomics identifies the protein targets, lipidomics confirms that the analog is incorporated into complex lipids. This is crucial for validating tracers intended to study lipid metabolism and trafficking.

Causality of the Workflow: A fatty acid analog may be incorporated into various lipid classes (e.g., triglycerides, phospholipids). A lipidomics workflow is designed to extract all lipids from the cell and separate them, typically by liquid chromatography, before MS detection.[10] This allows for the identification of specific lipid species containing the analog.

Workflow for lipidomic analysis of analog incorporation.
  • Metabolic Labeling: As described in the proteomics workflow, label cells with the fatty acid analog.

  • Lipid Extraction: Harvest cells and perform a liquid-liquid extraction to separate lipids from other biomolecules. A common method is the Matyash (MTBE) extraction, which is efficient and uses less hazardous solvents than older methods.

  • LC-MS Analysis: Inject the lipid extract onto a reverse-phase liquid chromatography column (e.g., C18) coupled to a high-resolution mass spectrometer.[11] The chromatography separates different lipid classes and species.

  • Data Analysis: The key is to look for the expected mass of lipids containing the analog. For example, if labeling with alkynyl palmitate (mass ≈ 252.2 Da) and expecting incorporation into a phosphatidylcholine (PC) lipid like PC(34:1), you would search the MS data for a new species corresponding to PC containing the alkynyl palmitate instead of a natural fatty acid. Data-dependent MS/MS can be used to fragment the lipid and confirm its identity.

Strategy 3: Validation with Stable Isotope-Labeled Fatty Acids

This approach provides a more direct, quantitative measure of fatty acid flux without the potential artifacts of a bulky chemical handle.[12] Stable isotope labeling is invaluable for metabolic flux analysis.[]

Causality of the Workflow: By using fatty acids labeled with heavy isotopes (e.g., ¹³C₁₆-palmitate), every molecule synthesized from this precursor will be heavier than its unlabeled counterpart.[12] This mass difference is easily detected by MS, allowing for the direct tracking and quantification of the labeled fatty acid's incorporation into various lipid pools.[13] This method avoids chemical derivatization steps like click chemistry, providing a more direct snapshot of metabolism.

The workflow is nearly identical to the lipidomics workflow described above, with the primary difference being the nature of the label.

  • Metabolic Labeling: Culture cells with a stable isotope-labeled fatty acid (e.g., U-¹³C₁₆-palmitic acid).

  • Lipid Extraction: Perform total lipid extraction as described previously.

  • LC-MS Analysis: Analyze the lipid extract by LC-MS.

  • Data Analysis: The focus is on identifying pairs of peaks separated by a specific mass difference. For example, when tracing U-¹³C₁₆-palmitate incorporation into triglycerides, you would look for triglyceride species that are 16 mass units heavier than their corresponding natural ¹²C versions. The ratio of the heavy to light peak areas provides a direct measure of the relative contribution of the exogenous fatty acid to that lipid pool.[12][14]

Performance Comparison: Choosing the Right Tool

FeatureClickable Analog ProteomicsClickable Analog LipidomicsStable Isotope Tracing
Primary Goal Identify protein targets of acylationIdentify lipid classes incorporating the analogQuantify metabolic flux and turnover
Key Advantage Excellent for discovering novel acylated proteins due to enrichmentConfirms analog is processed by lipid metabolic pathwaysHighly quantitative; less likely to alter biology
Key Limitation The bulky tag could create artifacts; indirect detectionDoes not identify the modified proteinsDoes not easily allow for enrichment of labeled molecules
MS Requirement High-resolution MS/MS for peptide IDHigh-resolution MS for accurate mass measurementHigh-resolution MS to resolve isotopic peaks
Best For... Screening for drug targets; identifying proteins in a pathway regulated by acylation.[15]Validating that an analog is a suitable tracer for lipid metabolism studies.Measuring rates of lipid synthesis, transport, and oxidation.[13][14]

Trustworthiness: The Imperative of Controls

Every protocol described must be a self-validating system. The following controls are non-negotiable for ensuring the trustworthiness of your results:

  • No-Analog Control: A parallel experiment where cells are treated with vehicle (e.g., DMSO) instead of the fatty acid analog. This is essential to identify non-specifically bound proteins or background lipids.

  • "No-Click" Control (for clickable analogs): For proteomics, performing the entire enrichment procedure on a labeled lysate but omitting a key click reaction component (e.g., the copper catalyst). This confirms that enrichment is dependent on the bioorthogonal reaction and not just non-specific binding to the beads.

  • Competition Control: Co-incubating cells with the analog and an excess of the corresponding natural fatty acid. A significant reduction in signal from the analog confirms that it is being processed by the same enzymatic machinery as its natural counterpart.

By synthesizing technical accuracy with these field-proven insights, researchers can confidently validate the incorporation of their fatty acid analogs, leading to robust and publishable data that truly advances our understanding of lipid biology.

References

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 13-Tetradecynoic Acid: A Protocol for Enhanced Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding 13-Tetradecynoic Acid and Its Disposal Rationale

This compound (CAS No. 82909-47-5) is a long-chain, unsaturated fatty acid characterized by a terminal alkyne group.[1][2] While invaluable in various research applications, its classification as a skin, eye, and respiratory irritant necessitates a rigorous and informed approach to its disposal.[3]

The primary and most effective method for the disposal of this compound is incineration at a licensed hazardous waste facility.[3] This method is mandated not only by safety data sheets but also by fundamental chemical principles. The U.S. Environmental Protection Agency (EPA) has identified incineration as the Best Demonstrated Available Technology (BDAT) for most organic hazardous wastes.[4] The core reasons for this are:

  • Complete Destruction: High-temperature incineration ensures the thermal decomposition of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water. This process achieves a Destruction and Removal Efficiency (DRE) of 99.99% for principal organic hazardous constituents.[3][5]

  • Volume Reduction: Incineration dramatically reduces the volume and mass of the original waste, with reductions of 95-96% and 80-85% respectively.[6] This alleviates the burden on hazardous waste landfills.

  • Toxicity Neutralization: The extreme temperatures effectively neutralize the hazardous and irritant properties of the compound, preventing its release and subsequent harm to ecosystems or human health.[4][7]

Disposal via sanitary sewer systems (i.e., down the drain) or in regular solid waste is strictly prohibited. Such actions can lead to the contamination of waterways and do not comply with federal and local environmental regulations.[8]

Hazard Profile of this compound

A comprehensive understanding of the hazards associated with this compound is paramount for its safe handling and disposal.

Hazard ClassificationGHS Hazard StatementDescription
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.[3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[3]
Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic workflow from the point of waste generation to its final collection by Environmental Health & Safety (EHS) personnel.

3.1 Immediate Waste Generation & Segregation

  • Step 1: Designate a Waste Stream. All waste materials containing this compound, including pure compound, contaminated solvents, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats), must be designated as hazardous chemical waste.

  • Step 2: Segregate at the Source. Do not mix this compound waste with other waste streams. In particular, ensure it is kept separate from incompatible materials such as strong bases, reducing agents, and oxidizing agents to prevent exothermic or other dangerous reactions.[2]

  • Step 3: Use a Compatible Waste Container. Collect all this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, with a secure, tight-fitting lid.[9]

3.2 Waste Container Labeling and Accumulation

  • Step 1: Proper Labeling. As soon as the first drop of waste is added, the container must be labeled. Affix a "Hazardous Waste" label, available from your institution's EHS department.[9]

  • Step 2: Complete the Label Information. The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[9]

    • List all other constituents in the container, including solvents, with their approximate percentages.

    • The date the container was first used for waste accumulation.

  • Step 3: Secure Storage. The waste container must be kept closed at all times, except when adding waste.[8][9] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of the laboratory personnel.[1]

  • Step 4: Secondary Containment. All liquid hazardous waste containers must be placed in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[8]

3.3 Final Disposal and EHS Collection

  • Step 1: Monitor Fill Level. Do not overfill the waste container. A safe maximum is 90% capacity to allow for expansion and prevent spills during transport.

  • Step 2: Request a Pickup. Once the container is full, or if the research involving the chemical is complete, submit a chemical waste pickup request to your institution's EHS department.[9]

  • Step 3: Prepare for Transport. Ensure the container lid is tightly sealed and the exterior is clean and free of contamination before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Accumulation & Monitoring cluster_3 Final Disposal A Waste containing This compound is generated B Select a compatible, leak-proof waste container with a lid A->B C Affix 'Hazardous Waste' label and detail all constituents B->C D Place container in secondary containment C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed except when adding waste E->F G Monitor fill level (Do not exceed 90%) F->G H Container is full or project is complete G->H I Request waste pickup from EHS H->I J EHS transports waste to licensed facility for incineration I->J caption Figure 1: Step-by-step workflow for the safe disposal of this compound.

Caption: Figure 1: Step-by-step workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's EHS emergency line immediately.

  • Utilize Spill Kit: Use a chemical spill kit containing appropriate absorbents. Do not use combustible materials like paper towels to clean up the spill.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves during cleanup.

  • Contain and Clean: Cover the spill with absorbent material, working from the outside in. Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and dispose of all cleanup materials as hazardous waste.

This procedural guide is designed to empower researchers with the knowledge and tools necessary for the safe and compliant disposal of this compound. Adherence to these protocols is a cornerstone of responsible scientific practice.

References

  • This compound Safety Data Sheet. Synquest Labs. URL: https://www.synquestlabs.com/product/2521-1-15/13-tetradecynoic-acid
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. URL: https://www.dartmouth.edu/ehs/waste_disposal/hazwaste_guide.html
  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency. URL: https://www.epa.
  • Clean Air Act Guidelines and Standards for Waste Management. U.S. Environmental Protection Agency. URL: https://www.epa.gov/stationary-sources-air-pollution/clean-air-act-guidelines-and-standards-waste-management
  • Incinerating Hazardous Waste. Environmental Protection. URL: https://eponline.
  • This compound Product Information. Smolecule. URL: https://www.smolecule.com/cas-82909-47-5-13-tetradecynoic-acid.html
  • Why Hazardous Waste Is Incinerated. Novus Environmental. URL: https://novus-environmental.
  • Why Choose Incineration Services for Your Waste Disposal Needs. US Waste Industries. URL: https://uswasteindustries.com/blog/why-choose-incineration-services-for-your-waste-disposal-needs/
  • Hazardous Waste Incineration. Inspire Waste Management. URL: https://inspirewaste.co.
  • A Citizen's Guide to Incineration. U.S. Environmental Protection Agency. URL: https://www.epa.
  • This compound | C14H24O2. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5312715

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Personal protective equipment for handling 13-Tetradecynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 13-Tetradecynoic acid (CAS RN: 82909-47-5).[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and compliance with safety standards. Adherence to these guidelines is paramount for minimizing risks associated with this chemical.

Understanding the Hazards: A Proactive Approach to Safety

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Proactive hazard recognition is the foundation of a robust safety culture. Understanding the causality behind these classifications informs the necessary preventative measures. The carboxylic acid functional group can cause irritation upon contact with skin and mucous membranes, and the fine, solid nature of the compound at room temperature presents a risk of aerosolization and subsequent respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes and Face Chemical safety goggles with side shieldsProtects against dust particles and accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-resistant glovesPrevents skin contact and irritation. Nitrile or butyl rubber gloves are recommended for handling acids.[3] Always inspect gloves for any signs of degradation or punctures before use.
Body Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor/acid gas cartridgesRequired when working outside of a certified chemical fume hood, when generating dust or aerosols, or if experiencing any respiratory irritation.[4][5][6][7]

Expert Insight: While single-gloving with nitrile may be sufficient for brief handling of small quantities, double-gloving is a prudent practice that significantly reduces the risk of exposure due to undetected pinholes or tears. For prolonged handling or when working with larger quantities, butyl rubber gloves offer superior protection against a wide range of chemicals, including corrosive acids.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound, from initial preparation to post-handling cleanup, is crucial for minimizing exposure risk.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound to the work area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling Procedure
  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • If transferring to a container with a solvent, add the solid slowly to the liquid to prevent splashing.

  • Solution Preparation:

    • When dissolving this compound, add it to the solvent. Never add the solvent to the solid in a confined manner, as this can lead to splashing.

    • Stir the solution gently to avoid aerosolization.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined in Section 5.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Designate Work Area (Fume Hood) Prep2 Verify Emergency Equipment Prep1->Prep2 Prep3 Gather All Materials Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Handling1 Weigh and Transfer in Fume Hood Prep4->Handling1 Handling2 Prepare Solution (Add Acid to Solvent) Handling1->Handling2 Post1 Decontaminate Work Area Handling2->Post1 Post2 Dispose of Waste Properly Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of accidental exposure, immediate and correct action is critical to minimizing harm.

Skin Contact
  • Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[9][10]

  • Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.

  • Wash with Soap and Water: After flushing, gently wash the affected area with soap and water.[11]

  • Seek Medical Attention: If skin irritation develops or persists, seek immediate medical attention.[3]

Eye Contact
  • Immediate Action: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[12][13][14][15][16]

  • Remove Contact Lenses: If present and easily removable, take out contact lenses after the initial flushing has begun.[13]

  • Seek Immediate Medical Attention: All chemical eye exposures require immediate evaluation by a medical professional.[14]

Inhalation
  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.

  • Monitor Breathing: If breathing is difficult, provide oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration.

  • Seek Medical Attention: Seek immediate medical attention.

Ingestion
  • Do Not Induce Vomiting: Never induce vomiting unless directed to do so by medical personnel.

  • Rinse Mouth: Have the person rinse their mouth thoroughly with water.

  • Seek Immediate Medical Attention: Call a poison control center or seek immediate medical attention.[10]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure the safety of waste handlers.

Chemical Waste
  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Solutions: Collect solutions of this compound in a compatible, labeled waste container. Do not mix with incompatible waste streams. For example, keep acidic waste separate from basic waste.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[17]

Contaminated Materials
  • PPE and Labware: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed waste bag and disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Spill Cleanup
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning up the spill, don all necessary PPE, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

Waste Disposal Workflow

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Collect1 Segregate Solid and Liquid Waste Collect2 Use Labeled, Compatible Containers Collect1->Collect2 Collect3 Collect Contaminated PPE and Labware Collect2->Collect3 Store1 Store in a Designated Hazardous Waste Area Collect3->Store1 Store2 Ensure Proper Segregation of Incompatibles Store1->Store2 Dispose1 Arrange for Pickup by a Licensed Vendor Store2->Dispose1 Dispose2 Complete all Necessary Waste Manifests Dispose1->Dispose2

Caption: Workflow for the proper disposal of this compound waste.

References

  • PubChem. This compound.
  • 3M. 3M™ Organic Vapor/Acid Gas Cartridge 6003. [Link]
  • Gerson.
  • The RIDGEPRO.
  • Magid Glove & Safety. Respirator Cartridges, Organic Vapor Cartridges. [Link]
  • Insight Vision Center Optometry. Chemical Eye Injuries from Acids: Expert Emergency Care in Hamden. [Link]
  • Insight Vision Center Optometry.
  • High Five™ Gloves.
  • NIOSH. First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • University of Pennsylvania EHRS.
  • Bishop Eye Center. Chemical Eye Injury. [Link]
  • West Broward Eyecare Associates.
  • SAS Safety Corp. Chemical Resistance Chart. [Link]
  • International Enviroguard.
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
  • University of California, Berkeley - Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
  • National Health Service (NHS). Acid and chemical burns. [Link]
  • Missouri Poison Center. Skin Exposure First Aid. [Link]
  • CP Lab Safety.
  • WorkSafe GEAR Australia. Are Nitrile Gloves Chemical Resistant? [Link]
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
  • Hesperian Health Guides. First aid for chemicals. [Link]
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.